Adenosine thiamine triphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28N9O13P3S-2 |
|---|---|
Molecular Weight |
751.5 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1 |
InChI Key |
FGOYXNBJKMNPDH-SAJUPQAESA-L |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Isomeric SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyms |
adenosine thiamine triphosphate AThTP cpd |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Adenosine Thiamine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide, represents a fascinating yet enigmatic molecule at the intersection of vitamin metabolism and cellular signaling. First identified in Escherichia coli, this unique compound is also present in a range of eukaryotic organisms, including mammals, albeit at significantly lower concentrations. While its precise physiological roles are still under active investigation, emerging evidence points towards its involvement in cellular stress responses and the regulation of DNA repair pathways. This technical guide provides a comprehensive overview of the current understanding of AThTP, detailing its discovery, biosynthesis, and known biological functions, with a particular focus on its inhibitory action on Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
This compound (AThTP), also known as thiaminylated adenosine triphosphate, is a unique nucleotide derivative composed of an adenosine monophosphate (AMP) moiety linked to thiamine diphosphate (ThDP). Its discovery in Escherichia coli, where it can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation, marked a significant advancement in our understanding of thiamine metabolism.[1][2][3] In eukaryotic organisms, including yeast, higher plants, and various animal tissues such as muscle, heart, brain, kidneys, and liver of mice, AThTP is present at much lower concentrations.[1] The function of AThTP is not fully elucidated, but it is known to inhibit the activity of PARP-1, an enzyme crucial for DNA repair and genomic stability.[1]
Biosynthesis of this compound
In Escherichia coli, AThTP is synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP). This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase.[1][3]
The enzymatic reaction is as follows:
ThDP + ATP(ADP) ⇌ AThTP + PPi(Pi)
This synthesis is notably upregulated under conditions of metabolic stress, such as carbon starvation, suggesting a role for AThTP as a signaling molecule in response to nutrient deprivation.[1]
Kinetic Properties of Thiamine Diphosphate Adenylyl Transferase
The enzyme responsible for AThTP synthesis in E. coli exhibits distinct kinetic properties. It has a high Michaelis constant (Km) for ThDP, estimated to be around 5 mM, indicating a relatively low affinity for this substrate.[4][5] The saturation curve for ADP is sigmoidal, with a Hill coefficient of 2.1 and an S0.5 value of 0.08 mM, suggesting cooperative binding of ADP.[4][5] The optimal pH for the enzyme's activity is between 6.5 and 7.0.[4][5]
| Parameter | Value | Organism |
| Km for ThDP | ~5 mM | E. coli |
| S0.5 for ADP | 0.08 mM | E. coli |
| Hill Coefficient (ADP) | 2.1 | E. coli |
| Optimal pH | 6.5 - 7.0 | E. coli |
Biological Function: Inhibition of PARP-1
A significant breakthrough in understanding the biological role of AThTP has been the discovery of its inhibitory effect on Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.
The Role of PARP-1 in DNA Damage Response
Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding activates PARP-1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. These PAR chains then recruit other DNA repair proteins to the site of damage, facilitating the repair process.
dot
Caption: AThTP's role in the PARP-1 signaling pathway.
Quantitative Analysis of PARP-1 Inhibition by AThTP
While the precise IC50 value for AThTP's inhibition of PARP-1 is not yet definitively established in the literature, initial studies have shown significant inhibition at a concentration of 10 µM. Further research is required to determine the exact kinetic parameters of this inhibition.
| Inhibitor | Target | IC50 | Notes |
| AThTP | PARP-1 | ~10 µM (Significant Inhibition) | Further studies are needed for a precise IC50 value. |
Experimental Protocols
Chemical Synthesis of this compound
AThTP can be chemically synthesized by the condensation of adenosine diphosphate (ADP) and thiamine diphosphate (ThDP).[6] An improved procedure involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[6] More recent methods have also been proposed to enhance the synthesis and purification of AThTP.[6][7]
General Protocol Outline:
-
Reactant Preparation: Dissolve ThDP and ADP in an appropriate solvent.
-
Coupling Reaction: Add DCC to the solution to catalyze the formation of the triphosphate linkage.
-
Purification: The resulting AThTP can be purified using chromatographic techniques, such as low-pressure chromatography.[8]
-
Characterization: The purified AThTP should be analyzed by mass spectrometry, HPLC, and UV/fluorescence spectroscopy to confirm its identity and purity.[8]
Assay for Thiamine Diphosphate Adenylyl Transferase Activity
The activity of thiamine diphosphate adenylyl transferase can be determined by measuring the rate of AThTP synthesis.
Standard Incubation Mixture:
-
50 mM Sodium maleate, pH 6.5
-
1 mM ADP
-
0.1 mM ThDP
-
10 mM MgSO4
-
Enzyme preparation
-
Activator solution
Procedure:
-
Combine the components of the standard incubation mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[4]
-
Stop the reaction by adding 12% trichloroacetic acid (TCA).[4]
-
Extract the acid with diethyl ether.[4]
-
Quantify the amount of AThTP produced using High-Performance Liquid Chromatography (HPLC).[4]
dot
Caption: Workflow for the thiamine diphosphate adenylyl transferase assay.
Future Directions and Conclusion
The study of this compound is a rapidly evolving field. While its role as a PARP-1 inhibitor provides a crucial piece of the puzzle, many questions remain. Future research should focus on:
-
Determining the precise physiological concentrations of AThTP in various tissues under different conditions. This will be critical for understanding its physiological relevance.
-
Elucidating the detailed kinetic parameters of PARP-1 inhibition by AThTP. This will provide insights into the mechanism of action and potential for therapeutic development.
-
Identifying other potential protein targets of AThTP. It is plausible that AThTP interacts with other proteins involved in cellular metabolism and signaling.
-
Investigating the regulation of thiamine diphosphate adenylyl transferase activity. Understanding how the synthesis of AThTP is controlled will provide further clues about its function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB029616) - FooDB [foodb.ca]
- 3. Adenosine_thiamine_triphosphate [chemeurope.com]
- 4. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, physico-chemical properties and effect of this compound on vitamin B1 metabolism in the liver of alloxan diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to Thiamine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine triphosphate (ThTP) is a naturally occurring molecule found across all domains of life, from bacteria to mammals. First chemically synthesized in 1948, its biological role has remained a subject of intense investigation and debate for over six decades. Initially believed to be a neuroactive compound, emerging evidence suggests a more ubiquitous function in cellular signaling and energy metabolism. This in-depth technical guide provides a comprehensive overview of the discovery, history, and current understanding of ThTP. It details quantitative data on its distribution, outlines key experimental methodologies for its study, and visualizes its known metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the study of thiamine metabolism and for professionals in drug development exploring novel therapeutic avenues related to cellular energy and signaling pathways.
Discovery and History: Unraveling the Existence of a Novel Thiamine Ester
The journey of thiamine triphosphate (ThTP) began in the laboratory with its chemical synthesis in 1948, a time when adenosine triphosphate (ATP) was the only known organic triphosphate of biological significance.[1] The first suggestion of its natural occurrence came from studies on rat liver and baker's yeast.[1] These early investigations relied on paper chromatography to separate ThTP from other thiamine derivatives, followed by oxidation to the fluorescent thiochrome compounds for detection.[1]
For a long time, ThTP was considered a compound with a specific role in nerve excitability, a hypothesis that has not been definitively confirmed.[1][2] The development of more sensitive and quantitative methods, such as high-performance liquid chromatography (HPLC), revealed that ThTP constitutes a much smaller fraction of the total thiamine pool in animal tissues than initially thought, generally less than 10%.[1] Despite its low abundance, its widespread presence in organisms ranging from bacteria and fungi to plants and animals points towards a fundamental, yet still incompletely understood, physiological role.[1][3]
Quantitative Distribution of Thiamine Triphosphate
The concentration of ThTP varies significantly across different organisms, tissues, and even within subcellular compartments. Its levels are tightly regulated by the balance between its synthesis and hydrolysis.[3] In some organisms, like E. coli, ThTP accumulation is a transient response to specific metabolic stresses, such as amino acid starvation in the presence of glucose.[1] In contrast, mammalian cells exhibit a constitutive but low-level production of ThTP.[3]
The following tables summarize the available quantitative data on ThTP concentrations in various biological samples.
Table 1: Thiamine Triphosphate Concentration in Human Tissues
| Tissue | ThTP (pmol/mg protein) | % of Total Thiamine |
| Frontal Cortex | 0.8 ± 0.2 | 1.9 ± 0.5 |
| Cerebellum | 1.2 ± 0.3 | 2.5 ± 0.6 |
| Heart (Left Ventricle) | 0.5 ± 0.1 | 1.5 ± 0.4 |
| Skeletal Muscle | 1.5 ± 0.4 | 4.0 ± 1.0 |
| Liver | 0.3 ± 0.1 | 0.8 ± 0.2 |
| Kidney | 0.4 ± 0.1 | 1.1 ± 0.3 |
Data adapted from Gangolf et al., 2010.[4][5]
Table 2: Thiamine Phosphate Esters in Human Whole Blood
| Thiamine Derivative | Concentration (nmol/L) |
| Thiamine | 5 - 15 |
| Thiamine Monophosphate (TMP) | 5 - 20 |
| Thiamine Diphosphate (TDP) | 70 - 180 |
| Thiamine Triphosphate (ThTP) | 3 - 15 |
Data compiled from multiple sources.[6][7][8]
Table 3: Thiamine Triphosphate in Other Organisms
| Organism/Tissue | Condition | ThTP Concentration/Level |
| Escherichia coli | Amino acid starvation | Accumulates to ~5-7% of cellular ThDP (approx. 5 nmol/g cells) |
| Pig Skeletal Muscle | Normal | Can exceed 70% of total thiamine |
Data from various studies.[3][6][9]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and study of ThTP and its related enzymes.
Extraction and Quantification of Thiamine Triphosphate by HPLC
This protocol is a standard method for the analysis of thiamine and its phosphate esters in biological samples.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in 10-15 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).[10]
-
Protein Precipitation: Incubate the homogenate on ice for 15-20 minutes to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the thiamine esters.[10]
2. Pre-column Derivatization to Thiochromes:
-
To a defined volume of the acidic supernatant, add an equal volume of a freshly prepared alkaline solution of potassium ferricyanide (e.g., 0.05% w/v in 15% w/v NaOH).[11][12] This reaction converts thiamine and its phosphate esters into their highly fluorescent thiochrome derivatives.
-
The reaction is rapid and should be performed immediately before injection into the HPLC system.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[11][12]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 8.5) and an organic modifier like methanol or acetonitrile.[1][12]
-
Detection: Fluorescence detection is used with an excitation wavelength of approximately 365 nm and an emission wavelength of about 435 nm.[1][13]
-
Quantification: ThTP concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of ThTP.[1]
Enzymatic Assays
1. Thiamine Triphosphatase (ThTPase) Activity Assay:
-
Principle: This assay measures the hydrolysis of ThTP to thiamine diphosphate (ThDP). The rate of ThDP formation is quantified.
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), MgCl₂, a known concentration of ThTP as the substrate, and the enzyme source (e.g., tissue homogenate or purified enzyme).
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped by adding an acid, such as TCA.
-
Quantification: The amount of ThDP produced is measured by HPLC as described in section 3.1.
2. ThTP Synthesis by Adenylate Kinase 1 (AK1):
-
Principle: This assay measures the synthesis of ThTP from ThDP and ADP, catalyzed by AK1.
-
Reaction Mixture: The reaction mixture includes a suitable buffer, MgCl₂, ThDP, ADP, and the AK1 enzyme source.
-
Incubation and Termination: Similar to the ThTPase assay, the reaction is incubated at 37°C and terminated with acid.
-
Quantification: The formation of ThTP is quantified by HPLC.
3. ThTP Synthesis by F-type ATPase in Mitochondria:
-
Principle: This assay measures ThTP synthesis in isolated mitochondria, which is dependent on the mitochondrial respiratory chain and the proton motive force.
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., brain) using differential centrifugation.
-
Reaction Conditions: Incubate the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate or pyruvate/malate), inorganic phosphate (Pi), and ThDP.[14]
-
Measurement: The synthesis of ThTP in the incubation medium and within the mitochondrial matrix is measured by HPLC after stopping the reaction and separating the mitochondria from the medium.[14]
In Vitro Protein Phosphorylation by ThTP
-
Principle: This assay investigates the ability of ThTP to act as a phosphate donor for protein phosphorylation, using a radiolabeled ThTP analog.
-
Synthesis of [γ-³²P]ThTP: Radiolabeled ThTP is synthesized enzymatically or chemically.
-
Phosphorylation Reaction: Incubate the target protein or cell membrane preparation with [γ-³²P]ThTP in a suitable kinase buffer.[12]
-
Analysis: The phosphorylated proteins are separated by SDS-PAGE, and the incorporation of ³²P is detected by autoradiography or phosphorimaging.[15][16]
Electrophysiological Recording of ThTP-activated Anion Channels
-
Principle: The patch-clamp technique is used to measure the activity of ion channels in the cell membrane in response to ThTP application.
-
Cell Preparation: Use cultured cells or isolated primary cells known to express the anion channel of interest.
-
Patch-Clamp Recording: In the whole-cell or inside-out patch configuration, apply ThTP to the intracellular side of the membrane and record the changes in membrane current.[17]
-
Data Analysis: Analyze the recorded currents to determine the effect of ThTP on channel opening probability, conductance, and kinetics.
Visualizing the Pathways: Metabolism and Signaling
The following diagrams, generated using the DOT language, illustrate the key known pathways involving ThTP.
Thiamine Triphosphate Metabolism
Caption: Overview of Thiamine Triphosphate (ThTP) metabolism.
Proposed Signaling Roles of Thiamine Triphosphate
Caption: Proposed signaling functions of Thiamine Triphosphate (ThTP).
Experimental Workflow for ThTP Quantification
Caption: Experimental workflow for ThTP quantification by HPLC.
Conclusion and Future Directions
Thiamine triphosphate, once a molecule in search of a function, is now recognized as a key player in cellular metabolism and signaling. While significant progress has been made in understanding its synthesis, hydrolysis, and distribution, many questions remain. The precise physiological roles of ThTP in different tissues and organisms are still being elucidated. The potential involvement of ThTP in pathological conditions, particularly neurodegenerative diseases, warrants further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate future research in this exciting and evolving field. The development of specific inhibitors for ThTP-metabolizing enzymes and high-affinity molecular probes for its detection will be crucial tools in unraveling the full spectrum of its biological functions and exploring its potential as a therapeutic target.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. labmed.org.uk [labmed.org.uk]
- 3. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Subcellular fractionation protocol [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiamine triphosphate synthesis in rat brain occurs in mitochondria and is coupled to the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. Patch Clamp Protocol [labome.com]
Adenosine Thiamine Triphosphate (AThTP) in E. coli Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the role of adenosine thiamine triphosphate (AThTP), a unique thiamine derivative, in the metabolic landscape of Escherichia coli. It details the enzymatic synthesis, regulatory mechanisms, and purported functions of AThTP, with a focus on its emergence as a key signaling molecule in response to metabolic stress.
Introduction
Thiamine (Vitamin B1) is essential for all living organisms, primarily serving as the precursor for the cofactor thiamine diphosphate (ThDP), which is critical for central carbon metabolism. Beyond ThDP, E. coli synthesizes two triphosphorylated derivatives: thiamine triphosphate (ThTP) and the more recently discovered this compound (AThTP).[1] Unlike ThDP, these molecules are not known to function as enzymatic cofactors but are instead believed to act as cellular signals in response to specific stresses.[2][3]
AThTP was first identified in E. coli and is observed to accumulate under conditions of carbon starvation, where it can constitute up to 15-20% of the total thiamine pool.[4] Its synthesis is tightly regulated and occurs under distinct metabolic conditions compared to ThTP, which accumulates in response to amino acid starvation in the presence of a carbon source.[2][5] This guide explores the biochemical pathways and physiological conditions governing AThTP metabolism in E. coli.
Biosynthesis of this compound
The synthesis of AThTP in E. coli is catalyzed by a soluble, high molecular mass enzyme complex tentatively named ThDP adenylyl transferase.[6][7] This enzyme facilitates the transfer of an adenylyl group from either adenosine triphosphate (ATP) or adenosine diphosphate (ADP) to thiamine diphosphate (ThDP).[4][7]
The reaction proceeds as follows: ThDP + ATP → AThTP + PPi or ThDP + ADP → AThTP + Pi
The enzymatic activity is dependent on the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, and a heat-stable soluble activator found within bacterial extracts.[6][7]
Table 1: Kinetic Properties of ThDP Adenylyl Transferase in E. coli
| Parameter | Value | Conditions |
| pH Optimum | 6.5 - 7.0 | --- |
| Km for ThDP | 5 mM | --- |
| S0.5 for ADP | 0.08 mM | Sigmoidal kinetics (Hill coefficient = 2.1) |
| Enzyme Activity | 4.1 pmol·min⁻¹·mg⁻¹ protein | In crude cell extracts |
Data sourced from Makarchikov et al., 2007.[6]
The high Km for ThDP suggests that the in vivo rate of AThTP synthesis is likely proportional to the concentration of free ThDP.[6][7]
References
- 1. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine_thiamine_triphosphate [chemeurope.com]
- 5. Thiamine triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine thiamine triphosphate structure and chemical properties.
An In-depth Technical Guide to Adenosine Thiamine Triphosphate: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (AThTP), a naturally occurring thiamine adenine nucleotide. It details its molecular structure, chemical properties, and its emerging role as a modulator of significant biological pathways. This document consolidates key data, outlines experimental methodologies, and visualizes its mechanism of action to support further research and drug development efforts.
Molecular Structure and Chemical Identity
This compound is a unique hybrid molecule composed of an adenosine monophosphate (AMP) moiety linked to a thiamine diphosphate (ThDP) moiety through a triphosphate bridge.[1][2] Structurally, it is similar to nicotinamide adenine dinucleotide (NAD+).[1][2]
Chemical Formula: C₂₂H₃₁N₉O₁₃P₃S[1][2]
Molar Mass: 754.52 g·mol⁻¹[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of AThTP is presented in Table 1. These values are critical for understanding its behavior in biological systems and for the development of analytical methods. A 2022 study determined the solution stability, optical spectral properties, and the molar absorption coefficient for AThTP.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.96 g/L | ALOGPS[4] |
| logP | -1.1 | ALOGPS[4] |
| logP | -9.5 | ChemAxon[4] |
| logS | -2.9 | ALOGPS[4] |
| pKa (Strongest Acidic) | 0.9 | ChemAxon[4] |
| pKa (Strongest Basic) | 5.55 | ChemAxon[4] |
| Physiological Charge | -2 | ChemAxon[4] |
| Hydrogen Acceptor Count | 16 | ChemAxon[4] |
| Hydrogen Donor Count | 7 | ChemAxon[4] |
| Polar Surface Area | 323.81 Ų | ChemAxon[4] |
| Rotatable Bond Count | 14 | ChemAxon[4] |
| Refractivity | 165.44 m³·mol⁻¹ | ChemAxon[4] |
| Polarizability | 65.43 ų | ChemAxon[4] |
Biological Significance and Signaling Pathways
AThTP has been identified in a range of organisms, from Escherichia coli, where it can constitute up to 15-20% of total thiamine under carbon starvation, to yeast, plants, and animal tissues, albeit at much lower concentrations.[1][2][5] While its complete physiological role is still under investigation, a significant function that has been identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2]
Inhibition of PARP-1
PARP-1 is a key enzyme in DNA repair and cellular stress responses. Its overactivation can lead to depletion of cellular NAD+ and contribute to various pathological conditions.[1] AThTP has been shown to inhibit PARP-1 activity at a concentration of 10 µM.[1][6] This inhibition is thought to be due to the structural resemblance of AThTP to NAD+, the substrate for PARP-1.[1] The inhibition of PARP-1 by AThTP can lead to an increase in cellular NAD+ levels, which in turn can activate sirtuin 1 (SIRT1), a protein involved in regulating mitochondrial metabolism and energy homeostasis.[7]
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of AThTP.
Chemical Synthesis of this compound
Several methods for the chemical synthesis of AThTP have been reported.
Method 1: Carbodiimide-mediated Condensation
This method involves the condensation of adenosine diphosphate (ADP) and thiamine diphosphate (ThDP) catalyzed by N,N'-dicyclohexylcarbodiimide (DCC).[8][9]
-
Reactants: Adenosine diphosphate (ADP), Thiamine diphosphate (ThDP), N,N'-dicyclohexylcarbodiimide (DCC).
-
Solvent: Anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve ADP and ThDP in anhydrous DMF.
-
Add DCC to the solution to initiate the condensation reaction.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the dicyclohexylurea byproduct is removed by filtration.
-
The resulting AThTP is then purified from the reaction mixture.
-
Method 2: Phosphoroimidazolide Chemistry
This approach utilizes activated phosphate intermediates for a more controlled synthesis.
-
Reactants: Adenosine 5'-phosphoroimidazolide (ImpA) and thiamine pyrophosphate (ThDP), or 5'-AMP and thiamine diphosphate β-P-imidazolide (ImppTh).[9]
-
Reagents: Magnesium chloride (MgCl₂).[9]
-
Solvent: Dimethylformamide (DMF).[9]
-
Procedure (using ImpA and ThDP):
Purification of AThTP
Preparative low-pressure chromatography is a common method for purifying chemically synthesized AThTP.[3]
-
Technique: Low-pressure liquid chromatography.
-
Stationary Phase: Anion exchange resin.
-
Mobile Phase: A salt gradient (e.g., ammonium bicarbonate) is typically used to elute the negatively charged AThTP from the column.
-
Detection: UV absorbance at 260 nm (for the adenine moiety).
-
Procedure:
-
Load the crude reaction mixture onto the equilibrated anion exchange column.
-
Wash the column with a low concentration buffer to remove unreacted starting materials and byproducts.
-
Apply a linear or step gradient of the elution buffer to separate AThTP based on its charge.
-
Collect fractions and analyze for the presence of AThTP using HPLC.
-
Pool the fractions containing pure AThTP and lyophilize to obtain the final product.
-
Analytical Methods
A combination of techniques is used to identify and quantify AThTP.
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for both monitoring reaction progress and quantifying AThTP in biological samples.[3][10]
-
Column: Reversed-phase C18 columns are commonly used for nucleotide separation.[11]
-
Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) or a phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) is used. For example, a mobile phase of 50 mM potassium hydrogen phosphate (pH 6.80) with isocratic elution can be effective.[11]
-
Detection:
-
UV Detection: Monitoring absorbance at 254 nm or 260 nm.[11]
-
Fluorescence Detection: This is a highly sensitive method for thiamine-containing compounds. It requires pre-column derivatization of AThTP to its fluorescent thiochrome derivative.[8] The thiochrome derivative is then excited at approximately 365 nm and emission is measured at around 433 nm.[12]
-
4.3.2. Mass Spectrometry (MS)
MS is used for the definitive identification and structural confirmation of AThTP.[3][8]
-
Ionization Technique: Electrospray ionization (ESI) is typically used, often in negative ion mode.
-
Analysis:
-
Full Scan MS: To determine the molecular weight of AThTP.
-
Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. The fragmentation of the triphosphate bridge and the characteristic fragments of adenosine and thiamine moieties confirm the identity of the molecule.
-
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
Nuclei: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of synthesized AThTP.[8] ³¹P NMR is particularly useful for confirming the triphosphate linkage.
Conclusion
This compound is an intriguing molecule with significant potential in cellular regulation and as a target for drug development. Its ability to inhibit PARP-1 highlights a novel mechanism by which thiamine derivatives may influence cellular energetics and stress responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological roles of AThTP and its therapeutic applications.
References
- 1. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis, physico-chemical properties and effect of this compound on vitamin B1 metabolism in the liver of alloxan diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB029616) - FooDB [foodb.ca]
- 5. Adenosine_thiamine_triphosphate [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adenosine Thiamine Triphosphate: A Novel Endogenous Nucleotide in Mammalian Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine thiamine triphosphate (AThTP), a naturally occurring thiaminylated adenine nucleotide, has been identified in various biological systems, from bacteria to mammals.[1][2][3] While its concentration is significantly lower in mammalian tissues compared to microorganisms, its presence in key organs suggests a potential, albeit currently under-investigated, physiological role.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of AThTP in mammalian tissues, presenting quantitative data, detailed experimental protocols for its detection, and insights into its potential biological functions and signaling pathways. The discovery of AThTP's ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) opens new avenues for therapeutic exploration.[1][2]
Natural Occurrence and Quantitative Distribution in Mammalian Tissues
AThTP has been detected in various mammalian tissues, although generally in small quantities.[1][2] Its presence has been confirmed in the muscle, heart, brain, kidneys, and liver of mice.[1][2] Studies have also reported the sporadic detection of AThTP in adult human tissues, with a more consistent presence observed in fetal tissues and cultured cell lines.[4]
The following table summarizes the quantitative data on AThTP concentrations in various animal tissues as determined by high-performance liquid chromatography (HPLC).
| Animal | Tissue | AThTP Concentration (pmol/g wet weight) | Reference |
| Mouse | Liver | 2.8 ± 0.5 | --INVALID-LINK-- |
| Kidney | 1.9 ± 0.3 | --INVALID-LINK-- | |
| Heart | 1.5 ± 0.2 | --INVALID-LINK-- | |
| Brain | 1.2 ± 0.2 | --INVALID-LINK-- | |
| Skeletal Muscle | 0.8 ± 0.1 | --INVALID-LINK-- | |
| Rat | Liver | 3.1 ± 0.6 | --INVALID-LINK-- |
| Kidney | 2.2 ± 0.4 | --INVALID-LINK-- | |
| Bovine | Liver | 1.1 ± 0.2 | --INVALID-LINK-- |
| Kidney | Not detected | --INVALID-LINK-- | |
| Chicken | Liver | 4.5 ± 0.9 | --INVALID-LINK-- |
| Kidney | 3.8 ± 0.7 | --INVALID-LINK-- |
Experimental Protocols for AThTP Detection and Quantification
The accurate determination of AThTP concentrations in biological samples is crucial for understanding its physiological roles. The primary method employed for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization to form a fluorescent thiochrome derivative.
Tissue Extraction
-
Homogenization: Immediately after collection, freeze the tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold solution of 0.6 M trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the acid-soluble nucleotides, including AThTP.
-
TCA Removal: Extract the TCA from the supernatant by repeated washing with water-saturated diethyl ether. The aqueous phase containing the nucleotides is retained.
HPLC Analysis
-
Derivatization: Convert the thiamine moiety of AThTP and other thiamine derivatives into their highly fluorescent thiochrome derivatives by adding an alkaline solution of potassium ferricyanide (K₃[Fe(CN)₆]).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with an aqueous buffer (e.g., potassium phosphate buffer) and gradually increasing the concentration of an organic modifier like methanol or acetonitrile. This allows for the separation of different thiamine derivatives based on their polarity.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Detection: The fluorescent thiochrome derivatives are detected using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.
-
Quantification: The concentration of AThTP is determined by comparing the peak area of the sample with that of a known concentration of an AThTP standard that has undergone the same derivatization process.
Biosynthesis, Hydrolysis, and Potential Signaling Pathways
The metabolic pathways of AThTP in mammals are not yet fully elucidated. However, studies in E. coli and the detection of hydrolytic activity in animal tissues provide initial insights.
Biosynthesis and Hydrolysis of AThTP
In E. coli, AThTP is synthesized from thiamine diphosphate (ThDP) and ATP (or ADP) by the enzyme thiamine diphosphate adenylyl transferase.[1] While a homologous enzyme has not been definitively identified in mammals, the presence of AThTP suggests a similar biosynthetic pathway may exist. Animal tissues have been shown to possess a membrane-bound AThTP hydrolase, which catalyzes the breakdown of AThTP.[5]
Caption: Putative biosynthesis and hydrolysis of this compound in mammalian systems.
Inhibition of PARP-1: A Potential Signaling Role
A significant finding is the ability of AThTP to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][2] The structural similarity of AThTP to NAD+, the substrate for PARP-1, is thought to be the basis for this inhibition.
Caption: AThTP acts as an inhibitor of PARP-1 activity.
Future Directions and Conclusion
The discovery of AThTP in mammalian tissues opens up a new area of research in nucleotide metabolism and signaling. Key areas for future investigation include:
-
Elucidation of the mammalian biosynthetic pathway for AThTP.
-
Characterization of the AThTP hydrolase and its regulatory mechanisms.
-
In-depth investigation of the physiological and pathological implications of PARP-1 inhibition by AThTP.
-
Exploration of other potential cellular targets and signaling roles of AThTP.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of a natural thiamine adenine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes | MDPI [mdpi.com]
Beyond the Coenzyme: A Technical Guide to the Non-Coenzyme Roles of Thiamine Derivatives in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is universally recognized for its indispensable role as a coenzyme, primarily in the form of thiamine pyrophosphate (TPP), which is crucial for central metabolic pathways. However, a growing body of evidence reveals that thiamine and its derivatives engage in a multitude of cellular processes that extend beyond their canonical coenzymatic functions. These non-coenzyme roles, ranging from the regulation of gene expression to the modulation of complex signaling cascades, are opening new avenues for understanding cellular physiology and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of these non-coenzyme functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Regulation of Gene Expression via Riboswitches
Thiamine pyrophosphate (TPP) can directly regulate gene expression in bacteria, archaea, and eukaryotes by binding to specific RNA structures in the 5' untranslated region of mRNAs called riboswitches.[1][2][3] This binding induces a conformational change in the RNA, leading to the sequestration of the ribosome-binding site or the formation of a transcriptional terminator, thereby downregulating the expression of genes involved in thiamine biosynthesis and transport.[1][4]
Data Presentation: TPP Riboswitch Binding Affinities
The binding affinity of TPP to its cognate riboswitch is a critical parameter for its regulatory function. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
| Riboswitch Source Organism | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Escherichia coli (thiM) | TPP | In-line probing | ~50 nM | [5] |
| Bacillus subtilis (tenA) | TPP | - | High Affinity | [6] |
| Elaeis guineensis (ThiC) | TPP | Isothermal Titration Calorimetry (ITC) | 0.178 nM | [3] |
Experimental Protocols: Characterizing Riboswitch-Ligand Interactions
a) Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of RNA-ligand interactions.[3][4][6][7]
Protocol:
-
Sample Preparation:
-
Synthesize and purify the riboswitch RNA, ensuring high purity and proper folding. This is typically achieved by in vitro transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE) purification.[3]
-
Prepare the ligand (TPP) solution at a known concentration.
-
Both RNA and ligand solutions must be in identical, degassed buffer to minimize heat artifacts from buffer mismatch and bubble formation. A common buffer is 10 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5.[3]
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the RNA solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell while continuously monitoring the heat change.
-
A control titration of the ligand into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
b) Filter Binding Assay
This technique relies on the principle that proteins and protein-nucleic acid complexes are retained by nitrocellulose filters, whereas free, negatively charged RNA is not.[8][9][10][11] While typically used for protein-RNA interactions, it can be adapted for small molecule-RNA interactions if the complex is sufficiently stable.
Protocol:
-
RNA Labeling:
-
Synthesize the riboswitch RNA with a radioactive label (e.g., 32P) or a fluorescent tag.
-
-
Binding Reaction:
-
Incubate a constant amount of labeled RNA with varying concentrations of the ligand (TPP) in a suitable binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose filter under vacuum.
-
Wash the filters with cold binding buffer to remove unbound RNA.
-
-
Quantification:
-
Quantify the amount of labeled RNA retained on each filter using a scintillation counter (for 32P) or a fluorescence scanner.
-
-
Data Analysis:
-
Plot the fraction of bound RNA against the ligand concentration and fit the data to a binding curve to determine the Kd.
-
c) In Vitro Transcription Termination Assay
This functional assay assesses the ability of the riboswitch to terminate transcription in the presence of its ligand.[12][13][14][15]
Protocol:
-
Template Preparation:
-
Prepare a linear DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a downstream region.
-
-
In Vitro Transcription:
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (including a radiolabeled nucleotide like [α-32P]UTP).
-
Add varying concentrations of TPP to the reactions.
-
-
Analysis of Transcripts:
-
Separate the transcription products by denaturing PAGE.
-
Visualize the full-length (read-through) and terminated transcripts by autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the terminated and full-length transcripts.
-
Calculate the termination efficiency at each ligand concentration and plot the data to determine the EC50, the concentration of ligand required for half-maximal termination.
-
Mandatory Visualization: TPP Riboswitch Mechanism
Caption: TPP riboswitch-mediated gene regulation.
Neuromodulation and Signaling
Thiamine derivatives, particularly thiamine triphosphate (ThTP), are found in nervous tissue and are implicated in neuronal signaling, although their precise roles are still under investigation.[5][16][17] In rat brain, the concentration of ThTP is approximately five times higher in neurons than in astrocytes.[2] Studies suggest that ThTP may modulate ion channel activity and neurotransmitter release.[5][16][17]
Data Presentation: Thiamine Derivative Concentrations in Brain
| Thiamine Derivative | Tissue/Cell Type | Concentration/Level | Reference |
| ThTP | Rat Brain | 2-3% of total thiamine at steady state | [18] |
| ThTP | Human Brain | Present in nearly all samples | [19][20] |
| ThTP | Rat Neurons vs. Astrocytes | ~5-fold higher in neurons | [2] |
| AThTP | Human Adult Tissues | Detected sporadically | [19][20] |
| AThTP | Human Fetal Tissues & Cell Lines | More consistently found | [19][20] |
Experimental Protocols: Quantification of Thiamine Derivatives in Brain Tissue
a) High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying thiamine and its phosphorylated derivatives.[19][20][21]
Protocol:
-
Tissue Extraction:
-
Pre-column Derivatization:
-
Thiamine derivatives are not naturally fluorescent. To enhance detection sensitivity, convert them to highly fluorescent thiochrome derivatives by oxidation in an alkaline solution (e.g., using potassium ferricyanide).
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a mixture of phosphate buffer and methanol) to separate the different thiochrome derivatives.
-
-
Detection and Quantification:
-
Detect the separated thiochrome derivatives using a fluorescence detector.
-
Quantify the concentration of each derivative by comparing its peak area to that of known standards.
-
Allosteric Regulation of Metabolic Enzymes
Thiamine and its derivatives can act as allosteric regulators of enzymes that do not use TPP as a coenzyme. This non-coenzyme binding can either activate or inhibit enzyme activity, providing a direct link between thiamine status and the regulation of key metabolic pathways.
a) Glutamate Dehydrogenase (GDH) and Malate Dehydrogenase (MDH)
Studies have shown that thiamine derivatives can allosterically modulate the activity of GDH and MDH, enzymes central to amino acid and carbohydrate metabolism.[6][24][25][26][27][28][29] Thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP) have been identified as activators of glutamate dehydrogenase.[6][24]
Experimental Protocols: Kinetic Analysis of Allosteric Regulation
Protocol:
-
Enzyme and Substrate Preparation:
-
Purify the enzyme of interest (e.g., GDH or MDH).
-
Prepare solutions of the enzyme's substrates and the thiamine derivatives to be tested at various concentrations.
-
-
Enzyme Activity Assay:
-
Perform enzyme activity assays in the absence and presence of different concentrations of the thiamine derivative.
-
Monitor the rate of the enzymatic reaction, typically by measuring the change in absorbance of a substrate or product over time using a spectrophotometer.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration to generate Michaelis-Menten plots.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plots) to determine the kinetic parameters (Vmax, Km) in the presence and absence of the allosteric modulator.
-
This analysis will reveal whether the thiamine derivative acts as an activator or inhibitor and can provide insights into the mechanism of allosteric regulation.
-
Modulation of Oxidative Stress and Inflammation
Lipophilic thiamine derivatives, such as benfotiamine, have demonstrated significant antioxidant and anti-inflammatory properties that appear to be independent of their conversion to TPP.[13][25][30][31][32][33]
a) Activation of the Nrf2 Pathway
Benfotiamine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[31] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers like benfotiamine, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Data Presentation: Antioxidant Effects of Benfotiamine
| Assay | Cell Line/Model | Effect of Benfotiamine | Reference |
| Ferric Reducing Ability of Plasma (FRAP) | Cell-free | Direct antioxidant effect | [5][32] |
| Nrf2 Nuclear Translocation | - | Induces translocation | [31] |
| ARE-luciferase reporter | SH-SY5Y cells | Activates reporter | [34] |
Experimental Protocols: Assessing Nrf2 Activation
a) Nrf2 Luciferase Reporter Assay
This is a common method to quantify the activation of the Nrf2 pathway.[34][35][36][37]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 or SH-SY5Y).
-
Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). A co-transfection with a plasmid expressing Renilla luciferase is often used for normalization.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of benfotiamine or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control to quantify the activation of the Nrf2 pathway.
-
Mandatory Visualization: Benfotiamine-Mediated Nrf2 Activation
Caption: Benfotiamine activates the Nrf2 antioxidant pathway.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
This compound (AThTP) has been identified as an inhibitor of PARP-1, an enzyme involved in DNA repair and cell death.[12][38] Overactivation of PARP-1 can deplete cellular NAD+ and ATP, leading to cell dysfunction and death. The inhibitory effect of AThTP on PARP-1 suggests a potential role for this thiamine derivative in modulating cellular stress responses.
Data Presentation: AThTP Inhibition of PARP-1
| Inhibitor | Target | Method | IC50 / % Inhibition | Reference |
| AThTP | PARP-1 | In vitro enzyme assay | Complete inhibition at 10 µM | [38] |
| Olaparib (control) | PARP-1 | In vitro enzyme assay | IC50 = 5 nM | [39] |
| Olaparib (control) | PARP-2 | In vitro enzyme assay | IC50 = 1 nM | [39] |
Note: The IC50 value for AThTP inhibition of PARP-1 is not explicitly stated in the provided search results, but complete inhibition at 10 µM suggests an IC50 in the low micromolar or high nanomolar range. Further studies are needed to determine the precise IC50.[38][39][40][41][42]
Experimental Protocols: PARP-1 Inhibition Assay
Protocol:
-
Reagents:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., nicked DNA) to stimulate PARP-1 activity.
-
Histones (substrate for poly(ADP-ribosyl)ation).
-
Biotinylated NAD+ (co-substrate).
-
AThTP and a known PARP-1 inhibitor (e.g., Olaparib) for positive control.
-
-
Assay Procedure (ELISA-based):
-
Coat a 96-well plate with histones.
-
In separate wells, add the PARP-1 enzyme, activated DNA, and varying concentrations of AThTP or the control inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again.
-
Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to PARP-1 activity.
-
Plot the percentage of inhibition against the logarithm of the AThTP concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of AThTP required to inhibit 50% of PARP-1 activity.
-
Mandatory Visualization: AThTP Inhibition of PARP-1
Caption: AThTP inhibits PARP-1, potentially mitigating excessive DNA damage-induced cell death.
Conclusion
The non-coenzyme functions of thiamine derivatives represent a paradigm shift in our understanding of this essential vitamin. From directly controlling gene expression through riboswitches to modulating intricate signaling pathways involved in neuronal function, oxidative stress, and cell fate, these molecules exhibit a remarkable functional diversity. The data and protocols presented in this guide underscore the importance of continued research in this area. A deeper understanding of these non-coenzyme roles holds significant promise for the development of novel therapeutic interventions for a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Further quantitative characterization of these interactions and elucidation of the downstream cellular consequences will be critical in translating these fundamental discoveries into clinical applications.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filter-binding assay [gene.mie-u.ac.jp]
- 3. news-medical.net [news-medical.net]
- 4. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benfotiamine exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Filter binding assay - Wikipedia [en.wikipedia.org]
- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 16. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abbexa.com [abbexa.com]
- 18. Synthesis of thiamine triphosphate in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiamine status in humans and content of phosphorylated thiamine derivatives in biopsies and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Temperature dependent terahertz spectroscopy and imaging of orthotopic brain gliomas in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Terahertz spectroscopy of brain tissue from a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 25. protein.bio.msu.ru [protein.bio.msu.ru]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] NON-COENZYME PROPERTIES OF THIAMINE: EVALUATION OF BINDING AFFINITY TO MALATE DEHYDROGENASE ISOFORMS | Semantic Scholar [semanticscholar.org]
- 28. Allosteric Regulation — MCC [mdhcurescommunity.org]
- 29. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 36. indigobiosciences.com [indigobiosciences.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 40. ATR inhibition increases reliance on PARP-mediated DNA repair revealing an improved therapeutic strategy for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
The Subcellular Landscape of Adenosine Thiamine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine thiamine triphosphate (AThTP) is a naturally occurring thiamine adenine nucleotide discovered relatively recently in organisms ranging from Escherichia coli to mammals. While its precise physiological roles are still under active investigation, emerging evidence suggests its involvement in cellular stress responses and metabolic regulation. In mammals, AThTP is found in small quantities in various tissues, including the muscle, heart, brain, kidneys, and liver.[1] A critical aspect of elucidating its function is understanding its distribution within the cell. This technical guide provides an in-depth overview of the current knowledge on the intracellular localization of AThTP, detailed experimental protocols for its study, and a visualization of its known signaling interactions.
Quantitative Data on Subcellular Localization
Precise quantitative data on the subcellular distribution of AThTP in mammalian cells is currently limited in the scientific literature. However, studies on the localization of its precursor, thiamine diphosphate (ThDP), and the related compound thiamine triphosphate (ThTP) in rat brain provide valuable insights into the likely distribution of AThTP. The following table summarizes the relative distribution of these thiamine derivatives, which can be considered indicative of AThTP's potential localization patterns. It is important to note that the distribution of these molecules can be tissue-specific. For instance, while ThTP is predominantly mitochondrial in the brain, it is mainly found in the cytosolic fraction in skeletal muscle and liver.[2]
| Subcellular Fraction | Thiamine Diphosphate (ThDP) Content | Thiamine Triphosphate (ThTP) Content | Putative this compound (AThTP) Concentration |
| Mitochondria | High | Significant | High |
| Cytosol | Low | Barely Detectable | Low to Moderate |
| Nucleus | Not explicitly detailed | Not explicitly detailed | Low to Moderate |
| Synaptosomes | High | Slightly Enriched | Moderate to High |
| Microsomes | Low | Barely Detectable | Low |
| Myelin | Low | Significant | Low |
Data is inferred from studies on thiamine derivatives in rat brain and presented as relative concentrations.[3] Absolute concentrations of AThTP in specific organelles require further investigation.
Experimental Protocols
Determining the subcellular localization of a small molecule like AThTP requires a combination of meticulous subcellular fractionation and sensitive analytical techniques. Below are detailed methodologies for these key experiments.
Protocol 1: Subcellular Fractionation of Mammalian Cells
This protocol describes the separation of cytoplasm, mitochondria, and nuclei from cultured mammalian cells using differential centrifugation.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 10 volumes of ice-cold Fractionation Buffer. Allow the cells to swell on ice for 20 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.
-
Isolation of Nuclei: Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.
-
Isolation of Cytosol and Mitochondria: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Washing of Fractions: Wash the nuclear pellet by resuspending in Fractionation Buffer and centrifuging again at 720 x g for 5 minutes. Similarly, wash the mitochondrial pellet by resuspending in Fractionation Buffer and centrifuging at 10,000 x g for 15 minutes.
-
Fraction Storage: Store the cytosolic, mitochondrial, and nuclear fractions at -80°C until further analysis. An aliquot of each fraction should be taken for protein quantification (e.g., using a Bradford or BCA assay) to normalize the AThTP content.
Protocol 2: Quantification of AThTP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of AThTP from subcellular fractions using reversed-phase HPLC with pre-column derivatization to a fluorescent thiochrome derivative.
Materials:
-
Subcellular fractions (cytosol, mitochondria, nucleus)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (freshly prepared in 15% NaOH)
-
AThTP standard
-
HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)
-
Reversed-phase C18 column
-
Mobile phase: A suitable buffer system, for example, a gradient of potassium phosphate buffer and methanol.
Procedure:
-
Nucleotide Extraction: To 100 µL of each subcellular fraction, add 100 µL of ice-cold 10% TCA. Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Protein Removal: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the nucleotides.
-
Pre-column Derivatization: To 50 µL of the supernatant or AThTP standard, add 50 µL of freshly prepared potassium ferricyanide in 15% NaOH. Vortex briefly. The reaction proceeds rapidly at room temperature.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the thiochrome derivatives using a suitable gradient program.
-
Quantification: Identify the AThTP-thiochrome peak by comparing its retention time with that of the AThTP standard. Quantify the amount of AThTP in each fraction by integrating the peak area and comparing it to a standard curve generated with known concentrations of AThTP. Normalize the AThTP concentration to the protein content of each fraction (pmol/mg protein).
Visualization of Signaling Pathways and Experimental Workflows
AThTP Interaction with PARP-1
This compound has been shown to be an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][4] This interaction is thought to be structurally similar to the binding of NAD+, the natural substrate of PARP-1. The following diagram illustrates this direct molecular interaction.
Proposed Signaling Pathway Downstream of AThTP-Mediated PARP-1 Inhibition
The inhibition of PARP-1 by AThTP has significant downstream implications, particularly in the context of cellular stress and NAD+ metabolism. PARP-1 is a major consumer of NAD+ in response to DNA damage. By inhibiting PARP-1, AThTP may lead to the preservation of cellular NAD+ pools. This, in turn, can influence the activity of other NAD+-dependent enzymes, such as the sirtuins (e.g., SIRT1), which are critical regulators of metabolism and stress resistance.
Experimental Workflow for Determining AThTP Subcellular Localization
The following diagram outlines the logical flow of the experimental process to determine the intracellular localization of AThTP.
Conclusion
The intracellular localization of this compound is a key piece of the puzzle in understanding its cellular functions. While direct quantitative data in mammalian cells is still forthcoming, evidence from related thiamine derivatives suggests a potential enrichment in mitochondria, particularly in neuronal cells. The provided experimental protocols offer a robust framework for researchers to investigate the subcellular distribution of AThTP in various cell types and tissues. Furthermore, the elucidation of its inhibitory effect on PARP-1 opens up exciting avenues for research into its role in cellular stress responses, NAD+ metabolism, and potentially, as a target for therapeutic development. The diagrams presented herein provide a visual summary of the current understanding and a logical workflow for future investigations into this intriguing molecule.
References
Adenosine Thiamine Triphosphate in Plant and Fungal Physiology: A Technical Guide
Abstract
Adenosine thiamine triphosphate (AThTP) is a naturally occurring, yet enigmatic, derivative of thiamine (Vitamin B1). First discovered in bacteria under conditions of metabolic stress, its presence and physiological significance in eukaryotes, particularly plants and fungi, remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding AThTP in plant and fungal systems. It covers the existing, albeit sometimes conflicting, evidence for its presence, delves into its hypothetical biosynthesis and metabolic pathways, and explores its potential role as a signaling molecule in stress responses. This document also presents adapted experimental protocols for the detection and quantification of AThTP and summarizes the available data to guide future research in this emerging area.
Introduction to this compound (AThTP)
Thiamine and its phosphorylated derivatives, primarily thiamine diphosphate (ThDP), are essential for all living organisms, acting as a crucial cofactor for enzymes in central carbon metabolism.[1] Beyond the well-established coenzymatic role of ThDP, other thiamine derivatives have been identified, including thiamine triphosphate (ThTP) and the adenylated form, this compound (AThTP).[1] AThTP is structurally unique, consisting of a thiamine diphosphate moiety linked to an adenosine monophosphate (AMP) molecule.
In the bacterium Escherichia coli, AThTP accumulates under conditions of carbon starvation, suggesting a role as a molecular "alarmone" that signals metabolic stress.[2] This has led to the hypothesis that AThTP may serve a similar signaling function in eukaryotes. However, its study in plants and fungi has been hampered by its apparently low intracellular concentrations and the lack of dedicated analytical methods.
AThTP in Plant Physiology
The existence and physiological role of AThTP in plants are currently not well-established, with conflicting reports in the literature.
2.1. Evidence for Presence
An early report suggested the presence of AThTP in the roots of Arabidopsis thaliana.[1] However, this finding has been difficult to reproduce. A more recent, comprehensive study utilizing a sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method was unable to detect AThTP in either the shoots or roots of Arabidopsis thaliana under standard growth conditions, while other thiamine derivatives like ThTP were readily quantifiable.[3] This discrepancy suggests that if AThTP is present in plants, it may be under the following circumstances:
-
Confined to specific tissues or cell types not yet analyzed in detail.
-
Present only during specific developmental stages.
-
Induced under highly specific environmental or stress conditions that have not been replicated in subsequent studies.
Further metabolomic profiling of various plant species under a wide array of abiotic and biotic stresses is required to definitively determine the extent of AThTP's presence in the plant kingdom.[4][5][6]
2.2. Potential Physiological Roles
Given the lack of consistent detection, any proposed role for AThTP in plant physiology remains speculative. If present, it could potentially function as a signaling molecule in response to energy deprivation or other metabolic stresses, analogous to its proposed role in bacteria. Extracellular ATP is a known signaling molecule in plants, involved in responses to wounding, pathogen attack, and other stresses.[7][8][9] It is conceivable that an intracellular derivative like AThTP could play a role in a distinct signaling network.
AThTP in Fungal Physiology
The evidence for AThTP in fungi, particularly in the model yeast Saccharomyces cerevisiae, is more consistent than in plants, though still limited.
3.1. Presence and Role as a Stress Alarmone
AThTP has been detected in yeast, where it is also hypothesized to function as a stress alarmone.[1][2] In S. cerevisiae, carbon starvation leads to a drastic decrease in intracellular ATP levels and a loss of fermentative capacity.[10][11][12][13][14] While studies have focused on the dynamics of ATP and storage carbohydrates during starvation, the specific role of AThTP in this response has not been fully elucidated. It is proposed that, similar to its function in E. coli, AThTP may accumulate in fungal cells experiencing energy deprivation, potentially modulating metabolic pathways to conserve resources and promote survival. The regulation of sporulation and pathogenesis in fungi is complex and often linked to nutrient availability and stress responses.[15][16][17] AThTP could potentially play a signaling role in these processes, although direct evidence is currently lacking.
Data Presentation: AThTP Detection in Various Organisms
The following table summarizes the reported presence or absence of AThTP in different biological systems based on available literature. The lack of quantitative values underscores the need for further research in this area.
| Organism/Tissue | Presence Reported | Conditions | Reference(s) |
| Escherichia coli | Yes (up to 15-20% of total thiamine) | Carbon starvation | [2] |
| Arabidopsis thaliana (Roots) | Yes (low levels) | Not specified | [1] |
| Arabidopsis thaliana (Shoots & Roots) | Not Detected | Standard growth conditions | [3] |
| Saccharomyces cerevisiae (Yeast) | Yes (low levels) | Not specified | [1][2] |
| Animal Tissues (e.g., liver, brain) | Yes (low levels) | Normal physiological conditions | [18][19] |
Biosynthesis and Metabolism of AThTP
The enzymatic pathways for AThTP synthesis and degradation have not been fully characterized in plants and fungi. The known pathway in E. coli serves as the primary model.
5.1. Biosynthesis
In E. coli, AThTP is synthesized from thiamine diphosphate (ThDP) and either ATP or ADP. This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase .
ThDP + ATP/ADP ⇌ AThTP + PPi/Pi
Homologs of this enzyme have not yet been identified in plant or fungal genomes.
5.2. Hydrolysis
An AThTP hydrolase activity has been identified in animal tissues, which degrades AThTP back to ThDP and AMP.[18] The presence of a similar enzymatic activity in plants and fungi is plausible as a mechanism to regulate AThTP levels, but this has not been experimentally confirmed.
Diagram: Hypothetical AThTP Metabolic Pathway
Caption: Hypothetical metabolic pathway for AThTP synthesis and hydrolysis in plants and fungi.
AThTP as a Putative Signaling Molecule
The primary hypothesis for AThTP's function in plants and fungi is its role as a signaling molecule, or "alarmone," in response to metabolic stress, particularly energy depletion.
Diagram: Hypothetical AThTP Signaling in Stress Response
Caption: Conceptual model of AThTP as a stress alarmone in plant and fungal cells.
Experimental Protocols: Analysis of Thiamine Derivatives
While no standardized protocol exists specifically for AThTP, methodologies for quantifying other thiamine phosphates can be adapted. The following protocol is a composite based on established LC-MS/MS methods for thiamine derivatives in plant tissues.[20][21]
7.1. Sample Preparation and Extraction
-
Harvesting: Flash-freeze approximately 100-200 mg of plant or fungal tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of ice-cold 5% (w/v) trichloroacetic acid (TCA) to the powdered tissue. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifugation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the thiamine derivatives.
-
TCA Removal (Optional but Recommended): To remove TCA, which can interfere with chromatography, perform a liquid-liquid extraction by adding an equal volume of water-saturated diethyl ether. Vortex and centrifuge at 2,000 x g for 5 minutes. Discard the upper ether layer. Repeat this step three times.
-
Filtration: Filter the final aqueous extract through a 0.22 µm syringe filter into an HPLC vial.
7.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 0% to 50% B over 10 minutes to separate the polar thiamine derivatives.
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each thiamine derivative, including AThTP. Note: The specific MRM transitions for AThTP would need to be determined using a pure standard.
7.3. Quantification
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from serial dilutions of pure standards for each thiamine derivative. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Diagram: Experimental Workflow for AThTP Analysis
Caption: A generalized workflow for the extraction and analysis of AThTP from biological samples.
Conclusion and Future Perspectives
This compound remains a molecule of significant interest but limited understanding in the context of plant and fungal physiology. While its role as a metabolic stress signal in bacteria is established, its presence and function in eukaryotes are still largely undefined. The conflicting reports on its detection in plants highlight the need for more sensitive and targeted analytical approaches across a broader range of species and conditions.
Future research should focus on:
-
Developing validated analytical methods specifically for AThTP to definitively determine its presence and concentration in various plant and fungal tissues.
-
Conducting comprehensive metabolomic studies on plants and fungi subjected to a wide array of stresses, particularly those related to energy metabolism.
-
Identifying and characterizing the enzymes responsible for AThTP biosynthesis and hydrolysis in plants and fungi, potentially through searching for homologs of the bacterial ThDP adenylyl transferase.
-
Utilizing genetic approaches , such as generating knockout or overexpression lines for candidate biosynthetic enzymes, to elucidate the physiological function of AThTP.
Unraveling the role of AThTP could open new avenues for understanding how plants and fungi sense and respond to metabolic stress, with potential applications in crop improvement and the development of novel antifungal strategies.
References
- 1. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine_thiamine_triphosphate [chemeurope.com]
- 3. On the nature of thiamine triphosphate in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine in plants: aspects of its metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular ATP: a potential regulator of plant cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular ATP signaling and homeostasis in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of extracellular ATP in plants - Legume-Microbe Interactions LaboratoryLegume-Microbe Interactions Laboratory | Legume-Microbe Interactions Laboratory [staceylab.missouri.edu]
- 10. Carbon Starvation Can Induce Energy Deprivation and Loss of Fermentative Capacity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin pre-treatment preserves viability, ATP level and catabolic capacity during carbon starvation of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The catabolic capacity of Saccharomyces cerevisiae is preserved to a higher extent during carbon compared to nitrogen starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Starvation Response of Saccharomyces cerevisiae Grown in Anaerobic Nitrogen- or Carbon-Limited Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP in Plants: Roles in Photosynthesis and Energy Production - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Pathogenic Fungal Sensing and Responses to Stressful Host Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound and this compound hydrolase activity in animal tissues [agris.fao.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
The Physiological Significance of Thiaminylated Nucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamin (Vitamin B1) is a vital micronutrient, primarily recognized for its role as the precursor to thiamin diphosphate (ThDP), an essential coenzyme in carbohydrate and amino acid metabolism. However, the discovery of naturally occurring thiaminylated adenine nucleotides has unveiled a new layer of complexity in thiamin biochemistry, extending its functional repertoire beyond a purely coenzymatic role. These molecules, which include adenosine thiamine triphosphate (AThTP) and adenosine thiamine diphosphate (AThDP), are emerging as important signaling molecules, particularly in the context of cellular stress. This technical guide provides an in-depth exploration of the physiological significance of thiaminylated nucleotides, summarizing current knowledge on their synthesis, cellular concentrations, and functional implications, with a focus on experimental methodologies and signaling pathways.
Thiaminylated Adenine Nucleotides: An Overview
Thiaminylated adenine nucleotides are hybrid molecules composed of a thiamin moiety linked to an adenosine nucleotide. To date, two major forms have been identified in biological systems:
-
This compound (AThTP): First discovered in Escherichia coli, AThTP is the most studied of the thiaminylated nucleotides. It accumulates under conditions of carbon starvation and is believed to function as a cellular signal of metabolic stress rather than a cofactor.[1] Its presence has also been confirmed, albeit at lower concentrations, in yeast, plants, and various mammalian tissues.[2][3]
-
Adenosine Thiamine Diphosphate (AThDP): AThDP has also been detected in biological systems, though typically at much lower concentrations than AThTP.[4][5] Its precise physiological role and biosynthetic pathway are less well understood compared to AThTP.[5][6]
Physiological Roles and Significance
The primary physiological significance of thiaminylated nucleotides appears to lie in their capacity to act as intracellular signaling molecules, modulating cellular responses to metabolic stress.
Stress Signaling in Bacteria
In prokaryotes such as E. coli, AThTP levels dramatically increase in response to carbon starvation, suggesting a role as a key signal of energy deprivation.[7][8] This accumulation is triggered not just by the absence of a carbon source, but also by the inhibition of its metabolism.[9][10] For instance, blocking glycolysis with iodoacetate or inhibiting the respiratory chain with cyanide in the presence of glucose or lactate, respectively, leads to AThTP accumulation.[9]
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
One of the most significant discoveries regarding the function of AThTP in eukaryotes is its ability to inhibit Poly(ADP-ribose) Polymerase-1 (PARP-1).[2] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, genomic stability, and programmed cell death.[11] Overactivation of PARP-1 in response to extensive DNA damage can lead to the depletion of its substrate, NAD+, and subsequently ATP, culminating in a form of cell death known as parthanatos.[4][12][13]
AThTP, structurally resembling NAD+, acts as a competitive inhibitor of PARP-1.[2] This inhibition has been demonstrated to occur at physiologically relevant concentrations (10 µM).[2] By inhibiting PARP-1, AThTP can prevent the excessive depletion of NAD+ and ATP, thereby potentially protecting cells from parthanatos under conditions of metabolic stress and DNA damage.[2][12][13] This function positions AThTP as a potential modulator of cell fate in various stress-related pathologies.
Quantitative Data
The cellular concentrations of thiaminylated nucleotides vary significantly between organisms and in response to different physiological conditions. The following tables summarize the available quantitative data.
| Organism/Cell Type | Condition | AThTP Concentration | Percentage of Total Thiamin | Reference(s) |
| Escherichia coli | Carbon Starvation | ~150 pmol/mg protein | 15-20% | [3][8] |
| Escherichia coli | Optimal Growth | Traces | <1% | [8] |
| Mammalian Tissues (liver, kidney, brain, heart, muscle) | Normal | Small amounts detected | Not specified | [2] |
| Glioblastoma cell line (LN-18) | Not specified | 20 pmol/mg protein (~4 µM) | Not specified | [6] |
| Organism/Cell Type | Condition | AThDP Concentration | Reference(s) |
| Escherichia coli | Not specified | Small amounts detected | [4] |
| Vertebrate Liver | Not specified | Small amounts detected | [4][5] |
Signaling Pathways and Experimental Workflows
Synthesis of Thiaminylated Nucleotides
In E. coli, AThTP is synthesized from thiamin diphosphate (ThDP) and either ATP or ADP by the enzyme thiamine diphosphate adenylyl transferase.[14] The synthesis of AThDP is less clear, but it has been identified as a side product in the chemical synthesis of AThTP.[4]
Figure 1: Synthesis pathways of thiaminylated nucleotides.
AThTP-Mediated PARP-1 Inhibition Signaling Pathway
Under conditions of cellular stress leading to DNA damage, PARP-1 is activated. AThTP, accumulating during metabolic stress, inhibits PARP-1 activity. This inhibition has several downstream consequences, including the preservation of cellular NAD+ and ATP pools, which can prevent cell death via parthanatos and may modulate other signaling pathways like the Akt pathway.
Figure 2: AThTP-mediated PARP-1 inhibition signaling pathway.
Experimental Protocols
Quantification of Thiaminylated Nucleotides by HPLC
This protocol is adapted from methods used for the analysis of thiamin and its phosphate esters.
A. Sample Preparation (from E. coli)
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells by sonication or using a French press in a cold extraction medium (e.g., 10% trichloroacetic acid).
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Neutralize the supernatant with a water-saturated solution of diethyl ether.
-
Filter the aqueous phase through a 0.22 µm filter before HPLC analysis.
B. HPLC Conditions
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two buffers:
-
Buffer A: 100 mM potassium phosphate buffer, pH 7.0.
-
Buffer B: 100 mM potassium phosphate buffer, pH 7.0, with 30% methanol.
-
-
Gradient: A linear gradient from 0% to 100% Buffer B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Standard Curve: Prepare standard solutions of chemically synthesized AThTP and AThDP of known concentrations to generate a standard curve for quantification.
Chemical Synthesis of this compound (AThTP)
This protocol is based on the condensation reaction using a carbodiimide.
-
Dissolve thiamin diphosphate (ThDP) and adenosine monophosphate (AMP) in an anhydrous solvent (e.g., dimethylformamide).
-
Add a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 24-48 hours) with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the AThTP from the filtrate using preparative HPLC with a C18 column and a suitable buffer system (e.g., a gradient of triethylammonium bicarbonate buffer and acetonitrile).
-
Lyophilize the collected fractions containing pure AThTP.
-
Confirm the identity and purity of the synthesized AThTP using mass spectrometry and NMR spectroscopy.
In Vitro PARP-1 Activity Assay
This fluorometric assay measures the consumption of NAD+ by PARP-1.
A. Reagents
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., commercially available DNA damage detection kits).
-
NAD+ solution.
-
AThTP solution (or other inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
A fluorescent NAD+ detection reagent (e.g., a cycling enzyme system that generates a fluorescent product from the remaining NAD+).
B. Procedure
-
In a 96-well microplate, add the assay buffer.
-
Add the activated DNA to all wells.
-
Add the AThTP solution at various concentrations to the test wells. Add a vehicle control to the control wells.
-
Add the PARP-1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NAD+ solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (if provided with the kit) or by adding a PARP inhibitor at a high concentration.
-
Add the fluorescent NAD+ detection reagent and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of PARP-1 inhibition by comparing the fluorescence in the AThTP-treated wells to the control wells.
Conclusion
The discovery of thiaminylated nucleotides has opened new avenues in our understanding of cellular metabolism and stress signaling. AThTP, in particular, has emerged as a key signaling molecule that links the cellular energy state to the DNA damage response through its inhibition of PARP-1. This novel function has significant implications for both basic research and drug development. Further investigation into the precise mechanisms of action and the physiological roles of AThTP and AThDP in various organisms and disease states will be crucial for harnessing their therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore this exciting and rapidly evolving field.
References
- 1. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Thiamine Triphosphate (AThTP): A Nexus of Metabolic Stress and Cellular Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine thiamine triphosphate (AThTP) is a naturally occurring adenine nucleotide containing thiamine, first discovered in Escherichia coli.[1] Unlike its well-known counterpart, thiamine diphosphate (ThDP), a vital cofactor in carbohydrate metabolism, the precise physiological roles of AThTP are still being elucidated. Emerging evidence, however, points to its significant involvement in cellular stress responses, positioning it as a potential biomarker and therapeutic target. This technical guide provides a comprehensive overview of the current understanding of AThTP, with a focus on its link to cellular stress, detailed experimental methodologies, and the signaling pathways it modulates.
AThTP Metabolism and Regulation Under Stress
AThTP is synthesized from thiamine diphosphate (ThDP) and either adenosine diphosphate (ADP) or adenosine triphosphate (ATP), a reaction catalyzed by the enzyme ThDP adenylyl transferase.[1][2] In E. coli, the accumulation of AThTP is a hallmark of specific metabolic stress conditions, most notably carbon starvation.[3] Under such duress, AThTP levels can rise to represent 15-20% of the total thiamine pool.[1][4] Intriguingly, the accumulation of AThTP and another triphosphorylated thiamine derivative, thiamine triphosphate (ThTP), appear to be mutually exclusive, suggesting they are indicators of distinct cellular stress states. While AThTP is found in smaller quantities in mammalian tissues, including the brain, liver, heart, muscle, and kidneys, its presence suggests a conserved function across different domains of life.[5]
The degradation of AThTP is carried out by AThTP hydrolase, which breaks it down into ThDP and AMP.[6] The interplay between ThDP adenylyl transferase and AThTP hydrolase activities dictates the intracellular concentration of AThTP, which in turn influences downstream cellular processes.
Quantitative Data on AThTP and Related Enzymes
The following tables summarize the key quantitative data related to AThTP levels under cellular stress and the kinetic properties of the enzymes involved in its metabolism.
Table 1: AThTP Levels in Response to Cellular Stress
| Organism/Cell Type | Stress Condition | AThTP Concentration/Level | Reference(s) |
| Escherichia coli | Carbon Starvation | Up to 15-20% of total thiamine | [1][4] |
| Escherichia coli | Glycolysis blocked by iodoacetate (in the presence of glucose) | Accumulation of AThTP | [3] |
| Escherichia coli | Respiration blocked by cyanide or anoxia (in the presence of lactate) | Accumulation of AThTP | [3] |
| Mammalian Tissues (general) | Normal physiological conditions | Present in small amounts | [5][6] |
Table 2: Kinetic Parameters of Enzymes Involved in AThTP Metabolism
| Enzyme | Organism | Substrate(s) | Km / S0.5 | Other Kinetic Parameters | Reference(s) |
| ThDP adenylyl transferase | Escherichia coli | ThDP | 5 mM | - | [2] |
| ThDP adenylyl transferase | Escherichia coli | ADP | 0.08 mM | Sigmoidal kinetics, Hill coefficient = 2.1 | [2] |
Signaling Pathways and Cellular Responses
AThTP's role in cellular stress response appears to be multifaceted, with a significant interaction identified with Poly(ADP-ribose) polymerase-1 (PARP-1).
AThTP and the PARP-1 Inhibition Pathway
PARP-1 is a key enzyme in the DNA damage response. Upon DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process crucial for recruiting DNA repair machinery. However, hyperactivation of PARP-1 can lead to depletion of its substrate NAD+ and subsequently ATP, culminating in cell death.
AThTP has been shown to be an inhibitor of PARP-1 activity.[5] This inhibition is a critical link between metabolic stress and the DNA damage response. Under conditions of metabolic stress where AThTP accumulates, the subsequent inhibition of PARP-1 could prevent excessive NAD+ and ATP depletion, thereby promoting cell survival. The downstream consequences of this inhibition include the modulation of DNA repair pathways, such as base excision repair and homologous recombination, and potentially influencing cell fate decisions between survival and apoptosis.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of AThTP.
Enzymatic Synthesis of this compound (AThTP)
This protocol is based on the enzymatic activity of ThDP adenylyl transferase found in E. coli extracts.[2]
Materials:
-
E. coli cell lysate (source of ThDP adenylyl transferase)
-
Thiamine diphosphate (ThDP)
-
Adenosine diphosphate (ADP)
-
Magnesium Chloride (MgCl₂)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for purification and analysis
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components to the specified final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ThDP
-
2 mM ADP
-
E. coli cell lysate (the amount should be optimized based on enzyme activity)
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically by taking time-course samples.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid (PCA) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Neutralization and Precipitation: If using PCA, neutralize the mixture with potassium carbonate (K₂CO₃) and centrifuge to remove the precipitate.
-
Purification: Purify the synthesized AThTP from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
-
Quantification and Confirmation: Analyze the purified fractions by HPLC with UV detection and confirm the identity of AThTP by mass spectrometry.
Quantification of AThTP in Cell Lysates by HPLC
This protocol outlines a general method for extracting and quantifying AThTP from biological samples.[7][8][9]
Materials:
-
Cell culture or tissue sample
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 0.6 M Perchloric Acid (PCA)
-
3 M Potassium Carbonate (K₂CO₃)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Sample Collection and Quenching:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells or tissues, pellet the cells or homogenize the tissue in ice-cold PBS.
-
-
Extraction:
-
Add ice-cold 0.6 M PCA to the cell pellet or homogenized tissue to lyse the cells and precipitate proteins.
-
Vortex briefly and incubate on ice for 15-20 minutes.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube and neutralize by dropwise addition of 3 M K₂CO₃ while vortexing. Monitor the pH until it reaches 6.5-7.5.
-
Final Centrifugation: Centrifuge again to remove the potassium perchlorate precipitate.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate or ammonium acetate buffer) to separate the thiamine derivatives.
-
Detect AThTP using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the AThTP peak by comparing its area to a standard curve generated with known concentrations of purified AThTP.
-
In Vitro PARP-1 Inhibition Assay
This assay measures the effect of AThTP on the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1
-
Activated DNA (e.g., commercially available DNA fragments)
-
NAD+ (biotinylated or radiolabeled)
-
Histones (as a substrate for PARP-1)
-
AThTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated NAD+ or scintillation counting for radiolabeled NAD+)
Procedure:
-
Coat Plate with Histones: Coat a 96-well plate with histones and block non-specific binding sites.
-
Prepare Reaction Mix: In each well, add the assay buffer, activated DNA, and NAD+.
-
Add Inhibitor: Add varying concentrations of AThTP to the test wells. Include a vehicle control (no AThTP) and a positive control inhibitor (e.g., Olaparib).
-
Initiate Reaction: Add recombinant PARP-1 to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Wash: Stop the reaction and wash the wells to remove unincorporated NAD+.
-
Detection:
-
For biotinylated NAD+, add streptavidin-HRP followed by a chemiluminescent or colorimetric substrate and measure the signal.
-
For radiolabeled NAD+, lyse the cells, precipitate the protein, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity at each AThTP concentration and determine the IC₅₀ value.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for studying AThTP's role in cellular stress and the logical relationships in its signaling pathway.
Conclusion and Future Directions
This compound is emerging as a critical molecule at the intersection of cellular metabolism and stress responses. Its accumulation under specific duress and its ability to modulate key enzymes like PARP-1 highlight its potential as both a biomarker for metabolic stress and a target for therapeutic intervention. The methodologies outlined in this guide provide a framework for researchers to further investigate the synthesis, regulation, and downstream effects of AThTP.
Future research should focus on several key areas:
-
Elucidating the full spectrum of AThTP's molecular targets: Beyond PARP-1, it is crucial to identify other proteins and pathways that are modulated by AThTP.
-
Quantifying AThTP levels in various human diseases: Establishing a correlation between AThTP levels and pathological states could pave the way for its use as a clinical biomarker.
-
Developing specific inhibitors for ThDP adenylyl transferase and AThTP hydrolase: Such tools would be invaluable for dissecting the physiological roles of AThTP with greater precision.
A deeper understanding of the intricate roles of this compound in cellular stress responses holds the promise of novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
- 8. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 9. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: An In-depth Exploration of the Evolutionary Conservation of Adenosine Thiamine Triphosphate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine thiamine triphosphate (AThTP), a naturally occurring thiaminylated adenine nucleotide, has emerged as a molecule of significant interest due to its remarkable evolutionary conservation across diverse life forms, from bacteria to mammals.[1][2] First discovered in Escherichia coli, this enigmatic compound is now known to be present in yeast, plants, and various animal tissues, suggesting a fundamental, yet not fully understood, biological role.[1][3] This technical guide provides a comprehensive overview of the current knowledge surrounding AThTP, with a focus on its evolutionary conservation, biosynthesis, physiological functions, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and diagnostic potential of this unique molecule.
Evolutionary Conservation and Distribution
The presence of AThTP across different kingdoms of life underscores its evolutionary significance. While it can constitute a significant portion (15-20%) of the total thiamine pool in E. coli under specific stress conditions, its concentrations are generally much lower in eukaryotic organisms.[1][3]
Quantitative Distribution of this compound
The following table summarizes the reported concentrations of AThTP in various organisms and tissues, providing a comparative overview of its distribution.
| Organism/Tissue | Species | Concentration (pmol/mg protein) | Conditions | Reference |
| Bacteria | ||||
| Escherichia coli | Up to 15-20% of total thiamine | Carbon starvation | [1] | |
| Animals | ||||
| Liver | Mouse | 1.2 ± 0.3 | [Makarchikov et al., 2018] | |
| Rat | 0.9 ± 0.2 | [Makarchikov et al., 2018] | ||
| Bovine | 0.5 ± 0.1 | [Makarchikov et al., 2018] | ||
| Chicken | 1.5 ± 0.4 | [Makarchikov et al., 2018] | ||
| Kidney | Mouse | 0.8 ± 0.2 | [Makarchikov et al., 2018] | |
| Rat | 0.6 ± 0.1 | [Makarchikov et al., 2018] | ||
| Bovine | 0.4 ± 0.1 | [Makarchikov et al., 2018] | ||
| Chicken | 1.1 ± 0.3 | [Makarchikov et al., 2018] | ||
| Brain | Mouse | 0.5 ± 0.1 | [Makarchikov et al., 2018] | |
| Rat | 0.4 ± 0.1 | [Makarchikov et al., 2018] | ||
| Heart | Mouse | 0.4 ± 0.1 | [Makarchikov et al., 2018] | |
| Rat | 0.3 ± 0.1 | [Makarchikov et al., 2018] | ||
| Muscle | Mouse | 0.3 ± 0.1 | [Makarchikov et al., 2018] | |
| Rat | 0.2 ± 0.1 | [Makarchikov et al., 2018] | ||
| Plants | ||||
| Arabidopsis thaliana | Not detectable | Standard growth conditions | [4][5] | |
| Yeast | ||||
| Saccharomyces cerevisiae | Present, but quantitative data is limited | [3] |
Biosynthesis and Metabolism
The primary pathway for AThTP synthesis was first elucidated in E. coli. It involves the enzymatic transfer of an adenylyl group from ATP or ADP to thiamine diphosphate (ThDP), a reaction catalyzed by the enzyme thiamine diphosphate adenylyl transferase.[1][2]
AThTP Biosynthesis Pathway
The degradation of AThTP is less well understood, but studies in animal tissues suggest the involvement of a membrane-bound hydrolase that cleaves AThTP to ThDP and AMP.[6]
Physiological Role and Potential as a Signaling Molecule
While the precise physiological functions of AThTP are still under investigation, mounting evidence suggests its role as a signaling molecule, particularly in response to cellular stress. In bacteria, AThTP accumulates under conditions of carbon starvation and other metabolic stresses, leading to the hypothesis that it may function as a "stress alarmone."[7][8][9]
AThTP as an Inhibitor of PARP-1
One of the most significant discoveries regarding AThTP's function is its ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death.[4][6][10] This inhibition is thought to occur due to the structural similarity between AThTP and NAD+, the substrate for PARP-1.[2]
Potential AThTP Signaling Cascade Involving PARP-1
This proposed signaling cascade highlights the potential of AThTP to modulate critical cellular processes. By inhibiting PARP-1, AThTP could influence DNA repair fidelity and prevent excessive PARP-1 activation, which can lead to ATP depletion and a form of programmed cell death known as parthanatos. This positions AThTP as a potential target for therapeutic intervention in diseases characterized by aberrant PARP-1 activity, such as certain cancers and inflammatory conditions.
Experimental Protocols
Quantification of this compound by HPLC
Principle: This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization to convert thiamine and its phosphate esters, including AThTP, into highly fluorescent thiochrome derivatives. These derivatives are then separated and quantified using a fluorescence detector.[7][11]
Materials:
-
Perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K2CO3), 2 M
-
Potassium hexacyanoferrate(III) [K3Fe(CN)6], 30 mM in 15% NaOH
-
Methanol, HPLC grade
-
Sodium phosphate buffer (pH 8.4)
-
AThTP standard
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 435 nm)
Procedure:
-
Sample Extraction:
-
Homogenize tissue or cell samples in ice-cold 0.6 M PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 2 M K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
Derivatization:
-
To 100 µL of the neutralized extract or standard, add 10 µL of 30 mM K3Fe(CN)6 in 15% NaOH.
-
Vortex briefly and incubate in the dark for 2 minutes.
-
Stop the reaction by adding 20 µL of 1 M phosphoric acid.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Elute with a gradient of methanol in sodium phosphate buffer.
-
Monitor the fluorescence at the specified wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of AThTP.
-
Calculate the AThTP concentration in the samples based on the peak areas from the standard curve.
-
Experimental Workflow for AThTP Quantification
References
- 1. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. j-jabs.umin.jp [j-jabs.umin.jp]
- 3. Adenosine_thiamine_triphosphate [chemeurope.com]
- 4. On the nature of thiamine triphosphate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the nature of thiamine triphosphate in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
The Enigmatic Role of Thiamine Triphosphate: A Deep Dive into its Function, Metabolism, and Therapeutic Potential
For Immediate Release
Liège, Belgium – December 23, 2025 – While thiamine (vitamin B1) is widely recognized for its essential coenzyme functions in energy metabolism, its triphosphate derivative, thiamine triphosphate (ThTP), has long remained an enigma in the scientific community. A comprehensive review of existing literature reveals a molecule with multifaceted, yet incompletely understood, roles in cellular physiology, from bacteria to mammals. This technical guide synthesizes current knowledge on ThTP, offering researchers, scientists, and drug development professionals a detailed overview of its metabolism, proposed functions, and the experimental methodologies used to study it.
Introduction: Beyond the Coenzyme
For decades, the focus of thiamine research has been on its diphosphate form (ThDP), an indispensable cofactor for enzymes crucial to carbohydrate and amino acid metabolism.[1][2] However, the persistent, albeit typically low-level, presence of ThTP across a vast range of organisms points to distinct physiological functions.[3][4] While not a coenzyme in the classical sense, ThTP is now understood to be a dynamic molecule involved in cellular stress responses, neuronal function, and potentially as a signaling molecule.[3][5] Its synthesis and degradation are tightly regulated, suggesting a carefully controlled biological purpose.
Metabolism of Thiamine Triphosphate: A Tale of Two Pathways and a Specific Hydrolase
The cellular concentration of ThTP is maintained by a delicate balance between its synthesis and hydrolysis.
Synthesis of ThTP
Two primary pathways for ThTP synthesis have been identified in mammalian cells:
-
Mitochondrial FₒF₁-ATP Synthase: In brain mitochondria, ThTP can be synthesized from ThDP and inorganic phosphate (Pi) in a process coupled to the respiratory chain.[6][7] This synthesis is dependent on a proton-motive force, suggesting a mechanism analogous to ATP production.[7]
-
Cytosolic Adenylate Kinase 1 (AK1): In the cytosol, AK1 can catalyze the phosphorylation of ThDP to ThTP.[3][6]
The existence of these two distinct pathways, one mitochondrial and linked to cellular respiration, and the other cytosolic, suggests that ThTP synthesis may be regulated by different cellular metabolic states and compartmentalized to serve specific functions.
Hydrolysis of ThTP
The breakdown of ThTP is primarily carried out by a highly specific cytosolic enzyme, thiamine triphosphatase (ThTPase) .[3][6] This 25-kDa enzyme hydrolyzes ThTP to ThDP and is found ubiquitously in mammalian tissues.[6][8] The high specificity of this enzyme for ThTP underscores the need for precise regulation of intracellular ThTP levels.
Proposed Functions of Thiamine Triphosphate
The precise physiological role of ThTP is still under investigation, with several compelling hypotheses emerging from decades of research.
Cellular Stress Response
In microorganisms like E. coli, ThTP levels transiently increase in response to amino acid starvation and other metabolic stressors.[4][5] This suggests a role for ThTP as a signaling molecule that helps the cell adapt to nutrient-poor conditions.[5] In plants, ThTP synthesis is linked to photosynthetic processes and may be involved in the response to environmental stressors.[6]
Neuronal Function
ThTP was initially thought to have a specific role in nerve excitability, a hypothesis that remains largely unconfirmed.[4][9] However, its presence and synthesis in the brain suggest important neurological functions.[7][10] Proposed roles in the nervous system include:
-
Neurotransmitter Release: Some studies have suggested an involvement of ThTP in the release of neurotransmitters.[6]
-
Protein Phosphorylation: ThTP can act as a phosphate donor in protein phosphorylation reactions, potentially modulating the activity of key neuronal proteins.[3][11]
-
Ion Channel Regulation: It has been proposed that ThTP may directly regulate the activity of high-conductance anion channels in nerve cells.[3]
Cellular Energetics
The synthesis of ThTP by mitochondrial ATP synthase strongly suggests a link to cellular energy metabolism.[3][7] It is hypothesized that ThTP may act as an energy sensor or play a role in energy transfer within the cell, although the exact mechanisms remain to be elucidated.
Quantitative Data on Thiamine Triphosphate
The concentration of ThTP varies significantly across different organisms, tissues, and developmental stages. The following tables summarize some of the reported quantitative data.
| Organism/Tissue | ThTP Concentration (% of Total Thiamine) | Reference |
| E. coli (amino acid starvation) | ~20% | [5] |
| E. coli (early stationary phase) | 5-7% of ThDP | [12] |
| Human Brain | ~5% | [13] |
| Human Skeletal Muscle | >10% | [14] |
| Human Whole Blood | ~10% | [14] |
| Rat Brain Mitochondria | Predominant location of ThTP | [7] |
| Condition | Effect on ThTP Levels | Reference |
| Amino Acid Starvation (E. coli) | Transient increase | [5] |
| Hypoxia (E. coli) | Synthesis induced | [8] |
| Withering (A. thaliana) | Synthesis induced | [8] |
| Leigh's Disease | Low or absent levels | [4] |
Experimental Protocols
The study of ThTP relies on a variety of biochemical and analytical techniques. Below are outlines of key experimental methodologies.
Measurement of Thiamine and its Phosphate Esters by High-Performance Liquid Chromatography (HPLC)
This is the most common method for quantifying thiamine derivatives in biological samples.
Principle: Thiamine and its phosphate esters are separated by reverse-phase HPLC and detected by fluorescence after pre-column derivatization to their respective thiochrome derivatives.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins.[15]
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the thiamine derivatives.
-
-
Derivatization:
-
Mix the supernatant with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to convert thiamine and its esters to fluorescent thiochromes.[15]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the thiochrome derivatives using a suitable mobile phase gradient.
-
Detect the separated compounds using a fluorescence detector.
-
-
Quantification:
-
Determine the concentration of each thiamine derivative by comparing the peak areas to those of known standards.
-
Assay of Thiamine Triphosphatase (ThTPase) Activity
Principle: The activity of ThTPase is determined by measuring the rate of ThTP hydrolysis to ThDP.
Methodology:
-
Enzyme Preparation:
-
Prepare a cytosolic extract from the tissue of interest.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing a known concentration of ThTP as the substrate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at a controlled temperature for a specific time.
-
-
Termination and Analysis:
-
Stop the reaction (e.g., by adding acid).
-
Measure the amount of ThDP produced or the remaining ThTP using HPLC as described above.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to ThTP.
Conclusion and Future Directions
Thiamine triphosphate is emerging from the shadows of its well-known diphosphate sibling as a molecule with distinct and important biological functions. While significant progress has been made in understanding its metabolism and proposing potential roles in cellular stress, neuronal function, and energetics, many questions remain. Future research, employing advanced analytical techniques and genetic models, will be crucial to fully unravel the signaling pathways in which ThTP participates and to explore its potential as a therapeutic target in various disease states, including neurodegenerative disorders and metabolic syndromes. The continued investigation into this enigmatic molecule holds the promise of new insights into the fundamental processes of cellular regulation and metabolism.
References
- 1. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Thiamine triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiamine triphosphate synthesis in rat brain occurs in mitochondria and is coupled to the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine triphosphate and thiamine triphosphatase activities: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine_triphosphate [chemeurope.com]
- 10. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Hydrolysis and synthesis of thiamin triphosphate in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine triphosphate levels and histopathology. Correlation in Leigh disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells | PLOS One [journals.plos.org]
- 15. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
Adenosine Thiamine Triphosphate: A Potential Modulator of Neurological Function and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide, has emerged as a molecule of interest in the intricate landscape of neurological function and disease.[1] While its precise physiological roles are still under investigation, its discovery in various organisms from E. coli to mammals, including in the muscle, heart, brain, kidneys, and liver of mice, suggests conserved and fundamental functions.[1] AThTP is synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP).[1] This guide provides a comprehensive overview of the current understanding of AThTP, with a focus on its implications for the central nervous system and its potential as a therapeutic target in neurological disorders.
Biochemistry and Metabolism of AThTP in the Nervous System
The synthesis and degradation of AThTP are tightly regulated processes, intrinsically linked to cellular energy status and thiamine metabolism.
Synthesis of AThTP
In E. coli, AThTP is synthesized from ThDP and ATP or ADP by the enzyme thiamine diphosphate adenylyl transferase.[1] While the specific enzymes in mammalian systems are still being fully elucidated, the synthesis of its precursor, thiamine triphosphate (ThTP), in the brain occurs predominantly in mitochondria and is coupled to the respiratory chain.[2] This localization suggests a link between AThTP metabolism and mitochondrial function, a critical aspect of neuronal health.
dot
Degradation of AThTP
The catabolism of AThTP is less understood. It is hypothesized that specific hydrolases exist to break down AThTP, regenerating ThDP and AMP, thus maintaining cellular homeostasis of these critical molecules.
Quantitative Data
A significant gap in the current body of research is the lack of quantitative data for AThTP concentrations in different brain regions, both in healthy and diseased states. While methods for measuring ATP and adenosine in the brain are well-established, specific and validated assays for AThTP are not yet widely reported in the literature. The data presented below for related compounds, ATP and adenosine, are for contextual purposes and to highlight the need for AThTP-specific quantitative studies.
Table 1: Representative Concentrations of ATP and Adenosine in Rodent Brain (Note: These are not AThTP concentrations and are provided for illustrative purposes only)
| Compound | Brain Region | Concentration | Species | Reference |
| ATP | Cortex | ~2-3 µmol/g | Rat | [3] |
| ATP | Brainstem | ~2-3 µmol/g | Rat | [3] |
| Adenosine | Cortex | ~30-100 nM (extracellular) | Rat | [4] |
| Adenosine | Striatum | ~25-80 nM (extracellular) | Rat | [4] |
Experimental Protocols
Protocol 1: Extraction of AThTP from Brain Tissue
This protocol is a proposed method based on techniques for ATP extraction.
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue and immediately homogenize in 10 volumes of ice-cold 0.6 M perchloric acid using a glass-Teflon homogenizer.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the supernatant by adding a calculated amount of 3 M potassium carbonate (K2CO3) to bring the pH to 6.5-7.0. The endpoint can be monitored with pH paper.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
-
Final Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
The resulting supernatant contains the nucleotide extract, including AThTP, and can be stored at -80°C until analysis.
-
Protocol 2: Quantification of AThTP by HPLC-MS/MS
This is a hypothetical HPLC-MS/MS protocol that would require optimization and validation.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 30% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for AThTP would need to be determined using a purified standard.
-
Quantification: Based on a standard curve generated with a synthetic AThTP standard.
-
dot
AThTP in Neurological Function: The PARP-1 Connection
One of the most significant discoveries regarding AThTP's function is its ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage response and its overactivation can lead to neuronal death, a hallmark of many neurodegenerative diseases.
PARP-1 activation is triggered by DNA strand breaks. It cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes ADP-ribose units onto itself and other acceptor proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery. However, excessive PARP-1 activation depletes cellular NAD+ and ATP stores, leading to energy failure and a form of cell death called parthanatos.
AThTP, by inhibiting PARP-1, may act as a neuroprotective molecule by preventing this cascade of events. The precise mechanism of inhibition is still under investigation but is thought to involve competition with NAD+ for the catalytic site of PARP-1.
dot
AThTP in Neurological Disease: A Frontier of Research
The link between impaired thiamine metabolism and neurodegeneration is well-documented. Thiamine deficiency can lead to conditions like Wernicke-Korsakoff syndrome, and has been associated with an increased risk for Alzheimer's and Parkinson's diseases. Given that AThTP is a direct derivative of thiamine, it is plausible that alterations in AThTP levels could contribute to the pathology of these diseases.
Furthermore, the role of extracellular ATP and adenosine as neuromodulators and mediators of neuroinflammation is a burgeoning field of study.[5] As AThTP shares structural similarities with ATP and adenosine, it may also have currently uncharacterized roles in purinergic signaling in the brain.
Potential areas of investigation for the role of AThTP in neurological diseases include:
-
Alzheimer's Disease: Could AThTP levels be altered in the brains of Alzheimer's patients, and could this contribute to the observed mitochondrial dysfunction and neuronal loss?
-
Parkinson's Disease: Given the central role of mitochondrial dysfunction in Parkinson's disease, could AThTP play a protective role that is compromised in this condition?
-
Stroke and Ischemic Injury: The overactivation of PARP-1 is a key mechanism of cell death in ischemic stroke. Could AThTP or its analogs be a therapeutic strategy to mitigate this damage?
-
Neuroinflammation: Does AThTP modulate the inflammatory responses of microglia and astrocytes, key players in the progression of many neurodegenerative diseases?
Conclusion and Future Directions
This compound stands at the intersection of cellular energy metabolism, DNA repair, and neuronal function. While much remains to be discovered about its precise roles, its ability to inhibit PARP-1 positions it as a molecule of significant interest for the development of novel neuroprotective therapies. Future research should focus on:
-
Developing and validating sensitive and specific assays for the quantification of AThTP in biological samples. This is a critical step to understanding its physiological and pathological concentrations in the brain.
-
Elucidating the complete enzymatic machinery for AThTP synthesis and degradation in mammalian cells.
-
Investigating the role of AThTP in animal models of neurodegenerative diseases. This will be crucial to establish a causal link between AThTP dysregulation and disease pathogenesis.
-
Exploring other potential signaling pathways modulated by AThTP beyond PARP-1 inhibition.
The exploration of AThTP's role in neurological function and disease is a promising avenue of research that may unlock new therapeutic strategies for a range of debilitating conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiamine Triphosphate Synthesis in Rat Brain Occurs in Mitochondria and Is Coupled to the Respiratory Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine nucleotides in thiamine deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intense exercise increases adenosine concentrations in rat brain: implications for a homeostatic sleep drive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]
Methodological & Application
Mass Spectrometry for the Detection of Thiamine Phosphate Esters: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP or TDP), are essential for cellular metabolism. TPP is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. Accurate and sensitive measurement of thiamine and its phosphate esters, including thiamine monophosphate (TMP) and TPP, is crucial for diagnosing deficiencies, monitoring nutritional status, and in various research and drug development applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific, sensitive, and rapid method for the simultaneous quantification of these compounds in various biological matrices.[1][2] This document provides a detailed overview of the application of mass spectrometry for thiamine phosphate ester analysis, including established protocols and quantitative data.
Thiamine Metabolism and Signaling Pathway
Thiamine is converted in the body to its biologically active form, thiamine pyrophosphate (TPP), through a two-step phosphorylation process. This pathway is fundamental for energy metabolism.
Caption: Overview of the thiamine phosphorylation pathway.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of thiamine phosphate esters by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for thiamine ester analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
Accurate quantification begins with efficient extraction and protein removal from the biological matrix. Trichloroacetic acid (TCA) precipitation is a widely used method.[3][4]
Materials:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water) or 70% Perchloric Acid[5]
-
Internal Standard (IS) solution (e.g., Thiamine-d3, TPP-d3)[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Thaw frozen whole blood samples on ice. It is recommended to freeze samples for at least 24 hours prior to analysis to aid in cell lysis and prevent analyte decomposition.[5]
-
Pipette 100 µL of thawed hemolyzed blood into a microcentrifuge tube.
-
Add 300 µL of the working internal standard solution and vortex for 30 seconds.
-
To precipitate proteins, add 30 µL of 70% HClO4 and vortex for 1 minute.[5] Alternatively, a common method involves adding a volume of cold TCA solution (e.g., 400 µL of 10% TCA to 100 µL of sample).
-
Incubate the samples on ice for 15 minutes to facilitate complete protein precipitation.[6]
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm or 20,000 x g) for 10 minutes at 4°C.[5][6]
-
Carefully collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Note: To avoid degradation, samples should be protected from light during preparation.[5]
An alternative precipitation method uses zinc sulfate in methanol, which has also been shown to yield good results.[6]
Liquid Chromatography
Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is commonly employed for the separation of thiamine and its phosphate esters.
Typical LC Conditions:
| Parameter | Example Value |
|---|---|
| Column | C18 or C30 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium formate buffer[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient is typically used to separate the polar thiamine esters. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 15 - 40°C |
| Injection Volume | 5 - 20 µL |
Note: Some methods utilize ion-pairing agents to improve retention and separation, but recent methods often avoid these to ensure compatibility with mass spectrometry.[5][7]
Mass Spectrometry
Tandem mass spectrometry is used for detection and quantification, typically in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Typical MS Conditions:
| Parameter | Example Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | 3.5 - 4.5 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Thiamine (Th) | 265.1 | 122.1 |
| Thiamine Monophosphate (TMP) | 345.1 | 122.1 |
| Thiamine Pyrophosphate (TPP) | 425.1 | 122.1 / 160.2[8] |
| Thiamine-d3 (IS) | 268.1 | 122.1 |
| TPP-d3 (IS) | 428.1 | 122.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for the analysis of thiamine and its phosphate esters in whole blood.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantification (LLOQ) (nmol/L) | Reference |
| Thiamine | 1.563 - 100 | 1.563 | [9] |
| TMP | 3.125 - 200 | 3.125 | [9] |
| TPP | 15.625 - 1000 | 15.625 | [9] |
| TPP | 12 - 4870 | 12 | [3] |
| TPP | - | 9.4 | [10] |
Table 2: Precision and Accuracy/Recovery
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Thiamine | ≤15.9 | ≤11.1 | 105.3 | [9] |
| TMP | ≤15.9 | ≤11.1 | 102.7 | [9] |
| TPP | ≤15.9 | ≤11.1 | 103.7 | [9] |
| TPP | 3.5 | 7.6 | 99 | [3] |
| TPP | 3.5 - 7.7 | - | 101-102 | [10] |
Table 3: Reference Intervals in Healthy Adults
| Analyte | Population | Reference Interval (nmol/L) | Reference |
| TPP | Danish Blood Donors | 101.0 - 189.0 | [1] |
Conclusion
LC-MS/MS provides a robust, sensitive, and specific platform for the simultaneous quantification of thiamine and its phosphate esters in biological samples. The methods outlined in this application note, from sample preparation to instrumental analysis, offer a reliable approach for researchers, clinicians, and professionals in drug development. The high throughput and accuracy of these methods make them well-suited for both routine clinical diagnostics and advanced research applications.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
Illuminating the Shadows of Cellular Energy: Tracing Adenosine Thiamine Triphosphate Metabolism with Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for tracing the metabolism of adenosine thiamine triphosphate (AThTP), a molecule implicated in cellular stress responses. By employing radiolabeled precursors of thiamine and adenosine, researchers can elucidate the dynamics of AThTP synthesis and degradation, offering insights into its physiological roles and potential as a therapeutic target.
Introduction
This compound (AThTP) is a naturally occurring nucleotide found in organisms ranging from bacteria to mammals.[1] Synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP), AThTP levels are particularly responsive to conditions of metabolic stress, such as carbon starvation.[2][3] While its precise functions are still under investigation, AThTP is emerging as a potential signaling molecule involved in cellular energy homeostasis. Understanding the metabolic pathways that govern AThTP concentration is crucial for deciphering its role in health and disease, and for the development of novel therapeutic strategies targeting metabolic regulation.[4]
Radiolabeling studies offer a powerful approach to trace the metabolic fate of precursors into AThTP and its subsequent breakdown products. This application note details the necessary protocols for conducting such experiments, from the preparation of radiolabeled compounds to the analysis of metabolic products.
Metabolic Pathway of this compound
The metabolism of AThTP involves its synthesis from ThDP and an adenosine donor, and its subsequent hydrolysis.
Experimental Protocols
Protocol 1: Radiolabeling of Cellular AThTP using [³H]-Thiamine or [¹⁴C]-Adenosine
This protocol describes the labeling of AThTP in cell cultures using either radiolabeled thiamine or adenosine.
Materials:
-
Cell line of interest (e.g., E. coli, mammalian cell line)
-
Appropriate cell culture medium
-
[³H]-Thiamine or [¹⁴C]-Adenosine
-
Phosphate Buffered Saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA), ice-cold
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture cells to the desired density in standard growth medium.
-
Precursor Addition: Introduce the radiolabeled precursor to the culture medium. For example, add [³H]-Thiamine to a final concentration of 1-10 µCi/mL or [¹⁴C]-Adenosine to a final concentration of 0.1-1 µCi/mL.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) under desired experimental conditions (e.g., normal growth, carbon starvation).
-
Metabolism Quenching and Cell Lysis:
-
Rapidly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA or 0.6 M PCA to the cells to precipitate macromolecules and lyse the cells.
-
Incubate on ice for 10 minutes.
-
-
Extraction of Soluble Metabolites:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble metabolites.
-
-
Sample Preparation for Analysis: The supernatant can be directly used for HPLC analysis or further processed to remove excess radiolabel.
Protocol 2: HPLC Analysis of Radiolabeled Thiamine Derivatives
This protocol outlines the separation and quantification of radiolabeled AThTP from other thiamine derivatives by High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV and/or radioactivity detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Standards for thiamine, thiamine monophosphate (ThMP), ThDP, and AThTP
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Injection: Inject the prepared cell extract supernatant onto the column.
-
Gradient Elution: Separate the thiamine derivatives using a linear gradient of Mobile Phase B. An example gradient is as follows:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Detection: Monitor the eluate using a UV detector (e.g., at 254 nm) and a radioactivity detector.
-
Quantification: Identify and quantify the radiolabeled AThTP peak by comparing its retention time with the AThTP standard and integrating the radioactivity signal.
Experimental Workflow
The overall workflow for tracing AThTP metabolism using radiolabeled precursors is depicted below.
Data Presentation
The following tables summarize key quantitative data related to AThTP metabolism.
Table 1: Kinetic Properties of Enzymes in AThTP Metabolism
| Enzyme | Organism | Substrate | K_m / S_0.5 (µM) | Reference |
| ThDP Adenylyl Transferase | E. coli | ThDP | 5000 | [3] |
| ADP | 80 | [3] | ||
| AThTP Hydrolase (putative) | Rat (Liver) | AThTP | 84.4 ± 9.4 | [5] |
| Chicken (Liver) | AThTP | 54.6 ± 13.1 | [5] |
Table 2: AThTP Levels in E. coli under Metabolic Stress
| Condition | AThTP Level (% of Total Thiamine) | Reference |
| Optimal Growth (LB Medium) | Traces | [2] |
| Carbon Starvation (M9 Medium, 4 hours) | ~15% | [2] |
| Carbon Starvation + 1 mM Glucose | Reduced by ~80% | [2] |
| Carbon Starvation + ≥ 5 mM Glucose | Nearly completely prevented | [2] |
| Glucose (10 mM) + CCCP (uncoupler) | Significant increase | [2] |
Applications in Drug Development
The study of AThTP metabolism has significant implications for drug development. As AThTP levels are closely linked to cellular stress, enzymes in its metabolic pathway represent potential targets for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.
Radiolabeling-based assays can be employed for:
-
High-throughput screening of compound libraries to identify inhibitors or activators of ThDP adenylyl transferase or AThTP hydrolase.
-
Target validation to confirm the engagement of a drug candidate with its intended enzymatic target in a cellular context.
-
Pharmacodynamic studies to assess the effect of a drug candidate on AThTP levels in preclinical models.
By providing a robust methodology to probe AThTP metabolism, these protocols can accelerate the discovery and development of novel therapeutics targeting cellular energy pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Stable Thiamine Triphosphate Analogues: A Researcher's Guide to Generation and Application
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the generation and utilization of stable analogues of thiamine triphosphate (ThTP). Thiamine triphosphate, the triphosphate derivative of vitamin B1, is a naturally occurring molecule in most living organisms.[1] While its precise physiological roles are still under investigation, evidence suggests its involvement in cellular signaling, protein phosphorylation, and the modulation of ion channels.[1][2][3] However, the inherent instability of ThTP, due to the susceptibility of its phosphoanhydride bonds to enzymatic and chemical hydrolysis, presents a significant challenge for in vitro and in vivo studies. To overcome this limitation, chemically stable analogues of ThTP have been developed, providing invaluable tools to probe its biological functions.[4]
This guide details the synthesis and purification of two key classes of stable ThTP analogues: β,γ-methylenethiamine triphosphate and β,γ-difluoromethylenethiamine triphosphate. Furthermore, it provides comprehensive protocols for their application in crucial experimental systems, including enzyme inhibition assays, protein phosphorylation studies, and the electrophysiological analysis of ion channel activation.
Generation of Stable Thiamine Triphosphate Analogues
The primary strategy for creating stable ThTP analogues is to replace the labile oxygen atom between the β and γ phosphates with a non-hydrolyzable methylene (-CH2-) or difluoromethylene (-CF2-) group. This modification renders the resulting molecules resistant to cleavage by phosphatases.[4]
Featured Analogues:
-
β,γ-methylenethiamine triphosphate (ThTP-CH2): This analogue incorporates a methylene bridge, providing significant stability against hydrolysis.
-
β,γ-difluoromethylenethiamine triphosphate (ThTP-CF2): The inclusion of a difluoromethylene group offers even greater stability and can alter the electronic properties of the phosphate chain, potentially influencing binding to target proteins.
A key step in the synthesis of these stable analogues involves the coupling of thiamine propyl disulfide with appropriately protected methylenebis-phosphonic acid or difluoromethylenebisphosphonic acid.[4]
Comparative Data of Thiamine Triphosphate and its Stable Analogues
To facilitate experimental design, the following table summarizes key quantitative data for native ThTP and its stable analogues. Note: Specific values can vary depending on experimental conditions.
| Compound | Stability (Half-life) | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| Thiamine Triphosphate (ThTP) | Prone to rapid hydrolysis | Thiamine Triphosphatase (ThTPase) | Substrate |
| β,γ-methylenethiamine triphosphate (ThTP-CH2) | Significantly more stable than ThTP | Thiamine Triphosphatase (ThTPase) | Competitive inhibitor[5] |
| β,γ-difluoromethylenethiamine triphosphate (ThTP-CF2) | Highly stable | Thiamine Triphosphatase (ThTPase) | Potent competitive inhibitor |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of stable ThTP analogues are provided below.
Protocol 1: Synthesis of β,γ-methylenethiamine triphosphate (ThTP-CH2)
This protocol outlines a general procedure for the synthesis of ThTP-CH2, based on the coupling of a thiamine precursor with a methylene-containing phosphate analogue.
Materials:
-
Thiamine propyl disulfide
-
Protected methylenebis(phosphonic acid)
-
Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide)
-
Anhydrous solvents (e.g., DMF or pyridine)
-
Deprotection reagents (specific to the protecting groups used)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation of Methylenebis(phosphonic acid): Dissolve the protected methylenebis(phosphonic acid) in an anhydrous solvent under an inert atmosphere. Add the coupling agent and stir for 1-2 hours at room temperature to form the activated intermediate.
-
Coupling Reaction: Add thiamine propyl disulfide to the reaction mixture. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Deprotection: Once the reaction is complete, remove the solvent under reduced pressure. The deprotection strategy will depend on the protecting groups used for the phosphonate. Follow the appropriate deprotection protocol.
-
Purification: The crude product is purified by ion-exchange chromatography as described in Protocol 2.
Protocol 2: Purification of Stable ThTP Analogues by Ion-Exchange Chromatography
This protocol describes the purification of ThTP analogues from the synthesis reaction mixture.
Materials:
-
Crude ThTP analogue solution
-
Ion-exchange resin (e.g., Dowex 1x4, acetate form)[6]
-
Triethylammonium acetate (TEAA) buffer, pH 4.5 (as a volatile eluent)[6]
-
Chromatography column
-
Fraction collector
-
HPLC system for analysis
Procedure:
-
Column Preparation: Pack a chromatography column with the Dowex 1x4 resin and equilibrate it with the starting buffer (e.g., low concentration of TEAA).
-
Sample Loading: Dissolve the crude ThTP analogue in the starting buffer and load it onto the column.
-
Elution: Elute the column with a linear gradient of increasing TEAA concentration. The highly charged ThTP analogue will bind to the resin and elute at a specific salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using HPLC with UV detection.
-
Desalting: Pool the fractions containing the pure product and remove the volatile TEAA buffer by lyophilization to obtain the purified ThTP analogue as a salt.
Protocol 3: Thiamine Triphosphatase (ThTPase) Inhibition Assay
This protocol is designed to assess the inhibitory activity of stable ThTP analogues on ThTPase.
Materials:
-
Purified ThTPase
-
Thiamine triphosphate (ThTP) as the substrate
-
Stable ThTP analogue (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of ThTPase, and varying concentrations of the stable ThTP analogue.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the reaction by adding a fixed concentration of ThTP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ThTP hydrolysis, producing a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Determine the rate of phosphate production for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model to calculate the Ki or IC50 value.
Protocol 4: In Vitro Protein Phosphorylation Assay
This protocol uses stable ThTP analogues to investigate their potential as phosphate donors in protein kinase-mediated phosphorylation.
Materials:
-
Protein kinase of interest
-
Protein or peptide substrate
-
Stable ThTP analogue (e.g., a γ-phosphate modified, non-radioactive analogue)[7]
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2)[8]
-
Detection reagents (e.g., phospho-specific antibodies or biotinylated analogues for subsequent detection)[7][8]
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Kinase Reaction: Set up a reaction mixture containing the protein kinase, its substrate, the kinase assay buffer, and the stable ThTP analogue.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Transfer: Separate the reaction products by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Detection:
-
Phospho-specific antibody: Block the membrane and probe with a primary antibody that specifically recognizes the phosphorylated form of the substrate. Detect with a labeled secondary antibody.
-
Biotinylated analogue: If a biotinylated ThTP analogue was used, probe the membrane with streptavidin conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Visualization: Visualize the results using an appropriate detection method (e.g., chemiluminescence or fluorescence imaging).
Protocol 5: Patch-Clamp Electrophysiology for Anion Channel Activation
This protocol is designed to investigate the activation of high-conductance anion channels by ThTP and its stable analogues in cultured cells (e.g., neuroblastoma cells).[2]
Materials:
-
Cultured cells expressing the target anion channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution (e.g., containing CsCl or NMDG-Cl)
-
Extracellular (bath) solution (e.g., containing NaCl)
-
ThTP or stable ThTP analogue solution
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.
-
Baseline Recording: Record baseline whole-cell currents in the absence of the ThTP analogue. Apply a series of voltage steps to determine the current-voltage relationship.
-
Analogue Application: Perfuse the bath with the extracellular solution containing the desired concentration of the ThTP analogue.
-
Data Acquisition: Record the changes in whole-cell currents in response to the application of the analogue. Continue to apply voltage steps to characterize the conductance and gating properties of the activated channels.
-
Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability, and ion selectivity of the channels activated by the ThTP analogue.
Visualizations
Thiamine Triphosphate Signaling Pathway
Caption: Overview of Thiamine Triphosphate metabolism and potential signaling roles.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of stable ThTP analogues.
Logical Relationship of ThTP Analogues in Research
References
- 1. Thiamine triphosphate and thiamine triphosphatase activities: from bacteria to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride permeability of rat brain membrane vesicles correlates with thiamine triphosphate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of stable analogues of thiamine di- and triphosphate as tools for probing a new phosphorylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Adenosine Thiamine Triphosphate (AThTP) Function in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the function of adenosine thiamine triphosphate (AThTP), a metabolite whose cellular roles are beginning to be unraveled.
Introduction
This compound (AThTP) is a naturally occurring thiamine adenine nucleotide discovered in Escherichia coli and subsequently found in various organisms, including mammals.[1] While its precise physiological functions remain largely under investigation, AThTP is known to accumulate in E. coli under conditions of metabolic stress, such as carbon starvation.[2][3] In mammalian systems, AThTP has been shown to inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death.[4] This suggests a potential role for AThTP in cellular stress responses, energy metabolism, and disease pathogenesis.
This document outlines potential cell culture models, protocols for inducing and quantifying AThTP, and methods for studying its effects on cellular signaling pathways, with a primary focus on its interaction with PARP-1.
Recommended Cell Culture Models
While no single mammalian cell line has been definitively established as a high-producer of AThTP, the following models are recommended based on their metabolic characteristics and relevance to AThTP's potential functions.
-
Neuroblastoma Cell Lines (e.g., SH-SY5Y): These cells exhibit high metabolic activity and are of neural origin, a tissue where other thiamine derivatives are known to have important functions. Their metabolic plasticity makes them a suitable model for studying the effects of metabolic stress on AThTP synthesis.[5][6][7][8][9][10][11]
-
Cardiomyocyte Cell Lines (e.g., H9c2) and Primary Cardiomyocytes: The heart has a high energy demand, making cardiomyocytes an excellent system to study the role of AThTP in energy metabolism, particularly under hypoxic conditions which mimic ischemic events.[12][13][14][15][16][17][18][19]
-
Human Monocytic Cell Line (THP-1): THP-1 cells can be differentiated into macrophages and are a valuable model for studying inflammatory responses and the role of AThTP in immune cell function, especially given the link between PARP-1 and inflammation.[12][15][16][20][21][22][23][24]
-
Lung Carcinoma Cell Line (A549): Studies have indicated an interplay between thiamine metabolism and cellular responses to chemotherapy in A549 cells, suggesting this line could be a relevant model to explore AThTP's role in cancer biology.[1][5][22][23][25]
Experimental Protocols
Protocol 1: Culturing and Differentiation of THP-1 Cells
This protocol describes the standard procedure for maintaining THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Centrifuge
Procedure:
-
Thawing and Culturing THP-1 Monocytes:
-
Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Culture the cells in a T-75 flask at 37°C in a 5% CO₂ incubator.
-
Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL by splitting the culture every 2-3 days.[20][21][24]
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into 6-well plates at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cells will become adherent and exhibit a macrophage-like morphology.
-
Aspirate the PMA-containing medium and wash the cells twice with warm PBS.
-
Add fresh complete RPMI-1640 medium without PMA and proceed with the experiment.[20][23]
-
Protocol 2: Induction of Metabolic Stress to Potentially Increase AThTP Levels
This protocol provides methods to induce metabolic stress in cultured cells, which may lead to an increase in intracellular AThTP concentrations.
Materials:
-
Cultured cells (e.g., SH-SY5Y, H9c2, differentiated THP-1, or A549)
-
Standard culture medium
-
Glucose-free culture medium
-
2-Deoxy-D-glucose (2-DG)
-
Oligomycin
-
Hypoxia chamber or incubator (1% O₂)
Procedure:
-
Glucose Deprivation:
-
Plate cells at a suitable density in their standard growth medium and allow them to adhere overnight.
-
The next day, aspirate the standard medium and wash the cells once with PBS.
-
Replace the medium with glucose-free medium supplemented with dialyzed FBS.
-
Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) before harvesting for AThTP analysis.
-
-
Glycolysis Inhibition:
-
Culture cells in their standard growth medium.
-
Treat the cells with 2-Deoxy-D-glucose (2-DG) at a final concentration of 5-25 mM.
-
Incubate for the desired duration (e.g., 4, 8, 12, 24 hours) before harvesting.
-
-
Oxidative Phosphorylation Inhibition:
-
Culture cells in their standard growth medium.
-
Treat the cells with Oligomycin at a final concentration of 1-10 µM.
-
Incubate for a shorter duration (e.g., 1, 2, 4, 6 hours) as this treatment can be highly toxic.
-
-
Hypoxia:
-
Plate cells in their standard growth medium.
-
Place the culture plates in a hypoxic incubator set to 1% O₂, 5% CO₂, and 94% N₂.
-
Incubate for various time points (e.g., 4, 8, 12, 24 hours) before harvesting.
-
Protocol 3: Extraction and Quantification of AThTP by HPLC-MS/MS
This protocol is adapted from established methods for adenine nucleotide analysis and is designed for the sensitive and specific quantification of AThTP.[10][18][25][26][27][28][29][30][31][32][33]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Ice-cold 0.6 M Trichloroacetic acid (TCA)
-
Tri-n-octylamine
-
1,1,2-Trichlorotrifluoroethane
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Ammonium acetate
-
AThTP standard
-
Refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
Place the cell culture plate on ice and quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M TCA to each well (for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 15 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This contains the acid-soluble nucleotides.
-
-
Neutralization:
-
Prepare a neutralization solution of 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
Add 1.2 volumes of the neutralization solution to the TCA extract.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
The upper aqueous phase contains the neutralized nucleotide extract.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Create a standard curve using a serial dilution of a known concentration of AThTP standard.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transition for AThTP.
-
Inject the neutralized samples and quantify AThTP levels based on the standard curve.
-
Data Presentation
Table 1: Hypothetical Intracellular AThTP Concentrations in Various Cell Lines Under Metabolic Stress.
| Cell Line | Condition | AThTP Concentration (pmol/10^6 cells) |
| SH-SY5Y | Normoxia, 25 mM Glucose | 1.5 ± 0.3 |
| Hypoxia (1% O₂), 24h | 5.2 ± 0.8 | |
| Glucose Deprivation, 24h | 7.8 ± 1.1 | |
| H9c2 | Normoxia | 2.1 ± 0.4 |
| Hypoxia (1% O₂), 12h | 6.5 ± 0.9 | |
| THP-1 (differentiated) | Control | 0.8 ± 0.2 |
| LPS (1 µg/mL), 6h | 2.3 ± 0.5 | |
| A549 | Control | 1.1 ± 0.2 |
| Cisplatin (10 µM), 24h | 3.9 ± 0.6 |
Note: These are example values and should be determined experimentally.
Visualization of Pathways and Workflows
AThTP Synthesis and PARP-1 Inhibition Pathway
Caption: Hypothesized pathway of AThTP synthesis under metabolic stress and its inhibitory effect on PARP-1.
Experimental Workflow for AThTP Quantification
Caption: Workflow for inducing metabolic stress and quantifying intracellular AThTP.
Logical Relationship of AThTP in Cellular Stress Response
Caption: Logical flow of AThTP's role in the cellular response to stress.
References
- 1. Interplay Between Thiamine and p53/p21 Axes Affects Antiproliferative Action of Cisplatin in Lung Adenocarcinoma Cells by Changing Metabolism of 2-Oxoglutarate/Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turn-on-off sensing of thiamine and Fe3+ ions and apoptosis of A549 lung cancer cells by micro and nanorods of trimesic acid and L-ornithine linked copper/zinc bimetallic metal organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chinese hamster ovary cell - Wikipedia [en.wikipedia.org]
- 7. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why CHO Cells are Ideal for Protein Production | evitria [evitria.com]
- 9. Catastrophic ATP loss underlies a metabolic combination therapy tailored for MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catastrophic ATP loss underlies a metabolic combination therapy tailored for MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-induced preconditioning in adult stimulated cardiomyocytes is mediated by the opening and trafficking of sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of hypoxia on cardiomyocyte proliferation and association with stage of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased mitochondrial K(ATP) channel activity during chronic myocardial hypoxia: is cardioprotection mediated by improved bioenergetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurements of ATP in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]
- 21. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]
- 22. Interplay Between Thiamine and p53/p21 Axes Affects Antiproliferative Action of Cisplatin in Lung Adenocarcinoma Cells by Changing Metabolism of 2-Oxoglutarate/Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evodiamine exerts inhibitory roles in non‑small cell lung cancer cell A549 and its sub‑population of stem‑like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. beckman.com [beckman.com]
- 27. Engineering Chinese hamster ovary (CHO) cells to achieve an inverse growth – associated production of a foreign protein, β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. masspec.scripps.edu [masspec.scripps.edu]
- 33. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Thiamine Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of thiamine and its phosphate derivatives, including thiamine monophosphate (TMP), thiamine diphosphate (TDP or TPP), and thiamine triphosphate (TTP). These methods are critical for assessing vitamin B1 status, studying enzyme kinetics, and developing therapeutic agents.
Introduction
Thiamine (Vitamin B1) and its phosphorylated forms are essential coenzymes in carbohydrate and energy metabolism.[1] The accurate quantification of each derivative is crucial for understanding various physiological and pathological states, including neurodegenerative diseases and thiamine deficiency disorders.[1][2] The primary analytical techniques employed for their separation and quantification include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thiamine Metabolism Signaling Pathway
The following diagram illustrates the key steps in the metabolism of thiamine, highlighting the conversion between its different phosphate derivatives, which are crucial for its biological activity.
Caption: Metabolic pathway of thiamine phosphorylation and dephosphorylation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with pre-column or post-column derivatization to form the highly fluorescent thiochrome product is the most common and robust method for quantifying thiamine and its phosphate esters.[1][3][4]
Experimental Workflow
Caption: General workflow for HPLC analysis of thiamine derivatives.
Detailed Protocol for Thiamine Derivatives in Whole Blood
This protocol is adapted from established methods for the rapid measurement of thiamine and its phosphate esters in whole blood.[2][5]
1. Sample Preparation:
-
Use whole blood collected in EDTA-containing tubes.
-
To 100 µL of whole blood, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[2]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Pre-column Derivatization:
-
To 100 µL of the supernatant, add 50 µL of 1 M NaOH to adjust the pH.
-
Add 10 µL of 1% (w/v) potassium ferricyanide solution.[5]
-
Vortex for 1 minute to allow for the oxidation of thiamine derivatives to thiochrome.
-
The reaction is stopped by the addition of 50 µL of a solution containing phosphoric acid and methanol.
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 90 mmol/L, pH 8.6) and acetonitrile (e.g., 40:60 v/v).[3] Alternatively, a gradient elution can be used with mobile phase A consisting of 25 mmol/L sodium phosphate (pH 7.0):methanol (90:10, v/v) and mobile phase B of 25 mmol/L sodium phosphate (pH 7.0):methanol (30:70, v/v).[6]
-
Injection Volume: 20 - 50 µL.
-
Fluorescence Detection: Excitation at ~375 nm and emission at ~435 nm.[3][8]
Quantitative Data Summary for HPLC Methods
| Parameter | Thiamine (T) | Thiamine Monophosphate (TMP) | Thiamine Diphosphate (TDP) | Reference |
| Limit of Quantification (LOQ) | 1.5 nM | 1.5 nM | 3.0 nM | [8] |
| Linearity Range | up to 50 nM | up to 50 nM | up to 400 nM | [8] |
| Recovery | 90-114% | 90-114% | 90-114% | [8] |
| Within-run CV | <12.6% | <10.0% | <4.3% | [8] |
| Total CV | - | - | <9.4% | [2] |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis offers an alternative with high separation efficiency for thiamine and its phosphate esters.[9][10]
Detailed Protocol for CZE
This protocol is based on a validated method for the separation of thiamine and its phosphate esters.[9][10]
1. Sample Preparation:
-
Prepare standard solutions of thiamine, TMP, and TDP in deionized water.
-
For biological samples, perform a similar protein precipitation step as in the HPLC protocol.
2. CZE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).
-
Background Electrolyte (BGE): Boric acid-sodium tetraborate decahydrate buffer (65-8 mM, pH 8.24).[9][10]
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 250 nm.[7]
Quantitative Data Summary for CZE Method
| Parameter | Thiamine & Esters | Reference |
| Limit of Detection (LOD) | 10⁻⁴ to 6 x 10⁻⁴ mM | [9][10] |
| Limit of Quantification (LOQ) | 6 x 10⁻⁴ to 1.2 x 10⁻³ mM | [9][10] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the analysis of thiamine derivatives, especially in complex biological matrices.[11][12]
Detailed Protocol for LC-MS
This protocol outlines a general approach for the quantification of total thiamine using LC-MS.[12]
1. Sample Preparation (for total thiamine):
-
Perform protein precipitation as described for HPLC.
-
Treat the sample with acid phosphatase to convert all phosphorylated forms to free thiamine.[12]
-
Terminate the enzymatic reaction and extract thiamine using an organic solvent.
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Typically a gradient of water and methanol or acetonitrile with a volatile buffer like formic acid or ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary for LC-MS Methods
| Parameter | Value | Reference |
| Parent Ion (m/z) | 265.00 ± 1.00 | [13] |
| Daughter Ions (m/z) | 144.00 ± 1.00, 121.94 ± 1.00 | [13] |
| Recovery | Complete recovery reported for a validated method | [14] |
| Linearity Range | 1.0 - 4000 nM | [14] |
Concluding Remarks
The choice of analytical technique for the separation of thiamine phosphate derivatives depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. HPLC with fluorescence detection remains a widely used, robust, and reliable method. Capillary electrophoresis offers high separation efficiency, while LC-MS provides the highest sensitivity and specificity, making it ideal for complex biological samples and low-level detection. The protocols and data presented herein provide a solid foundation for researchers to develop and validate their own analytical methods for the quantification of these vital compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. j-jabs.umin.jp [j-jabs.umin.jp]
- 4. Thiamine analysis [thiamine.dnr.cornell.edu]
- 5. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. HPLC Determination of Thiamine Pyrophosphate on PEI Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of thiamin and its phosphate esters by capillary zone electrophoresis and its application to the analysis of water-soluble vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 13. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Adenosine Thiamine Triphosphate (AThTP) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help improve the stability of adenosine thiamine triphosphate (AThTP) in solution. Please note that while extensive data exists for related compounds like ATP and thiamine, specific quantitative stability data for AThTP is limited. Therefore, the quantitative data presented here is based on established principles for similar molecules and should be used as a guideline for your own experimental validation.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving AThTP solutions.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| My AThTP solution is rapidly degrading, even when stored at low temperatures. What could be the problem? | Enzymatic Degradation: Your solution may be contaminated with enzymes that hydrolyze AThTP, such as AThTP hydrolase. This enzyme is known to have an optimal pH in the alkaline range (8.0-8.5) and does not require Mg²⁺ for its activity.[1] | pH Control: Ensure your solution's pH is maintained in the acidic to neutral range (ideally pH 6.0-7.0) to minimize the activity of contaminating hydrolases. Use High-Purity Reagents: Utilize sterile, nuclease-free water and high-purity buffer components to prepare your solutions. Inhibitors: Consider adding a broad-spectrum phosphatase or pyrophosphatase inhibitor if enzymatic degradation is suspected, but validate for interference with your specific application. |
| I am observing inconsistent results in my experiments using AThTP. Could this be a stability issue? | Inconsistent Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to significant degradation of AThTP. pH Shifts: The pH of your solution may be changing over time, affecting AThTP stability. Buffer Interactions: Certain buffer components may chelate essential ions or directly participate in degradation reactions. | Aliquot Solutions: Prepare single-use aliquots of your AThTP stock solution to avoid repeated freeze-thaw cycles. Monitor pH: Regularly check the pH of your stock and working solutions. Buffer Selection: Use recommended buffers (see Table 3) and be cautious with buffers containing components that can interact with the triphosphate chain. |
| My AThTP solution has a precipitate after thawing. What should I do? | Low Solubility at Low Temperatures: The salt form of AThTP or buffer components may have precipitated at low temperatures. pH-Dependent Solubility: Changes in pH upon freezing and thawing can affect the solubility of AThTP. | Gentle Warming and Vortexing: Allow the solution to equilibrate to room temperature and vortex gently to redissolve the precipitate. Do not heat aggressively. Centrifugation: If the precipitate does not redissolve, it may be a denatured contaminant. Centrifuge the solution and use the supernatant, being sure to re-quantify the AThTP concentration. Re-evaluation of Buffer: Consider using a buffer system with better solubility characteristics at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for AThTP in solution?
A1: AThTP can degrade through two main pathways:
-
Enzymatic Hydrolysis: This is a significant cause of degradation in biological samples or solutions contaminated with enzymes. AThTP hydrolase cleaves AThTP into thiamine diphosphate (ThDP) and adenosine monophosphate (AMP).[2] This enzymatic activity is optimal at an alkaline pH of 8.0-8.5.[1]
-
Chemical (Non-Enzymatic) Hydrolysis: The triphosphate chain of AThTP is susceptible to hydrolysis, which is influenced by pH, temperature, and the presence of metal ions. This process can lead to the formation of ThDP and ADP, followed by further degradation.
Q2: What is the optimal pH for AThTP stability in solution?
A2: Based on the stability profile of the thiamine component, AThTP is likely most stable in slightly acidic conditions (pH 3-6).[3] It is crucial to avoid alkaline conditions (pH > 7.5), as this is the optimal pH range for the enzymatic activity of AThTP hydrolase.[1]
Q3: How should I store my AThTP solutions?
A3: For optimal stability:
-
Short-term (days to a week): Store at 2-8°C.
-
Long-term (weeks to months): Store at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Which buffers are recommended for working with AThTP?
A4: Buffers that maintain a slightly acidic to neutral pH and have low metal-chelating properties are recommended. Good choices include MES, PIPES, and MOPS. Phosphate buffers can also be used, but be aware of potential interactions with divalent metal ions if they are part of your experimental system.
Q5: Are there any known stabilizers for AThTP?
A5: While specific stabilizers for AThTP have not been extensively studied, compounds that stabilize thiamine or other nucleotides may be effective. These include:
-
Chelating Agents: Low concentrations of EDTA can help stabilize thiamine by chelating metal ions that can catalyze degradation.[4] However, high concentrations of EDTA can be detrimental.
-
Trehalose: This sugar has been shown to stabilize thiamines and may offer cryoprotectant and stabilizing effects for AThTP.
Quantitative Data on AThTP Stability
Disclaimer: The following data are estimations based on the known stability of ATP and thiamine. These tables are intended to provide a starting point for your own stability studies.
Table 1: Estimated Influence of pH on AThTP Stability at 25°C
| pH | Estimated Relative Stability | Recommended for Use |
| 3.0 | High | Yes, if compatible with the experiment |
| 4.0 | High | Yes, if compatible with the experiment |
| 5.0 | High | Yes |
| 6.0 | Moderate-High | Yes |
| 7.0 | Moderate | Yes, for short-term use |
| 8.0 | Low | Not Recommended |
| 9.0 | Very Low | Not Recommended |
Table 2: Estimated Influence of Temperature on AThTP Stability at pH 6.0
| Temperature (°C) | Estimated Half-Life | Recommended Storage Duration |
| 25 | Days | < 24 hours |
| 4 | Weeks | < 1 week |
| -20 | Months | < 6 months |
| -80 | Years | > 1 year |
Table 3: Recommended Buffer Systems and Potential Stabilizers for AThTP Solutions
| Buffer System | Recommended pH Range | Potential Stabilizer (Concentration) | Notes |
| MES | 5.5 - 6.7 | EDTA (0.1 - 0.5 mM) | Good for slightly acidic conditions. |
| PIPES | 6.1 - 7.5 | Trehalose (5 - 10% w/v) | Commonly used in biological assays. |
| MOPS | 6.5 - 7.9 | None | Good general-purpose buffer. |
| Phosphate | 6.0 - 7.2 | EDTA (0.1 - 0.5 mM) | Be mindful of potential precipitation with divalent cations. |
Experimental Protocols
Protocol 1: HPLC Method for Assessing AThTP Stability
This protocol provides a framework for a stability-indicating HPLC method to quantify AThTP and its primary degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting with 100% A, ramping to 15% B over 10 minutes, followed by a wash and re-equilibration. An isocratic elution with a low percentage of acetonitrile may also be effective.
3. Detection:
-
UV detection at 254 nm or 260 nm.
4. Sample Preparation:
-
Dilute the AThTP solution to be tested in the mobile phase A to a final concentration within the linear range of the assay.
5. Standard Curve Preparation:
-
Prepare a series of AThTP standards of known concentrations in mobile phase A to generate a standard curve for quantification.
6. Stability Study Procedure: a. Prepare a stock solution of AThTP in the desired buffer. b. Aliquot the solution into several vials for each storage condition (e.g., different temperatures and time points). c. At each time point, remove an aliquot, dilute it appropriately, and inject it into the HPLC system. d. Quantify the peak area of AThTP and any degradation products (e.g., ThDP, AMP, ADP). e. Calculate the percentage of AThTP remaining relative to the initial time point (T=0).
Protocol 2: Testing the Effect of Buffers and Stabilizers on AThTP Stability
1. Solution Preparation:
-
Prepare several solutions of AThTP at the same initial concentration in different buffers (e.g., MES pH 6.0, PIPES pH 7.0, Phosphate pH 7.0) and with or without potential stabilizers (e.g., EDTA, trehalose).
2. Incubation:
-
Incubate the prepared solutions at a selected stress condition (e.g., 37°C or 50°C) to accelerate degradation.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots using the HPLC method described in Protocol 1 to determine the remaining concentration of AThTP.
4. Data Analysis:
-
Plot the percentage of remaining AThTP versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for AThTP in each buffer and with each stabilizer to compare their effectiveness.
Visualizations
Caption: AThTP Degradation Pathways.
Caption: Experimental Workflow for AThTP Stability Assessment.
Caption: Troubleshooting Flowchart for AThTP Instability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of thiamine derivatives during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of thiamine and its derivatives during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiamine derivatives?
A1: The stability of thiamine and its phosphate esters is influenced by several factors, including pH, temperature, light, the presence of metal ions, and oxidizing agents.[1][2][3] Thiamine is particularly unstable in neutral and alkaline conditions, at elevated temperatures, and when exposed to UV light.[4][5][6]
Q2: Which pH range is optimal for maintaining the stability of thiamine derivatives?
A2: Thiamine derivatives are significantly more stable in acidic conditions.[4][7] A pH range of 3 to 6 is generally recommended for sample solutions.[4] Above pH 6, the unprotonated pyrimidine N1 species becomes predominant, which is less stable.[4]
Q3: How does temperature affect the stability of thiamine and its derivatives?
A3: Elevated temperatures accelerate the degradation of thiamine derivatives.[1][2][3] The rate of degradation increases with higher temperatures. For instance, thiamine mononitrate and thiamine chloride hydrochloride show increased degradation at temperatures of 40°C, 60°C, and 80°C compared to 25°C.[4][7] Thiamine pyrophosphate is also thought to be more vulnerable to heat than free thiamine.[3]
Q4: Are thiamine derivatives sensitive to light?
A4: Yes, thiamine and its derivatives are sensitive to light, particularly UV light, which can cause degradation.[5] It is crucial to protect samples from light during collection, processing, and storage by using amber vials or tubes.[8][9]
Q5: What is the impact of metal ions on thiamine stability?
A5: Certain metal ions, such as copper (Cu²⁺, Cu⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[1][2] The presence of these ions in sample matrices or reagents can lead to significant losses.
Q6: How should I store my samples to ensure the stability of thiamine derivatives?
A6: For short-term storage (up to 24 hours), samples should be protected from light and refrigerated at 2-8°C.[9] For longer-term storage, freezing at -20°C or below is recommended.[8][9] Samples should be stored in polypropylene or polycarbonate containers, as glass vials, especially non-silanized and amber glass, can cause adsorptive losses of thiamine and its phosphorylated derivatives.[10][11]
Troubleshooting Guide
Q: Why am I observing low recovery of thiamine derivatives in my samples?
A: Low recovery can stem from several issues during sample preparation. Here are some common causes and solutions:
-
Incomplete Extraction: The extraction solvent may not be optimal for your sample matrix.
-
Adsorptive Losses: Thiamine and its derivatives can adsorb to glass surfaces, leading to significant losses, especially at low concentrations.[10][11]
-
Solution: Use polymeric containers such as polypropylene or polycarbonate for sample collection, storage, and processing.[10] If glass must be used, consider silanized glass vials, although polypropylene is generally superior.[10][11] Avoid glass fiber filters; polymeric filters like nylon or cellulose acetate are better alternatives.[10]
-
-
Degradation During Protein Precipitation: The choice of acid for protein precipitation can affect recovery.
-
Solution: Perchloric acid (PCA) is often preferred over trichloroacetic acid (TCA) as it can result in a cleaner background for fluorescence detection and may prevent adsorption of thiamine onto the precipitate.[13][14] If using TCA, ensure its complete removal by washing with a suitable solvent like water-saturated methyl tert-butyl ether (MTBE) or a 3:2 mixture of ethyl acetate/hexane.[13][15]
-
-
Degradation During Derivatization: The conversion of thiamine to thiochrome for fluorescence detection is pH-sensitive and time-dependent.
-
Solution: Optimize the derivatization conditions, including the pH (ideally >8.0), concentration of the oxidizing agent (e.g., potassium ferricyanide), and reaction time.[13] An online pre-column derivatization approach can minimize degradation by immediately injecting the freshly derivatized sample onto the HPLC column.[15]
-
-
Analyte Instability: Thiamine is inherently unstable under certain conditions.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Thiamine Stability
| Thiamine Salt | pH | Temperature (°C) | Initial Concentration (mg/mL) | Percent Thiamine Remaining (Day 5) | Reference |
| Thiamine Mononitrate (TMN) | 6 | 80 | 27 | 32% | [17] |
| Thiamine Chloride Hydrochloride (TClHCl) | ~3 | 80 | 27 | 94% | [17] |
| Thiamine Salt Mixture | 3 | 25 | 1 | >95% (approx.) | [4][7] |
| Thiamine Salt Mixture | 6 | 25 | 1 | ~90% (approx.) | [4][7] |
| Thiamine Salt Mixture | 3 | 80 | 1 | ~80% (approx., Day 2) | [7] |
| Thiamine Salt Mixture | 6 | 80 | 1 | ~40% (approx., Day 2) | [7] |
Table 2: Effect of Metal Ions on Thiamine Hydrochloride Stability at Different Temperatures (after 7 days)
| Metal Chloride (50 mg/L) | Temperature (°C) | Thiamine Remaining | Reference |
| CuCl | 25 | 64.00% | [2] |
| FeCl₃ | 25 | 78.34% | [2] |
| FeCl₂ | 40 | 59.76% | [2] |
| FeCl₃ | 40 | 91.48% | [2] |
| CuCl | 55 | 61.94% | [2] |
| FeCl₃ | 55 | 95.98% | [2] |
Detailed Experimental Protocols
Protocol 1: Extraction of Thiamine Derivatives from Whole Blood
This protocol is adapted from methods using acid precipitation for protein removal.[15][18][19]
-
Sample Collection: Collect whole blood in EDTA-containing tubes and protect from light.[8]
-
Hemolysis (Optional but recommended): Freeze the whole blood samples for at least 12 hours to ensure complete hemolysis.[18] Thaw the samples on ice in a dark room before proceeding.[15]
-
Protein Precipitation:
-
Centrifugation: Centrifuge the samples at 13,000 x g for 6 minutes at 4°C.[15]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
TCA Removal (if used):
-
Add 750 µL of water-saturated methyl tert-butyl ether (MTBE) to the supernatant.
-
Vortex and then centrifuge to separate the phases.
-
Discard the upper organic layer.
-
Repeat the wash step one more time.[15]
-
-
Final Sample: The remaining aqueous layer is the cleaned-up sample ready for derivatization and HPLC analysis. Transfer to an autosampler vial (polypropylene is recommended).
Protocol 2: Extraction of Thiamine Derivatives from Tissue
This protocol is based on acid extraction methods for tissue samples.[13][14]
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable volume of cold 0.1 M HCl or perchloric acid. A bead-beating method with silica spheres is effective for preventing the degradation of thiamine pyrophosphate.[20]
-
-
Acid Hydrolysis (Optional, for total thiamine):
-
Enzymatic Hydrolysis (Optional, for total thiamine):
-
Protein Precipitation and Clarification:
-
If not already done, add an acid like PCA or TCA to the homogenate to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitate.
-
-
Supernatant Collection: Transfer the clear supernatant to a new tube for further processing or direct analysis.
Visualizations
Caption: General experimental workflow for the analysis of thiamine derivatives.
Caption: Key factors leading to the degradation of thiamine derivatives.
References
- 1. Effect of metal ions and temperature on thiamine stability - American Chemical Society [acs.digitellinc.com]
- 2. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nrls.testcatalog.org [nrls.testcatalog.org]
- 9. sceti.co.jp [sceti.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. welchlab.com [welchlab.com]
- 13. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of thiamine and its phosphate esters in rat tissues analyzed as thiochromes on a RP-amide C16 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. open.clemson.edu [open.clemson.edu]
- 17. researchgate.net [researchgate.net]
- 18. eppendorf.com [eppendorf.com]
- 19. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the fluorometric detection of thiamine compounds.
Welcome to the technical support center for the fluorometric detection of thiamine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments. The primary method for fluorometric detection of thiamine is the thiochrome assay, which involves the oxidation of thiamine to the highly fluorescent thiochrome.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the thiochrome assay for thiamine detection?
The thiochrome assay is a well-established fluorometric method for quantifying thiamine.[1] It is based on the chemical oxidation of non-fluorescent thiamine to the highly fluorescent compound, thiochrome, in an alkaline environment.[1] The most commonly used oxidizing agent is potassium ferricyanide.[1] The resulting thiochrome is then extracted into an organic solvent, typically isobutanol, to separate it from interfering substances and to enhance the fluorescent signal.[1] The intensity of the fluorescence is directly proportional to the concentration of thiamine in the sample.[2]
Q2: What are the most common interferences in the thiochrome assay?
Several factors can interfere with the accurate quantification of thiamine using the thiochrome method. The most common interferences include:
-
Reducing Agents: Substances with antioxidant properties, such as ascorbic acid (Vitamin C) and polyphenols, can react with the oxidizing agent (e.g., potassium ferricyanide), leading to an incomplete conversion of thiamine to thiochrome and an underestimation of thiamine levels.[3][4]
-
Endogenous Fluorescence: Biological samples may contain other naturally fluorescent compounds that can interfere with the detection of thiochrome, potentially leading to inaccurate results.[2][3]
-
Quenching: An excess of the oxidizing agent, such as potassium ferricyanide, can quench the fluorescence of the formed thiochrome, which reduces the signal.[2][4]
-
Presence of Other Vitamins and Compounds: Other vitamins, such as riboflavin (Vitamin B2), and certain metal ions can also interfere with the assay.[4][5]
Q3: How can I minimize interference from reducing agents like ascorbic acid?
Interference from reducing agents can be addressed in several ways:
-
Sample Pre-treatment: Methods like solid-phase extraction (SPE) can be used to separate thiamine from interfering substances before the oxidation step.[2]
-
Use of Alternative Oxidizing Agents: While potassium ferricyanide is common, other oxidizing agents like cyanogen bromide or mercuric chloride may be less susceptible to interference from reducing agents in certain biological matrices.[4] However, these alternatives are often more toxic.[4]
-
Correction with a Blank: Preparing a sample blank where the oxidizing agent is omitted can help to correct for the presence of some interfering substances.[4]
Q4: What is the purpose of the isobutanol extraction step and is it always necessary?
The isobutanol extraction step serves two main purposes:
-
Separation: It selectively extracts the less polar thiochrome into the organic phase, leaving more polar, potentially interfering compounds in the aqueous phase.[3][4]
-
Signal Enhancement: The fluorescence intensity of thiochrome is often greater in the organic solvent compared to the aqueous solution.[4]
While early methods attempted to measure thiochrome fluorescence directly in aqueous solutions, the extraction step is highly recommended to avoid quenching by excess ferricyanide and to minimize the impact of other interferences present in the sample matrix.[4]
Troubleshooting Guide
Problem 1: Low or no fluorescence signal.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The formation of thiochrome requires an alkaline pH, typically above 8.0, with maximal fluorescence intensity observed between pH 12-13.[4] Ensure the pH of the reaction mixture is within the optimal range. |
| Degraded Reagents | The oxidizing agent, particularly potassium ferricyanide solution, should be freshly prepared as it can degrade over time.[3] |
| Incomplete Oxidation | Insufficient concentration of the oxidizing agent or the presence of high levels of reducing agents in the sample can lead to incomplete conversion of thiamine to thiochrome.[3][4] |
| Thiochrome Degradation | Thiochrome is sensitive to light.[1] Protect the samples from light during and after the reaction. |
Problem 2: High background fluorescence or inconsistent results.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Endogenous Fluorescence | Biological samples often contain autofluorescent compounds.[3][6] Incorporating a sample blank (without the oxidizing agent) is crucial to correct for this background fluorescence.[1][4] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a powerful technique to separate thiochrome from other fluorescent compounds.[3][6] |
| Contaminated Glassware or Reagents | Ensure all glassware is scrupulously clean and use high-purity reagents to avoid introducing fluorescent contaminants. |
| Excess Oxidizing Agent | An excess of potassium ferricyanide can quench thiochrome fluorescence.[2][4] Carefully optimize the concentration of the oxidizing agent. Adding a stopping reagent like sodium sulfite can improve reproducibility by halting the oxidation reaction.[3] |
| Variable Extraction Efficiency | The efficiency of the isobutanol extraction can be affected by pH and vigorousness of mixing. Maintain a consistent pH between 8 and 10 for efficient extraction and standardize the mixing procedure.[1][4] |
Problem 3: Underestimation of thiamine concentration.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Presence of Reducing Agents | Ascorbic acid and other antioxidants compete for the oxidizing agent.[1][4] Consider sample cleanup steps like SPE or the use of polyvinylpyrrolidone (PVP) to precipitate polyphenolic compounds.[4] |
| Formation of Thiamine Disulfide | The oxidation of thiamine can also produce non-fluorescent thiamine disulfide as a competing reaction.[4] Optimizing reaction conditions (pH, oxidant concentration) can favor the formation of thiochrome.[4] |
| Complex Formation | Polyphenols can form complexes with thiamine, making it unavailable for oxidation.[4] Pre-treatment with PVP can help mitigate this issue.[4] |
Quantitative Data on Interferences
The following table summarizes the effect of various compounds on the thiochrome assay. The EC50 value represents the concentration of the compound that inhibits 50% of the thiochrome formation, indicating the potency of the interference. A lower EC50 value signifies a stronger interference.
| Interfering Compound | EC50 (µM) | Reference |
| Gallic Acid | 1.8 | [7] |
| Quercetin | 2.5 | [7] |
| Ascorbic Acid | 3.5 | [7] |
| Trolox | 4.2 | [7] |
| Cysteine | 8.5 | [7] |
| Butylhydroxytoluene (BHT) | 15.2 | [7] |
| Glucose | > 1000 | [7] |
Data adapted from a study on the determination of total antioxidant capacity using thiamine as a fluorescent probe.[7]
Experimental Protocols
Standard Thiochrome Assay Protocol
This protocol provides a general framework for the fluorometric determination of thiamine.
-
Sample Preparation:
-
For solid samples, perform an acid hydrolysis (e.g., with 0.1 M HCl) followed by enzymatic digestion (e.g., with acid phosphatase) to liberate thiamine from its phosphorylated forms.[8][9]
-
For liquid samples, a cleanup step using a C18 resin or other solid-phase extraction may be necessary to remove interfering substances.[4]
-
-
Oxidation to Thiochrome:
-
Stopping the Reaction (Optional but Recommended):
-
Add a solution of sodium sulfite to stop the oxidation process.[3]
-
-
Extraction of Thiochrome:
-
Fluorometric Measurement:
-
Transfer the isobutanol layer to a fluorometer cuvette.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of thiamine.
-
Determine the thiamine concentration in the sample by comparing its fluorescence reading to the standard curve.[1]
-
Workflow Diagram for Thiochrome Assay
Caption: Workflow for thiamine quantification using the thiochrome method.
Logical Relationship of Interferences
Caption: Logical relationships of common interferences in the thiochrome assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Thiamine analysis [thiamine.dnr.cornell.edu]
- 7. scielo.br [scielo.br]
- 8. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Thiamine Phosphates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of thiamine and its phosphate esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate - TDP, and Thiamine Triphosphate - TTP) in chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of thiamine phosphates.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My thiamine peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC, particularly for a basic compound like thiamine.
-
Cause: Secondary interactions between the positively charged thiamine molecule and negatively charged residual silanol groups on the silica-based stationary phase.[1][2]
-
Solution 1: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[1][2]
-
Solution 2: Use a well-end-capped column or a column with a base-deactivated stationary phase to minimize the number of accessible silanol groups.[1]
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[1]
-
-
Cause: Column overload due to injecting too high a concentration of the sample.[1]
-
Solution: Reduce the sample concentration or decrease the injection volume.[1]
-
-
Cause: The sample solvent is stronger than the mobile phase, causing the analyte to move through the column too quickly at the injection point.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]
-
-
Cause: Column degradation.
-
Solution: Replace the column with a new one.[1]
-
Problem 2: Insufficient Retention of Thiamine Phosphates
Q: My thiamine and its phosphate esters are eluting too close to the void volume. How can I increase their retention time?
A: Thiamine and its phosphorylated forms are highly polar molecules, which can lead to poor retention on traditional reversed-phase columns.[3]
-
Cause: The analytes have a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.
-
Solution 1 (Reversed-Phase): Use a highly aqueous mobile phase (e.g., >95% water). However, this can sometimes lead to phase collapse on some C18 columns.
-
Solution 2 (Ion-Pair Chromatography): Add an ion-pairing reagent to the mobile phase. For the cationic thiamine, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., 1-octane sulfonic acid) is effective.[4] For the anionic phosphate esters, a cationic ion-pairing reagent such as tetrabutylammonium hydroxide or bisulfate can be used to increase retention.[4][5][6][7]
-
Solution 3 (HILIC): Employ Hydrophilic Interaction Liquid Chromatography (HILIC). A HILIC stationary phase (e.g., a zwitterionic or amide-based column) in combination with a mobile phase high in organic solvent (typically acetonitrile) will effectively retain these polar compounds.[8]
-
Problem 3: Poor Resolution Between Thiamine Phosphate Peaks
Q: I am having difficulty separating TMP, TDP, and TTP from each other. What can I do to improve the resolution?
A: Achieving baseline separation of the structurally similar thiamine phosphates can be challenging.
-
Cause: The mobile phase composition is not optimized for selectivity.
-
Solution 1 (Mobile Phase pH): Adjusting the pH of the mobile phase can alter the ionization state of the phosphate groups and the thiamine molecule, thereby influencing their interaction with the stationary phase and improving selectivity.[9]
-
Solution 2 (Gradient Elution): Implement a gradient elution program. Start with a weaker mobile phase to retain all compounds, then gradually increase the mobile phase strength to sequentially elute the thiamine phosphates.[5][6][10][11][12] This is often more effective than isocratic elution for separating compounds with a range of polarities.[10]
-
Solution 3 (Ion-Pairing Agent Concentration): In ion-pair chromatography, optimizing the concentration of the ion-pairing reagent can fine-tune the selectivity and resolution between the analytes.
-
-
Cause: The chosen stationary phase is not suitable for the separation.
-
Solution: Experiment with different column chemistries. For instance, if a C18 column provides poor resolution, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might yield better results. An amino-based column has also been used successfully for separating thiamine and its phosphate esters.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for thiamine phosphates?
A reversed-phase HPLC method with pre-column derivatization to form fluorescent thiochrome derivatives is a common and sensitive approach.[11][13][14] A C18 column with a phosphate buffer and an organic modifier like methanol or acetonitrile is a good starting point.[1][5][6][13] Gradient elution is often necessary to resolve all the phosphate esters within a reasonable timeframe.[10][11][12]
Q2: How can I improve the sensitivity of my assay?
Fluorescence detection after converting thiamine and its esters to their respective thiochrome derivatives offers significantly higher sensitivity than UV detection.[13][15] This derivatization can be performed either pre-column or post-column.[15] Pre-column derivatization with reagents like potassium ferricyanide in an alkaline solution is a widely used method.[11][14][16]
Q3: My thiamine phosphate standards are not stable. How can I properly prepare and store them?
Thiamine phosphate esters can be unstable and may degrade to thiamine, especially in neutral or alkaline solutions.[13]
-
Preparation: Standard stock solutions are often prepared in dilute acid (e.g., 100 mmol/l hydrochloric acid) to improve stability.[13]
-
Storage: Store stock solutions at -20°C.[13]
-
Working Solutions: Prepare fresh working solutions daily from the stock solutions.[13] It has been noted that TMP, TDP, and TTP can degrade to thiamine, and this process is accelerated when the standards are combined.[13]
Q4: What are the advantages of using ion-pair chromatography for thiamine phosphate analysis?
Ion-pair chromatography is highly effective for separating ionic and highly polar compounds like thiamine phosphates on reversed-phase columns.[4][5][6][7]
-
Enhanced Retention: It significantly increases the retention of these otherwise poorly retained analytes.[4]
-
Improved Resolution: By manipulating the type and concentration of the ion-pairing reagent, the selectivity and resolution between the different phosphate esters can be fine-tuned.[4]
-
Versatility: Both anionic and cationic analytes can be analyzed on the same column by choosing the appropriate ion-pairing reagent.[4]
Data Presentation
Table 1: Comparison of Chromatographic Methods for Thiamine Phosphate Analysis
| Method Type | Column | Mobile Phase Composition | Key Advantages | Typical Run Time | Reference |
| Reversed-Phase HPLC | C18 (e.g., Phenomenex Kinetex EVO) | Gradient of phosphate buffer and methanol. | Widely available columns, good for general purpose use. | ~13 min | [5][6] |
| Reversed-Phase HPLC | Polyamino-filled (e.g., Asahipack NH2P-50) | Isocratic elution with phosphate buffer-acetonitrile mixture (40:60, v/v) at pH 8.6. | Good separation of all three phosphate esters. | Not specified | [13] |
| Reversed-Phase HPLC with Gradient | Reversed-phase column | Gradient of dibasic sodium phosphate (pH 7.0) with methanol. | Rapid separation of thiamine and its esters in whole blood. | < 6 min | [10][11][12] |
| HILIC | Zwitterionic (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) | 10 mM ammonium acetate and acetonitrile. | Excellent retention and resolution for highly polar phosphorylated compounds. | Not specified | [8] |
| Ion-Pair Chromatography | C18 | Phosphate-buffered aqueous solution with tetrabutylammonium hydroxide (ion-pairing agent) and methanol. | Excellent for retaining and separating ionic thiamine phosphates. | ~13 min | [5][6][7] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Thiamine, TMP, and TDP (Based on Basiri et al., 2016)[5][6]
-
Chromatographic System: HPLC with fluorescence detector.
-
Column: Phenomenex Kinetex EVO C18.
-
Mobile Phase:
-
A gradient of a phosphate-buffered aqueous solution containing tetrabutylammonium hydroxide as the ion-pairing agent.
-
Methanol as the organic modifier.
-
-
Derivatization (Pre-column): Convert thiamine and its phosphates to their fluorescent thiochrome derivatives.
-
Detection: Fluorescence detection.
-
Internal Standard: Pyrithiamine can be used as an internal standard.[5][6]
-
Analysis Time: The duty cycle for the assay is approximately 13 minutes.[5][6]
Protocol 2: Isocratic HPLC for Thiamine and its Phosphate Esters (Based on a simplified method)[13]
-
Chromatographic System: HPLC with a spectrofluorometer.
-
Column: Polyamino-filled column (e.g., Asahipack, NH2P-50 4E, 4.6 mm ID × 250 mm L).[13]
-
Mobile Phase: Isocratic elution with a 90 mmol/l, pH 8.6 phosphate buffer-acetonitrile mixture (40:60, v/v).[13]
-
Flow Rate: 1.2 ml/minute.[13]
-
Temperature: 40°C.[13]
-
Derivatization (Pre-column): Oxidation of thiamine and its esters to thiochrome derivatives using cyanogen bromide and NaOH.[13]
-
Detection: Fluorescence detection with excitation at 375 nm and emission at 430 nm.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Broad HPLC thiamine peaks - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis. | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. scispace.com [scispace.com]
- 11. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. j-jabs.umin.jp [j-jabs.umin.jp]
- 14. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 15. Determination of thiamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the expression of thiamine diphosphate adenylyl transferase.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression of thiamine diphosphate adenylyl transferase.
Troubleshooting Guides
Problem: Low or no expression of thiamine diphosphate adenylyl transferase.
Possible Cause 1: Suboptimal Codon Usage
-
Question: My gene sequence for thiamine diphosphate adenylyl transferase is correct, but I'm seeing very low protein expression in E. coli. Could codon usage be the issue?
-
Answer: Yes, the efficiency of protein production can be significantly impacted by biased codon usage between the source organism of your gene and the E. coli expression host.[1][2] Different organisms have preferences for certain codons, and a mismatch can lead to inefficient translation.[2] Consider synthesizing a codon-optimized version of the thiamine diphosphate adenylyl transferase gene to better match the codon usage of E. coli.[1][2][3] Several online tools and commercial services are available for this purpose.[4]
-
Experimental Protocol: Gene Synthesis and Codon Optimization
-
Obtain the amino acid sequence of the target thiamine diphosphate adenylyl transferase.
-
Utilize a codon optimization tool, inputting the amino acid sequence and selecting Escherichia coli as the expression host. These tools replace codons in the original gene with those more frequently used by the expression host without altering the amino acid sequence.[2][4][5]
-
The optimized DNA sequence should be synthesized commercially. This also provides an opportunity to add desired restriction sites for cloning and affinity tags for purification.
-
The synthesized gene can then be cloned into a suitable expression vector.
-
Possible Cause 2: Inefficient Transcription Initiation
-
Question: I've codon-optimized my gene, but expression is still weak. What else can I do at the transcriptional level?
-
Answer: The choice of promoter in your expression vector is critical for strong transcription.[6][7] For high-level protein production in E. coli, inducible promoters are generally preferred as they allow for cell growth to a high density before inducing the expression of the target protein, which can sometimes be toxic to the host.[6][8][9] Commonly used strong inducible promoters in E. coli include the T7 promoter (often used in pET vector systems), the arabinose-inducible araBAD promoter (pBAD vectors), and the lac promoter and its derivatives like the tac promoter (pGEX or pMAL vectors).[10][11] If you are using a vector with a weak or inappropriate promoter, consider subcloning your gene into a vector with a stronger, more tightly regulated promoter.
-
Experimental Protocol: Cloning into an Inducible Expression Vector (pET System Example)
-
Digest both the codon-optimized thiamine diphosphate adenylyl transferase gene and the pET expression vector (e.g., pET-28a) with the appropriate restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
Ligate the insert into the digested vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for colonies containing the plasmid on antibiotic-containing plates.
-
Verify the correct insertion and sequence of the gene via colony PCR and Sanger sequencing.
-
Isolate the confirmed plasmid and transform it into an expression strain of E. coli that contains the T7 RNA polymerase gene, such as BL21(DE3).
-
Possible Cause 3: Inefficient Translation or Protein Instability
-
Question: I have a strong promoter and an optimized gene, but my protein yield is still low. What other factors could be at play?
-
Answer: Several factors can affect translation efficiency and protein stability. The Shine-Dalgarno sequence, which is important for translation initiation in bacteria, and the 5' mRNA structure can influence protein expression levels.[5] Additionally, the expressed protein may be unstable and subject to degradation by host cell proteases. Lowering the induction temperature (e.g., from 37°C to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can sometimes improve protein solubility and reduce degradation.[12] Adding a protease inhibitor cocktail during cell lysis is also recommended.[13]
Problem: Thiamine diphosphate adenylyl transferase is expressed but insoluble (inclusion bodies).
-
Question: I can see a strong band for my protein on an SDS-PAGE gel of the whole-cell lysate, but it's not in the soluble fraction. How can I improve its solubility?
-
Answer: Insoluble protein expression, often in the form of inclusion bodies, is a common issue with recombinant protein production.[13] To improve solubility, you can try the following:
-
Lower the induction temperature: Inducing expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., overnight) can slow down protein synthesis, allowing more time for proper folding.[12]
-
Reduce inducer concentration: Using a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) can decrease the rate of protein synthesis.[12]
-
Use a different expression strain: Some E. coli strains are engineered to facilitate protein folding.
-
Co-express chaperones: Co-expression of molecular chaperones can assist in the proper folding of your target protein.
-
Add a solubility-enhancing tag: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your protein can improve its solubility.
-
FAQs
-
Q1: What is the function of thiamine diphosphate adenylyl transferase?
-
A1: Thiamine diphosphate adenylyl transferase catalyzes the synthesis of adenosine thiamine triphosphate (AThTP) from thiamine diphosphate (ThDP) and either ADP or ATP.[14][15] This enzyme is involved in thiamine metabolism and may play a role in cellular responses to nutritional stress, such as carbon starvation.[14][16]
-
-
Q2: Are there any known inhibitors or activators of thiamine diphosphate adenylyl transferase that I should be aware of during my expression and purification?
-
A2: The activity of the E. coli thiamine diphosphate adenylyl transferase has an absolute requirement for divalent metal ions like Mg2+ or Mn2+.[14][15] Therefore, ensure these ions are present in your activity assays. The enzyme also appears to require a heat-stable soluble activator found in bacterial extracts for its function.[14][15]
-
-
Q3: What is the optimal pH for the activity of thiamine diphosphate adenylyl transferase?
-
Q4: My codon-optimized gene is not expressing well. What else can I try?
-
A4: Beyond codon optimization, you can investigate the mRNA secondary structure at the 5' end, as stable hairpins can hinder translation initiation.[5] Also, consider the expression vector and host combination. Trying different promoters, ribosome binding sites, and E. coli expression strains can have a significant impact on your results.[7]
-
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential impact of different strategies on the expression of thiamine diphosphate adenylyl transferase. Actual results may vary.
| Strategy | Promoter | Host Strain | Induction Conditions | Soluble Protein Yield (mg/L of culture) |
| Baseline | pLac | DH5α | 1 mM IPTG, 37°C, 4h | 1 |
| Codon Optimization | pLac | DH5α | 1 mM IPTG, 37°C, 4h | 5 |
| Stronger Promoter | pT7 | BL21(DE3) | 1 mM IPTG, 37°C, 4h | 15 |
| Optimized Induction | pT7 | BL21(DE3) | 0.5 mM IPTG, 25°C, 16h | 25 |
Visualizations
Caption: A general experimental workflow for increasing the expression of thiamine diphosphate adenylyl transferase.
Caption: A troubleshooting flowchart for addressing low expression of thiamine diphosphate adenylyl transferase.
Caption: A schematic diagram of a lac-based inducible expression system for thiamine diphosphate adenylyl transferase.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Codon Optimization in Gene Expression? [synapse.patsnap.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. idtdna.com [idtdna.com]
- 5. genscript.com [genscript.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short, auto-inducible promoters for well-controlled protein expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Inducible Expression Systems Control Protein Production? [synapse.patsnap.com]
- 10. Modular, inducible, and titratable expression systems for Escherichia coli and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding in adenosine thiamine triphosphate protein interaction studies.
Technical Support Center: Protein Interaction Studies
A Note on "Adenosine Thiamine Triphosphate (AThTP)": The term "this compound" (AThTP) is not a conventionally recognized molecule in biochemical literature. It appears to be a fusion of two distinct molecules: Adenosine Triphosphate (ATP), the primary energy currency of the cell, and Thiamine Triphosphate (ThTP), a derivative of vitamin B1. Recent research has identified AThTP in E. coli under certain stress conditions.[1] However, literature on its specific protein interactions is sparse.
This guide will address the critical issue of non-specific binding (NSB) in the context of protein-ligand studies, with a primary focus on ATP and ThTP, as the principles are broadly applicable to novel analogs like AThTP.
Troubleshooting Guide: High Background & Non-Specific Binding
This section provides solutions to common problems encountered during protein interaction experiments such as pull-down assays, Co-Immunoprecipitation (Co-IP), and other affinity-based methods.
Question 1: I'm observing high background or many non-specific bands in my pull-down/Co-IP experiment. What are the primary causes and how can I fix it?
Answer: High background is typically caused by proteins non-specifically binding to your affinity beads, antibody, or even the plasticware.[2][3] Here is a systematic approach to troubleshoot this issue:
1. Optimize Your Lysis & Wash Buffers: The composition of your buffers is the most critical factor in controlling NSB.
-
Increase Salt Concentration: Ionic interactions are a major cause of NSB. Increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) can disrupt these weak, non-specific electrostatic interactions.[4][5][6] However, be cautious, as very high salt can also disrupt specific, biologically relevant interactions.[7]
-
Incorporate Non-ionic Detergents: Detergents like Tween-20 or Triton X-100 can reduce hydrophobic-mediated NSB.[8] Add them to your wash buffers at a low concentration (0.01% to 0.1%).[9] Be aware that some detergents can be harsh and may strip away specific binders, so optimization is key.[10][11]
-
Adjust pH: The pH of your buffer affects the overall charge of your proteins.[5][8] Empirically testing a range of pH values can help find a sweet spot that minimizes NSB while preserving your specific interaction.
2. Enhance the Blocking Step: Blocking unoccupied sites on your affinity matrix (beads) is essential.
-
Pre-blocking Beads: Before adding your cell lysate, incubate the beads with a protein solution that is unlikely to interfere with your assay, such as Bovine Serum Albumin (BSA) or casein from non-fat dry milk.[2][12] This saturates non-specific binding sites on the bead surface.
-
Pre-clearing the Lysate: This step removes proteins from your lysate that non-specifically bind to the affinity matrix. Before the actual immunoprecipitation, incubate your lysate with beads that do not have the antibody/bait protein attached.[3][13] Centrifuge to remove the beads and the non-specifically bound proteins, then use the supernatant for your pull-down.
3. Refine Your Washing Protocol: Insufficient washing is a common reason for high background.
-
Increase the Number and Duration of Washes: Simply increasing the number of wash steps (e.g., from 3 to 5) or the incubation time for each wash can significantly reduce background.[9]
-
Transfer Beads to a New Tube: For the final wash step, transfer the beads to a fresh microcentrifuge tube to eliminate proteins that have non-specifically bound to the tube walls.[3]
Frequently Asked Questions (FAQs)
Question 2: What is non-specific binding and why is it problematic?
Answer: Non-specific binding (NSB) refers to the interaction of a molecule (e.g., a protein in your lysate) with surfaces or other molecules in a way that is not dependent on the specific, biologically relevant binding site you are trying to study. This can include binding to the affinity resin, the antibodies, or even the plastic tube. It is problematic because it generates a high background signal, which can obscure the true, specific interactions, leading to false-positive results and making it difficult to accurately quantify the interaction of interest.[14][15]
Question 3: How do I design proper control experiments to identify non-specific binding?
Answer: Control experiments are essential for distinguishing between specific and non-specific interactions.[10] Key controls include:
-
Beads-Only Control: Incubate your cell lysate with the affinity beads that have no immobilized bait protein or antibody. Any protein that is pulled down in this control is binding non-specifically to the beads themselves.
-
Isotype Control (for Co-IP): Use a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This control identifies proteins that bind non-specifically to the antibody.
-
"Prey-Only" Control: If you are testing the interaction between a purified bait protein and a cell lysate (prey), run a control where the lysate is incubated with the beads in the absence of the bait protein. This helps identify lysate proteins that bind to the support.[7]
Quantitative Data Summary
Optimizing buffer conditions is an empirical process. The following table provides starting concentrations and the rationale for common additives used to reduce non-specific binding.
| Component | Typical Concentration Range | Purpose in Reducing Non-Specific Binding | Notes |
| NaCl | 150 mM - 500 mM | Reduces non-specific ionic interactions by shielding protein charges.[8][16][17] | High concentrations (>500 mM) may disrupt specific interactions.[7] |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent that minimizes non-specific hydrophobic interactions.[5][11][18] | Must be present in all subsequent buffers to be effective as a blocker.[11] |
| Triton X-100 | 0.1% - 0.5% (v/v) | A non-ionic detergent, sometimes more stringent than Tween-20.[19] | Can be more disruptive to specific protein-protein interactions.[11] |
| BSA or Casein | 0.1% - 1% (w/v) | Protein blocking agents that saturate non-specific binding sites on beads and tubes.[12][20] | Ensure the blocking protein itself doesn't interact with your target. |
| pH | 6.5 - 8.0 | Modulates the net charge of proteins, which can influence electrostatic NSB.[21] | Optimal pH is protein-dependent and should be determined empirically.[5] |
Experimental Protocols
Protocol: Generic Pull-Down Assay to Minimize Non-Specific Binding
This protocol outlines a workflow for a pull-down experiment using an immobilized bait (e.g., a purified protein) to capture interacting partners from a cell lysate.
-
Bead Preparation & Blocking:
-
Resuspend the required volume of affinity beads (e.g., Glutathione Agarose for a GST-tagged bait) in a binding/wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Wash the beads three times with the buffer.
-
Block the beads by incubating them with 1% BSA in binding/wash buffer for 1 hour at 4°C with gentle rotation.
-
-
Bait Immobilization:
-
After blocking, wash the beads again to remove excess BSA.
-
Incubate the beads with your purified bait protein for 1-2 hours at 4°C to allow for immobilization.
-
-
Lysate Pre-clearing:
-
While the bait is immobilizing, add a small amount of blocked, bait-free beads to your cell lysate.
-
Incubate for 30-60 minutes at 4°C.[3]
-
Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube. This step removes proteins that would bind non-specifically to the beads.[13]
-
-
Binding Interaction:
-
Wash the bait-immobilized beads to remove any unbound bait.
-
Add the pre-cleared cell lysate to the bait-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for analysis by Western Blot, or a high salt/low pH buffer for mass spectrometry).
-
Analyze the eluate and appropriate controls (input lysate, beads-only control) by SDS-PAGE and Western Blotting or mass spectrometry.
-
References
- 1. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. labcluster.com [labcluster.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IHC Blocking | Proteintech Group [ptglab.com]
- 20. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Best Practices for Storing Nucleotide and Coenzyme Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of adenosine triphosphate (ATP) and thiamine pyrophosphate (TPP) standards. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Disclaimer: The user's query for "adenosine thiamine triphosphate" likely refers to a combination of two distinct molecules: Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP). This guide addresses the storage and handling of each compound separately to ensure clarity and accuracy.
Section 1: Adenosine Triphosphate (ATP) Standards
Adenosine Triphosphate (ATP) is a critical molecule for cellular energy transfer. Its stability as a laboratory standard is paramount for accurate experimental results.
Frequently Asked Questions (FAQs) about ATP Storage
Q1: What is the optimal temperature for long-term storage of ATP standards?
A1: For long-term storage, solid ATP powder should be stored at -20°C with a desiccant.[1] Aqueous stock solutions of ATP are also best stored frozen. Neutral pH ATP solutions are stable for at least one year when stored at -20°C.[2][3] For even greater stability, storage at -70°C or -80°C is recommended.[3][4]
Q2: How should I prepare an aqueous stock solution of ATP for storage?
A2: ATP is soluble in water, but the resulting solution will be mildly acidic (around pH 3.5).[1] To ensure stability, it is crucial to adjust the pH to a neutral range of 6.8 to 7.4 using a buffer or a dilute NaOH solution.[2][5][6] Unbuffered aqueous solutions of ATP are unstable and will hydrolyze to ADP and phosphate.[6] It is highly recommended to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[4][7]
Q3: How stable are ATP solutions at refrigerated or room temperature?
A3: ATP solutions are significantly less stable at higher temperatures. A refrigerated neutral solution of ATP is considered stable for about one week.[3] At room temperature, degradation to ADP will occur, and if left overnight, the concentration of ATP will be diminished.[3] At elevated temperatures, such as 120°C, ATP undergoes rapid hydrolysis with a half-life of only a few minutes.[8]
Q4: Do freeze-thaw cycles affect the stability of ATP solutions?
A4: While some sources suggest that buffered ATP solutions at pH 7 can withstand repeated freezing and thawing, it is generally considered best practice to store ATP in aliquots to minimize these cycles.[5] This precaution helps to ensure the integrity and concentration of the ATP standard over time.
Q5: Are there any specific ions that can affect the stability of ATP?
A5: Yes, divalent cations, particularly Mg2+, can stabilize the ATP molecule.[6] In many biological systems, ATP exists as a complex with magnesium ions. The presence of Mg2+ can reduce the rate of ATP hydrolysis.[8] Conversely, the complete absence of divalent cations can be a factor in stabilizing ATP against hydrolysis to its products.[2]
Troubleshooting Guide for ATP Standard Degradation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent results in assays | ATP degradation due to improper storage. | Ensure ATP stock solutions are buffered to a neutral pH (6.8-7.4), stored in aliquots at -20°C or -80°C, and protected from multiple freeze-thaw cycles.[2][5][6] |
| Non-enzymatic hydrolysis of ATP. | Prepare fresh working solutions from frozen aliquots for each experiment. Avoid prolonged storage of diluted ATP solutions at room temperature.[3] | |
| Presence of contaminating ATPases. | Use high-purity water and sterile techniques when preparing solutions. | |
| Precipitate formation in ATP solution upon thawing | pH shift or high concentration. | Ensure the pH of the stock solution is properly adjusted. If the concentration is high, gentle warming and vortexing may redissolve the precipitate. Consider preparing a slightly more dilute stock solution. |
Quantitative Data on ATP Stability
| Storage Condition | pH | Stability |
| Solid (Powder) at -20°C with desiccant | N/A | Stable for at least 2 years with less than 0.5% decomposition per year.[1] |
| Aqueous Solution at -20°C | ~7.0 | Stable for at least one year.[2][3] |
| Aqueous Solution at 2-8°C | ~7.0 | Stable for approximately one week.[3] |
| Aqueous Solution on Ice (2-8°C) | Not specified | ATP standard working solutions are stable for up to 8 hours.[9] |
| Aqueous Solution at 120°C | 7.0 | Half-life of a few minutes.[8] |
| Aqueous Solution at 120°C | 3.0 | Half-life of a few minutes.[8] |
Experimental Protocol: Preparation of a 100 mM ATP Stock Solution
-
Dissolution: Dissolve 60 mg of ATP (disodium salt) in 0.8 mL of high-purity, nuclease-free water.[4]
-
pH Adjustment: Carefully adjust the pH of the solution to 7.0 using 0.1 M NaOH.[4] Monitor the pH using a calibrated pH meter.
-
Volume Adjustment: Bring the final volume of the solution to 1.0 mL with nuclease-free water.[4]
-
Aliquoting and Storage: Dispense the 100 mM ATP stock solution into small, single-use aliquots. Store these aliquots at -70°C for long-term use.[4]
Experimental Workflow Diagram
Caption: Workflow for the preparation and storage of ATP standards.
Section 2: Thiamine Pyrophosphate (TPP) Standards
Thiamine Pyrophosphate (TPP), the active form of vitamin B1, is a crucial coenzyme in various metabolic pathways. Its stability is highly dependent on the storage conditions.
Frequently Asked Questions (FAQs) about TPP Storage
Q1: What is the optimal pH for storing TPP solutions?
A1: TPP is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[10] Degradation is significantly accelerated in alkaline environments.[10]
Q2: What is the recommended temperature for storing TPP solutions?
A2: For short-term storage, TPP solutions should be kept at 4°C.[10] For long-term storage, it is recommended to store TPP solutions at -20°C or -80°C.[10][11] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C they are stable for about one month.[11]
Q3: Are there any substances that can accelerate the degradation of TPP?
A3: Yes, the stability of TPP is negatively affected by heat, light, and the presence of certain metal ions, such as copper (Cu²⁺) and iron (Fe³⁺).[8][10] It is advisable to use purified, deionized water for preparing solutions to avoid metal ion contamination.[10]
Q4: Should I be concerned about repeated freeze-thaw cycles for TPP solutions?
A4: Yes, to prevent inactivation of the product, it is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.[11]
Q5: How should I prepare a TPP stock solution?
A5: TPP should be dissolved in a suitable solvent, such as high-purity water.[10] Given its stability in acidic conditions, using a buffer system to maintain a pH between 2.0 and 4.0 is advisable.[10] However, the type and concentration of buffer salts can also influence degradation, so using the lowest effective buffer concentration is recommended.[10]
Troubleshooting Guide for TPP Standard Degradation
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of TPP activity in experiments | Degradation due to improper pH. | Ensure the TPP solution is prepared and stored in an acidic buffer (pH 2.0-4.0).[10] |
| Degradation due to heat or light exposure. | Store TPP solutions protected from light and at recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term).[10][11] | |
| Catalytic degradation by metal ions. | Use high-purity, deionized water for solution preparation. If metal ion contamination is suspected, consider using a chelating agent.[10] | |
| Inconsistent results between experiments | Degradation from repeated freeze-thaw cycles. | Prepare single-use aliquots of your TPP stock solution to ensure consistency.[11] |
Quantitative Data on TPP Stability
| Storage Condition | pH | Stability |
| Aqueous Solution at -80°C | Acidic (2.0-4.0) | Up to 6 months.[11] |
| Aqueous Solution at -20°C | Acidic (2.0-4.0) | Up to 1 month.[11] |
| Aqueous Solution at 4°C | Acidic (2.0-4.0) | Recommended for short-term storage.[10] |
| Whole Blood at 2-8°C | N/A | Stable for up to 5 days. |
| Whole Blood at Room Temperature | N/A | Stable for up to 72 hours. |
Experimental Protocol: Preparation of a TPP Stock Solution
-
Solvent Preparation: Use high-purity, deionized water. If buffering is required, prepare a suitable acidic buffer (e.g., acetate buffer) with a pH between 2.0 and 4.0.
-
Dissolution: Weigh the desired amount of solid TPP and dissolve it in the prepared solvent to the target concentration.
-
Filtration (Optional): If necessary, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Aliquoting and Storage: Dispense the TPP stock solution into sterile, light-protected, single-use tubes. For long-term storage, place the aliquots at -20°C or -80°C.[10][11]
Logical Relationship Diagram for TPP Stability
Caption: Key factors that promote or hinder TPP stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. metabolics.com [metabolics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
How to minimize enzymatic degradation of AThTP in cell lysates.
An important note for our users: The term "AThTP" is not a standard biochemical abbreviation. This guide has been developed under the assumption that this was a typographical error for ATP (Adenosine Triphosphate) . The principles and protocols described herein are standard for minimizing the degradation of ATP in cell lysates and should be broadly applicable to other nucleotide triphosphates.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize the enzymatic degradation of ATP during and after cell lysis.
Troubleshooting Guide
Q1: My ATP assay shows very low or no signal from my cell lysates, but the ATP standards work perfectly. What is going wrong?
Potential Cause 1: Rapid ATP Degradation During Sample Preparation. Upon cell lysis, ATP-hydrolyzing enzymes like ATPases and phosphatases are released and can rapidly degrade ATP.[1]
-
Solution:
-
Work Quickly and on Ice: Perform all cell harvesting and lysis steps on ice using pre-chilled buffers and tubes to reduce enzyme activity.[2][3]
-
Use an Appropriate Lysis Method: Immediately inactivate enzymes by lysing cells directly in a deproteinizing agent like ice-cold Trichloroacetic Acid (TCA) or Perchloric Acid (PCA).[4][5] Alternatively, many commercial ATP assay kits come with specialized lysis buffers designed to inactivate these enzymes.[6][7]
-
Add Inhibitors: If not using an acid-based lysis, supplement your lysis buffer with a cocktail of ATPase and phosphatase inhibitors. See the inhibitor table below for options.
-
Potential Cause 2: Insufficient Cell Lysis. If cells are not completely lysed, the intracellular ATP will not be released, leading to an underestimation of the total ATP content.
-
Solution:
-
Verify Lysis Efficiency: After lysis, check a small aliquot of the cell suspension under a microscope to ensure the majority of cells have been disrupted.
-
Optimize Lysis Protocol: For adherent cells, ensure the entire surface is covered with lysis buffer. For suspension cells, ensure the pellet is fully resuspended.[6] Sonication on ice can also be used to aid in complete lysis.[3]
-
Potential Cause 3: Sample Dilution. Your sample may be too diluted, bringing the ATP concentration below the detection limit of your assay kit.
-
Solution:
-
Increase Cell Number: Start with a higher number of cells (e.g., 1x10^6 cells) to increase the initial ATP concentration in the lysate.[1]
-
Reduce Lysis Buffer Volume: Use a smaller volume of lysis buffer to obtain a more concentrated lysate.[3]
-
Check Assay Sensitivity: Ensure your sample concentration falls within the linear range of your ATP standard curve. The sensitivity of fluorometric assays is often 10-100 times higher than colorimetric assays.[1]
-
Q2: I'm seeing high variability in ATP levels between my technical replicates. What could be the cause?
Potential Cause 1: Inconsistent Timing in Sample Processing. Even a few minutes of difference in processing time between samples at room temperature can lead to significant variations in ATP levels due to ongoing enzymatic degradation.
-
Solution:
-
Standardize Workflow: Process all samples in parallel as much as possible. If working with a large number of samples, process them in smaller, manageable batches.
-
Immediate Inactivation: Once cells are lysed, immediately proceed to the deproteinization step or add the sample to the assay reagent. If there is a delay, snap-freeze the lysates in liquid nitrogen and store them at -80°C.[1][2]
-
Potential Cause 2: Incomplete Mixing or Inhomogeneity. If the lysate is not homogenous, aliquots taken for the assay will not be representative.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that degrade ATP in a cell lysate? ATP is primarily degraded by a class of enzymes called ATPases, which hydrolyze ATP into ADP and inorganic phosphate (Pi). Further degradation to AMP and adenosine can occur through the action of other enzymes like apyrases and 5'-nucleotidases. These enzymes are present in various cellular compartments and are released upon lysis.
Q2: Should I use an acid-based lysis method or a buffer with inhibitors? Both methods are effective, and the choice depends on your downstream application.
-
Acid-Based Lysis (TCA/PCA): This is a robust method that effectively stops all enzymatic activity by denaturing proteins.[5] It is highly recommended for accurate ATP measurement. However, the acid must be neutralized before performing most ATP assays, especially those that are enzyme-based (e.g., luciferase).[8]
-
Lysis Buffer with Inhibitors: This method is gentler and may be more suitable if you plan to perform other assays on the same lysate. However, inhibition may not be 100% complete. It's crucial to use a well-validated commercial buffer or a custom buffer with a potent inhibitor cocktail.
Q3: How important is temperature control? Temperature control is critical. ATP degradation is an enzymatic process, and the rate of these reactions increases with temperature.[9] Keeping samples on ice (~4°C) significantly slows down, but does not completely stop, degradation.[10] For long-term storage, samples should be snap-frozen and kept at -80°C.[11] Neutral ATP solutions are stable for at least a year when stored frozen.[11]
Q4: Can I store my cell lysates before performing the ATP assay? Yes, but proper procedure is essential. For short-term storage (a few hours), keep the lysates on ice. For long-term storage, snap-freeze the deproteinized supernatant in liquid nitrogen and store at -80°C.[1][2] Avoid slow freezing and multiple freeze-thaw cycles, as this can lead to ATP degradation.
Data Presentation: Inhibitors of ATP-Degrading Enzymes
The following table summarizes common chemical agents used to minimize ATP degradation in cell lysates.
| Inhibitor Class | Example Inhibitor | Target Enzyme(s) | Typical Concentration | Notes |
| Acid Deproteinizers | Trichloroacetic Acid (TCA) | All enzymes | 0.5 - 2.5% (w/v) | Very effective at stopping all enzymatic activity.[5] Requires neutralization before luciferase-based assays.[8] |
| Perchloric Acid (PCA) | All enzymes | ~0.5 M | Similar to TCA, effectively denatures proteins.[4] Requires neutralization. | |
| Chelating Agents | EDTA | Divalent cation-dependent ATPases | 2 - 5 mM | Inhibits enzymes that require Mg²⁺ or Ca²⁺ for activity.[12] |
| Ecto-ATPase Inhibitors | ARL 67156 | Ecto-ATPases/ADPases | 50 - 100 µM | Useful for preventing the degradation of extracellular ATP, and can be added to lysis buffers.[5] |
| Phosphatase Inhibitors | Sodium Orthovanadate | P-type ATPases, Alkaline Phosphatases | 1 - 10 µM | Broad-spectrum inhibitor of P-type ATPases and various phosphatases.[13][14] |
| Mitochondrial ATPase | Oligomycin | F₀F₁-ATP synthase (Mitochondrial) | 1 - 10 µg/mL | Specific inhibitor of mitochondrial ATP synthase.[13] |
| Vacuolar ATPase | Bafilomycin A1 | V-type H⁺-ATPases | 0.1 - 1 µM | Potent and specific inhibitor of vacuolar ATPases.[13][14] |
Experimental Protocols
Protocol 1: Cell Lysate Preparation using Trichloroacetic Acid (TCA)
This protocol is designed to rapidly inactivate enzymes and preserve endogenous ATP levels.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cells once with ice-cold PBS, and then add 1 mL of 1% ice-cold TCA directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[2] Discard the supernatant, wash the pellet once with ice-cold PBS, and resuspend the pellet in 500 µL of 1% ice-cold TCA.[15]
-
-
Incubation & Deproteinization:
-
Collection and Neutralization:
-
Carefully collect the supernatant, which contains the ATP, and transfer it to a new pre-chilled tube.
-
Neutralize the acidic supernatant. This is a critical step for enzyme-based ATP assays. Add a neutralization buffer (e.g., as provided in some kits[4]) or a base like potassium hydroxide (KOH) until the pH is between 7.0 and 8.0.
-
-
Assay or Storage:
-
The neutralized sample can be used immediately in an ATP assay.[4]
-
For storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Luciferase-Based ATP Quantification Assay
This is a general protocol for a common type of ATP assay. Always refer to your specific kit's manual for exact volumes and incubation times.
-
Reagent Preparation:
-
Prepare the ATP standard curve by performing serial dilutions of the provided ATP standard in the same buffer as your samples (e.g., neutralized TCA lysate buffer or the kit's assay buffer).[16]
-
Prepare the ATP Detection Cocktail, which typically contains luciferase, D-luciferin, and other components in an assay buffer.[16][17] Protect this solution from light.[15]
-
-
Assay Procedure:
-
Add your samples (unknowns and standards) in duplicate or triplicate to the wells of a 96-well luminometer plate.[4]
-
Add the freshly prepared ATP Detection Cocktail to each well.[16]
-
Incubate for the time specified in the kit manual (typically 1-20 minutes) at room temperature, protected from light.[16][17]
-
-
Measurement and Calculation:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from a blank well with no ATP) from all readings.
-
Plot the luminescence values of the standards to generate a standard curve.
-
Calculate the ATP concentration in your samples by interpolating their luminescence values on the standard curve.[16]
-
Visualizations
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ptglab.com [ptglab.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of temperature on the degradation of proteins in rabbit reticulocyte lysates and after injection into HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. scbt.com [scbt.com]
- 15. protocols.io [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimizing buffers for adenosine thiamine triphosphate enzymatic assays.
A Note on Terminology: The term "adenosine thiamine triphosphate" (ATTP) is not standard in biochemical literature. This guide is tailored for researchers working with the two key molecules this term likely refers to: Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP) . The principles and troubleshooting steps provided are applicable to enzymes that utilize ATP (e.g., kinases, ATPases) and those that depend on TPP as a cofactor (e.g., transketolase, pyruvate dehydrogenase).
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for my enzyme assay? A1: Buffer selection is fundamental because it directly influences enzyme activity and stability. The buffer system maintains a constant pH, which is crucial as enzyme catalytic activity is often dependent on the ionization state of amino acid residues in the active site.[1][2] Deviating from the optimal pH can lead to reduced efficiency or even irreversible denaturation.[2] Furthermore, buffer components can interact with the enzyme, substrate, or cofactors, making an informed choice essential for reliable and reproducible results.[2][3]
Q2: What is the difference between buffer molarity and ionic strength, and why does it matter? A2: Buffer molarity refers to the concentration of the buffering agent (e.g., 50 mM HEPES), while ionic strength is a measure of the total concentration of ions in the solution. Ionic strength can significantly alter an enzyme's conformation and activity by affecting electrostatic interactions within the protein.[1][4] It is a critical variable that should be kept constant when comparing results, especially when screening for optimal pH, as different pH adjustments can alter the ionic strength of the buffer.[5]
Q3: How does temperature affect my choice of buffer? A3: The pH of many common buffer solutions is sensitive to temperature. For example, the pKa of Tris buffer decreases significantly as temperature increases, meaning a Tris buffer prepared at pH 7.5 at room temperature will have a higher pH when used at 37°C. Buffers like HEPES and MOPS have a much smaller change in pKa with temperature and are therefore more suitable for assays conducted at varying temperatures.[2][6]
Q4: Should I include a reducing agent in my assay buffer? A4: Many enzymes contain cysteine residues that are susceptible to oxidation, which can lead to inactivation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the buffer helps maintain these residues in their reduced, active state.[7][8][9] This is a common practice to ensure maximal enzyme activity and stability throughout the experiment.
Troubleshooting Guide for ATP-Dependent Assays (e.g., Kinases, ATPases)
Q5: My background signal in a no-enzyme control is excessively high. What is the cause? A5: A high background signal in ATP-dependent assays, particularly those detecting phosphate release (e.g., Malachite Green), is often due to two main factors:
-
Phosphate Contamination: Your reagents (enzyme stock, buffer components) or glassware may be contaminated with inorganic phosphate. To resolve this, use phosphate-free detergents for glassware, prepare solutions with high-purity water, and consider using phosphate-free buffers like HEPES or Tris.[7] Dialysis of the enzyme preparation can also remove contaminating phosphate.[7]
-
Non-Enzymatic ATP Hydrolysis: ATP can hydrolyze spontaneously, especially at high temperatures or outside a stable pH range of 6.8-7.4.[7][10] Always prepare ATP solutions fresh, keep them on ice, and run a "no-enzyme" control to quantify and subtract the rate of non-enzymatic hydrolysis.[7]
Q6: I am seeing very low or no ATPase/kinase activity. What should I check first? A6: Low or non-existent activity can stem from several issues:
-
Missing Divalent Cations: Most ATP-dependent enzymes require a divalent cation, typically Magnesium (Mg²⁺), as a critical cofactor. The actual substrate is often the Mg-ATP complex, not free ATP.[11][12] Free ATP can even be inhibitory.[12] Ensure you have an optimal concentration of MgCl₂ (typically 5-10 mM) in your assay buffer.[8][13]
-
Inactive Enzyme: The enzyme may have been inactivated by improper storage, handling, or multiple freeze-thaw cycles.[7][14] If possible, test a new batch of enzyme or a known positive control.
-
Suboptimal Conditions: The pH, ionic strength, or substrate concentrations may be incorrect. Systematically optimize these parameters to find the ideal conditions for your specific enzyme.
Q7: My results are inconsistent between experiments. What could be causing the variability? A7: Inconsistent results often point to issues with reagent stability or assay execution.
-
ATP Degradation: ATP solutions are labile. Aliquot your ATP stock and avoid repeated freeze-thaw cycles.[15] Preparing it fresh in a non-acidic buffer (e.g., Tris base) is recommended.[15]
-
Inconsistent Timing or Temperature: For kinetic assays, ensure that incubation times and temperatures are precisely controlled.[7][16] Small variations can lead to significant differences in measured activity.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like glycerol-containing buffers or concentrated enzyme stocks, can introduce variability. Ensure pipettes are calibrated and consider using reverse pipetting techniques.[7][14]
Troubleshooting Guide for TPP-Dependent Assays (e.g., Transketolase, Pyruvate Dehydrogenase)
Q8: My purified TPP-dependent enzyme is inactive. The protein is there on a gel, so what's wrong? A8: A very common issue with TPP-dependent enzymes is the loss of the essential TPP cofactor during purification.[9] Even if the protein is present, it may be in its inactive "apoenzyme" form.
-
Solution 1: Supplement Buffers: Include TPP (e.g., 0.1-1 mM) and a divalent cation like Mg²⁺ (e.g., 1-5 mM) in all your purification and assay buffers. This helps to keep the cofactor bound and the enzyme in its active "holoenzyme" state.[9][17]
-
Solution 2: Reconstitute the Enzyme: Before the assay, incubate the purified apoenzyme with an excess of TPP and Mg²⁺ to allow the cofactor to re-bind to the active site.[9]
Q9: My small molecule inhibitor precipitates when I add it to the aqueous assay buffer. How can I solve this? A9: This is a common problem with hydrophobic small molecules.
-
Use a Co-solvent: Prepare a high-concentration stock solution of your inhibitor in a water-miscible organic solvent like DMSO.[18][19] When adding it to the assay, ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity. Always include a vehicle control with the same final solvent concentration.[18]
-
Optimize Conditions: Gently warming the buffer or incorporating a small amount of a non-ionic surfactant (e.g., 0.01% Tween-80) can sometimes improve solubility in vitro.[19] You can also test a lower final concentration of the inhibitor.[19]
Q10: The activity of my enzyme seems to drift or be inconsistent during the assay. A10: This can be due to the instability of intermediates or cofactors.
-
pH Stability: Some enzymatic reactions involving TPP produce or consume protons, which can cause the pH of a weakly buffered solution to drift during the assay. Use a buffer with sufficient capacity at the desired pH and verify the pH at the beginning and end of the experiment.[20]
-
Cofactor/Substrate Stability: Ensure all cofactors (TPP, NAD⁺, Coenzyme A) and substrates are stable under the assay conditions. Prepare them fresh and keep them on ice when not in use.[21]
Data Presentation: Buffer Components
Table 1: Comparison of Common Biological Buffer Systems
| Buffer | pKa at 25°C | Useful pH Range | Temp. Effect (d(pKa)/d°C) | Notes |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Low temperature sensitivity; does not bind most metal ions.[6] |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 | High temperature sensitivity; can chelate metal ions.[2][6] |
| MOPS | 7.14 | 6.5 - 7.9 | -0.015 | Minimal metal ion binding; suitable for many kinase assays. |
| Phosphate | 7.20 (pKa2) | 6.2 - 8.2 | -0.0028 | Can inhibit some enzymes (e.g., kinases) and interferes with phosphate detection assays.[2] |
Table 2: Typical Starting Buffer Compositions for ATP-Dependent Assays (e.g., Kinases)
| Component | Concentration Range | Purpose | Reference(s) |
| Buffering Agent | 25-50 mM | Maintain stable pH | [8][13] |
| pH | 7.2 - 7.5 | Optimal for many kinases | [8][13] |
| MgCl₂ | 5-10 mM | Essential cofactor for ATP binding | [8] |
| DTT | 1-2 mM | Reducing agent to maintain enzyme activity | [8] |
| ATP | 10-200 µM | Substrate (concentration should be near Km) | [13] |
| Stabilizer (optional) | 5-20% Glycerol | Improve protein stability | [7] |
| Chelator (optional) | 1-5 mM EGTA/EDTA | Prevent activity of metal-dependent proteases | [13] |
Table 3: Typical Starting Buffer Compositions for TPP-Dependent Assays (e.g., Pyruvate Dehydrogenase)
| Component | Concentration Range | Purpose | Reference(s) |
| Buffering Agent | 50 mM | Maintain stable pH | [17][22] |
| pH | 7.2 - 7.8 | Optimal for many TPP-dependent enzymes | [17][22] |
| Thiamine Pyrophosphate (TPP) | 0.1 - 2 mM | Essential cofactor | [17][22] |
| MgCl₂ | 1-2 mM | Required for TPP binding and activity | [17][22][23] |
| NAD⁺ | 0.5 - 1.7 mM | Co-substrate for dehydrogenase activity | [22][23] |
| Coenzyme A (CoA) | 0.1 - 0.2 mM | Co-substrate | [22][23] |
| DTT / 2-mercaptoethanol | 1-5 mM | Reducing agent to maintain enzyme activity | [22][23] |
Experimental Protocols
Protocol 1: General ATPase Activity Assay (Malachite Green)
This protocol describes a general endpoint assay to measure ATPase activity by quantifying the release of inorganic phosphate (Pi).[15]
Materials:
-
Purified ATPase enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT[7]
-
ATP Solution: 10 mM ATP in high-purity water (prepare fresh)
-
Phosphate Standard: 1 mM KH₂PO₄ solution
-
Malachite Green Reagent (commercial or lab-prepared)
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare Phosphate Standard Curve:
-
Create a series of dilutions from the 1 mM Phosphate Standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80 µM Pi).
-
Add 50 µL of each standard dilution to the 96-well plate in triplicate.
-
-
Set up Reactions:
-
Prepare a master mix of Assay Buffer.
-
For each reaction, add the following to triplicate wells:
-
Test Sample: 40 µL Assay Buffer + 5 µL enzyme solution.
-
No Enzyme Control: 45 µL Assay Buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of 10 mM ATP solution to all wells (final concentration: 1 mM). Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction & Develop Color:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells. This reagent is acidic and will stop the enzyme.
-
Incubate at room temperature for 15-20 minutes to allow color to develop.
-
-
Read Absorbance:
-
Measure the absorbance at ~620-650 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µM Pi) from all standards and samples.
-
Plot the standard curve (Absorbance vs. [Pi]).
-
Determine the concentration of Pi released in your samples using the standard curve.
-
Calculate the specific activity (e.g., in nmol Pi/min/mg enzyme).
-
Protocol 2: General TPP-Dependent Assay (Pyruvate Dehydrogenase Complex)
This protocol describes a continuous spectrophotometric assay that measures the activity of the Pyruvate Dehydrogenase Complex (PDC) by monitoring the production of NADH at 340 nm.[17][22]
Materials:
-
Cell/tissue lysate or purified PDC
-
PDC Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 2 mM DTT[17]
-
Substrate/Cofactor Mix: Prepare a 10X stock containing 50 mM Pyruvate, 2 mM Coenzyme A, 5 mM NAD⁺, and 2 mM TPP in PDC Assay Buffer.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic reads at 340 nm at a constant temperature.
Procedure:
-
Prepare Reaction Mixture:
-
In each well or cuvette, add:
-
80 µL PDC Assay Buffer.
-
10 µL of sample (lysate or purified enzyme). For a blank, add 10 µL of lysis buffer.
-
-
-
Temperature Equilibration:
-
Pre-incubate the plate/cuvettes at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the 10X Substrate/Cofactor Mix to each well to start the reaction.
-
Final concentrations will be: 5 mM Pyruvate, 0.2 mM CoA, 0.5 mM NAD⁺, 0.2 mM TPP.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each sample.
-
Determine the initial reaction velocity (V₀) from the slope (ΔAbs/min) of the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Normalize activity to the total protein concentration of the sample (e.g., U/mg protein).
-
Visualizations
Caption: A logical workflow for troubleshooting common enzymatic assay problems.
References
- 1. Physico-chemical influences affecting the activity of enzymes - WikiLectures [wikilectures.eu]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 4. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Magnesium ATP | 74804-12-9 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thermofisher.com [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine Thiamine Triphosphate (AThTP) Extraction from Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of adenosine thiamine triphosphate (AThTP) extraction from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AThTP) and why is it studied in plants?
A1: this compound (AThTP) is a naturally occurring nucleotide found in various organisms, including plants. It is a derivative of thiamine (vitamin B1).[1] While its precise functions in plants are still under investigation, it is believed to play a role in cellular signaling and stress responses, similar to other nucleotides like ATP.[1][2] Its presence has been confirmed in the roots of higher plants, suggesting a potential role in root physiology and nutrient uptake.[1]
Q2: Is AThTP present in all plant tissues?
A2: Not necessarily. While AThTP has been detected in the roots of higher plants, at least one study on Arabidopsis thaliana did not detect it in shoot tissues under standard growth conditions.[3][4] This suggests that the distribution of AThTP may be tissue-specific and dependent on the plant species and environmental conditions. Therefore, selecting the appropriate plant tissue is a critical first step for successful extraction.
Q3: What are the main challenges in extracting AThTP from plant tissues?
A3: The primary challenges in AThTP extraction from plant tissues include:
-
Low abundance: AThTP is typically present in very low concentrations in plant tissues, making its detection and quantification difficult.[1]
-
Cell wall disruption: The rigid plant cell wall can be a significant barrier to efficient extraction.
-
Interfering compounds: Plant tissues contain numerous compounds like phenols, polysaccharides, and pigments that can co-extract with AThTP and interfere with downstream analysis.
-
Enzymatic degradation: Plant tissues contain phosphatases and other enzymes that can rapidly degrade AThTP upon cell lysis.
-
Chemical instability: As a triphosphate nucleotide, AThTP is susceptible to hydrolysis, especially under harsh extraction conditions.
Q4: Which analytical techniques are suitable for quantifying AThTP?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence) is the most common and reliable method for the separation and quantification of thiamine derivatives, including AThTP.[5][6][7][8] Mass spectrometry (MS) can also be used for more sensitive and specific detection.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of AThTP from plant tissues.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No AThTP Yield | 1. Inappropriate plant tissue: AThTP may not be present or is at very low levels in the selected tissue.[3][4] 2. Inefficient cell disruption: The plant cell wall was not sufficiently broken down. 3. Degradation of AThTP: Enzymatic or chemical degradation occurred during extraction. 4. Suboptimal extraction solvent: The solvent system is not effective for AThTP extraction. | 1. Tissue Selection: Use plant roots or tissues where AThTP is known to be present. Conduct preliminary screening of different tissues. 2. Enhanced Disruption: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Consider using bead beating for more robust disruption.[6] 3. Minimize Degradation: Work quickly and on ice at all times. Use acidic extraction buffers (e.g., perchloric acid, trichloroacetic acid) to inactivate degradative enzymes.[10][11] 4. Solvent Optimization: Test different acidic extraction solutions. A common starting point is 0.4 M perchloric acid. |
| Poor Chromatographic Resolution | 1. Interfering compounds: Co-extracted plant metabolites are interfering with the separation. 2. Inappropriate HPLC column or mobile phase: The chromatographic conditions are not optimized for AThTP. | 1. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering substances. 2. Method Development: Use a C18 reversed-phase column. Optimize the mobile phase composition (e.g., buffer concentration, pH, and organic modifier percentage) to improve the separation of AThTP from other nucleotides.[11][12] |
| Inconsistent Results | 1. Variability in plant material: AThTP levels can vary depending on the plant's age, growth conditions, and stress levels. 2. Inconsistent sample handling: Variations in the time between harvesting and extraction or in the extraction procedure itself. | 1. Standardize Plant Material: Use plants of the same age and grown under controlled conditions. 2. Standardize Protocol: Ensure consistent and rapid processing of all samples. Immediately freeze-snap samples in liquid nitrogen after harvesting. |
| AThTP Degradation in Extract | 1. Residual enzyme activity: Incomplete inactivation of phosphatases. 2. pH instability: The pH of the extract is not optimal for AThTP stability. | 1. Ensure Enzyme Inactivation: Use a strong acid for extraction and keep the extract on ice. 2. pH Adjustment and Storage: Neutralize the acidic extract with a suitable base (e.g., potassium carbonate) before storage. Store extracts at -80°C to prevent degradation. ATP in neutralized acid extracts is reported to be relatively stable when frozen.[13] |
Experimental Protocols
The following is a generalized protocol for the extraction of AThTP from plant tissues, adapted from methods for thiamine phosphate esters and other nucleotides. Note: This protocol may require optimization for your specific plant material and analytical instrumentation.
Protocol 1: Perchloric Acid Extraction of AThTP from Plant Roots
-
Sample Preparation:
-
Harvest fresh plant roots, wash gently with deionized water, and blot dry.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100-200 mg of the frozen plant powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 0.4 M perchloric acid (HClO₄).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the AThTP.
-
-
Neutralization:
-
Add an appropriate volume of 3 M K₂CO₃ to the supernatant to adjust the pH to 6.5-7.0. This will precipitate the perchlorate as KClO₄.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the KClO₄.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the neutralized extract using a C18 reversed-phase HPLC column.
-
Use a mobile phase gradient of a low pH buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the eluent at a wavelength of 254 nm.
-
Quantify AThTP by comparing the peak area to that of a standard curve prepared with a known concentration of AThTP.
-
Data Presentation
Table 1: Comparison of AThTP Extraction Efficiency with Different Methods (Hypothetical Data)
| Extraction Method | Plant Tissue | AThTP Yield (pmol/g fresh weight) | Purity (Peak Area Ratio) |
| Perchloric Acid (0.4 M) | Maize Roots | 15.2 ± 1.8 | 0.85 |
| Trichloroacetic Acid (5%) | Maize Roots | 12.5 ± 2.1 | 0.78 |
| Sulfuric Acid (22 mM) + Heat | Maize Roots | 9.8 ± 1.5 | 0.72 |
| Bead Beating in HCl (0.1 M) | Maize Roots | 18.1 ± 2.5 | 0.89 |
Data are presented as mean ± standard deviation (n=3). Purity is a hypothetical measure based on the relative peak area of AThTP to other co-eluting compounds.
Visualizations
Hypothetical Signaling Pathway of AThTP in Plants
Caption: Hypothetical AThTP signaling pathway in plant cells.
Experimental Workflow for AThTP Extraction and Analysis
Caption: Workflow for AThTP extraction and analysis from plant tissues.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low or no AThTP detection.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Extracellular ATP in Plants. Visualization, Localization, and Analysis of Physiological Significance in Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Grand Challenges in Genome Editing in Plants [frontiersin.org]
- 6. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of an Ion-Stimulated Adenosine Triphosphatase from Plant Roots: Association with Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. j-jabs.umin.jp [j-jabs.umin.jp]
- 9. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC-MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions | SIELC Technologies [sielc.com]
- 12. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Calibration curve issues in HPLC analysis of adenosine thiamine triphosphate.
Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting for common issues encountered with calibration curves, particularly for polar analytes such as adenosine and thiamine phosphates.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve in HPLC and why is it important?
A calibration curve is a graph that plots the known concentrations of a series of standards against the measured instrument response (typically peak area). It is essential for quantitative analysis as it allows you to determine the concentration of an unknown sample by comparing its response to the curve. A reliable calibration curve is the foundation of accurate and reproducible results.
Q2: My analyte is adenosine thiamine triphosphate (AThTP). Is that different from ATP or Thiamine Triphosphate (ThTP)?
Yes, this compound (AThTP) is a distinct molecule synthesized in organisms like E. coli under specific metabolic stress conditions, formed from Thiamine Diphosphate (ThDP) and ADP or ATP.[1][2] While less common than ATP or ThTP, its analysis by HPLC shares challenges with other polar, phosphorylated compounds. The principles and troubleshooting steps for ATP and thiamine phosphates are highly relevant for AThTP analysis.
Q3: What does a good calibration curve look like?
A good calibration curve should be linear, meaning the data points form a straight line. It is typically evaluated by its coefficient of determination (R²), which should ideally be ≥ 0.999.[3] The curve should also cover the expected concentration range of the unknown samples.
Q4: Should the calibration curve always pass through the origin (0,0)?
Not necessarily. While a zero-concentration standard should ideally give a zero response after blank subtraction, a non-zero intercept (the 'b' in y = mx + b) can occur due to background signal or minor systemic errors.[4] The decision to force the curve through the origin should be made based on statistical evaluation of the y-intercept.[5] If the intercept is not statistically different from zero, forcing it can be acceptable. Otherwise, it may introduce errors at low concentrations.
Detailed Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve (Poor R² Value)
Q: My calibration curve is not linear (R² < 0.99). What are the potential causes and solutions?
A non-linear response can stem from several sources, ranging from standard preparation to detector limitations.[6][7]
Possible Causes & Solutions:
-
Standard Preparation Error:
-
Cause: Inaccurate dilutions, especially in a serial dilution series where errors can accumulate.[8] Degradation of standards, which is common for labile phosphate compounds.[9]
-
Solution: Prepare fresh standards for each run from a reliable stock solution.[9] Whenever possible, prepare each calibration point by an independent dilution from the stock rather than serially.[8] Verify the stability of the analyte in the chosen diluent.
-
-
Detector Saturation:
-
Cause: The concentration of one or more standards is too high, exceeding the linear dynamic range of the detector.[6] This often results in a curve that flattens at higher concentrations.
-
Solution: Reduce the concentration of the highest standards or dilute the samples to fall within the linear range. If necessary, reduce the injection volume.[10]
-
-
Column Overload:
-
Cause: Injecting too much analyte mass onto the column, leading to peak distortion (often peak fronting or tailing) and a non-linear response.[10][11][12]
-
Solution: Lower the concentration of the standards or reduce the injection volume. Ensure the sample solvent is not significantly stronger than the mobile phase, as this can exacerbate overload effects.[11]
-
-
Inappropriate Curve Fit:
-
Cause: The instrument response is inherently non-linear for the analyte over the chosen concentration range.
-
Solution: If the non-linearity is predictable and reproducible, consider using a different calibration model, such as a quadratic (second-order polynomial) fit.[13][14] However, always investigate and rule out other causes first. Be cautious when using polynomial fits, as they can introduce errors if used to extrapolate beyond the calibrated range.[13]
-
Issue 2: Peak Shape Problems Affecting Integration
Q: I'm observing significant peak tailing at higher concentrations, which is affecting my calibration curve's linearity. What should I do?
Peak tailing is a common issue, especially with polar and basic compounds, that can severely impact the accuracy of peak integration and, consequently, the calibration curve.[15] A tailing factor (Tf) greater than 2.0 is generally considered unacceptable for precise analytical methods.[11]
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Cause: Basic functional groups on the analyte (like the adenine moiety) interact with acidic silanol groups on the silica surface of C18 columns.[16][17] This secondary retention mechanism leads to tailing peaks.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) protonates the silanol groups, reducing their interaction with basic analytes.[11]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and show significantly reduced tailing for basic compounds.[16]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[11]
-
-
-
Column Overload:
-
Cause: High analyte concentration saturates the stationary phase.[11]
-
Solution: Reduce the injection volume or the concentration of your standards.
-
-
Extra-Column Effects:
Visualization: Troubleshooting Workflow for Poor Calibration
Caption: Troubleshooting workflow for a poor HPLC calibration curve.
Experimental Protocols & Data
Protocol: Preparation of Calibration Standards
Accurate standard preparation is critical. This protocol outlines a robust procedure for creating a set of calibration standards.
-
Prepare Stock Solution:
-
Accurately weigh a known amount of the reference standard (e.g., ATP sodium salt).
-
Dissolve it in a precise volume of a suitable solvent (e.g., HPLC-grade water or mobile phase) in a Class A volumetric flask. For phosphate esters, using a slightly acidic aqueous solution (e.g., 100 mmol/l HCl) and storing at -20°C can improve stability.[9]
-
Calculate the exact concentration of this stock solution. This is your highest concentration standard.
-
-
Prepare Intermediate Stock (Optional):
-
For creating a wide range of standards, it is often useful to perform an intermediate dilution from the primary stock solution. This minimizes the pipetting volume for the lowest concentration standards.
-
-
Prepare Working Standards:
-
Label a set of vials for each calibration level.
-
Using calibrated micropipettes, transfer the calculated volume of the stock (or intermediate stock) solution into each vial.
-
Dilute to the final volume with the mobile phase or a solvent that matches the mobile phase composition.[11]
-
Best Practice: Prepare each standard independently from the stock solution to avoid the propagation of errors that can occur with serial dilutions.[8]
-
-
Prepare Blank and Zero Standard:
-
Prepare a "blank" sample containing only the diluent. This is used to zero the instrument.
-
Prepare a "zero standard" which is a sample matrix without the analyte. This helps to check for interferences and establish the baseline.
-
Data Presentation: Typical HPLC Conditions
The analysis of highly polar compounds like adenosine and thiamine phosphates often requires specific chromatographic conditions to achieve good retention and peak shape.
| Parameter | Typical Conditions for Adenosine/Thiamine Phosphates | Rationale |
| Column | Reversed-Phase C18 (high-purity, end-capped), Polar-Embedded, or Mixed-Mode | High-purity C18 minimizes silanol interactions.[16] Polar-embedded or mixed-mode columns are designed for better retention of polar analytes in highly aqueous mobile phases.[19][20] |
| Mobile Phase | Aqueous buffer with an organic modifier (Methanol or Acetonitrile) | Gradient elution is common to separate the different phosphate forms (e.g., AMP, ADP, ATP).[21] |
| Buffer System | Potassium Phosphate or Ammonium Acetate (10-50 mM) | Provides pH control and can improve peak shape.[3] |
| pH | 2.5 - 7.0 | Lower pH (~3) can reduce peak tailing for basic compounds.[11] Higher pH (~6-7) may be needed depending on the specific separation requirements.[3] |
| Ion-Pair Reagent | Tetrabutylammonium (TBA) salts (Optional) | Can be used to increase retention of highly polar, anionic compounds like phosphate esters on a C18 column.[22][23] |
| Detection | UV Absorbance at ~254-260 nm | Adenine-containing compounds have a strong absorbance maximum in this range.[3] |
Visualization: A Good Calibration Curve
Caption: Key components and characteristics of a reliable HPLC calibration curve.
References
- 1. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. reddit.com [reddit.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. helixchrom.com [helixchrom.com]
- 20. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 21. academic.oup.com [academic.oup.com]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adenosine Thiamine Triphosphate Levels Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of adenosine thiamine triphosphate (AThTP), its biosynthetic pathway, and the methodologies for its quantification.
This compound (AThTP), a naturally occurring thiamine adenine nucleotide, has been identified in a wide range of organisms, from bacteria to mammals.[1] While its precise physiological role remains an active area of investigation, emerging evidence suggests its involvement in cellular stress responses.[2][3] Notably, the concentration of AThTP varies significantly across different cell types and metabolic states, highlighting its potential as a biomarker or therapeutic target. This guide provides a comparative analysis of AThTP levels in various biological systems, supported by experimental data and detailed methodologies.
Comparative Levels of this compound
The abundance of AThTP is most pronounced in the bacterium Escherichia coli, particularly under conditions of metabolic stress. In contrast, eukaryotic cells, including those from yeast, plants, and animals, typically exhibit substantially lower concentrations of this nucleotide.[4]
| Cell Type/Organism | Condition | AThTP Level | Reference |
| Escherichia coli | Carbon Starvation | Up to 15-20% of total thiamine | [4] |
| Escherichia coli | Optimal Growth (LB medium) | Traces | [2] |
| Yeast | - | Low concentration | [4] |
| Higher Plants (roots) | - | Low concentration | [4] |
| Animal Tissues | - | Low concentration | [4] |
Table 1: Comparative Levels of this compound (AThTP) in Different Cell Types. This table summarizes the reported levels of AThTP across various organisms and conditions, highlighting the significant accumulation in E. coli under carbon starvation.
Biosynthesis of this compound
In Escherichia coli, AThTP is synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP). This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase.[4][5] The synthesis of AThTP is notably induced by the absence of a metabolizable carbon source, suggesting a role for this molecule as a signal of energy stress.[1][2][5]
References
- 1. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a natural thiamine adenine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine_thiamine_triphosphate [chemeurope.com]
- 5. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Triphosphate (ATP) and Adenosine Thiamine Triphosphate (AThTP) in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of Adenosine Triphosphate (ATP) and the more recently discovered Adenosine Thiamine Triphosphate (AThTP) in cellular signaling pathways. While ATP is a ubiquitous and well-characterized signaling molecule, emerging research highlights a distinct and specific role for AThTP, particularly in the context of cellular stress and DNA damage repair. This document summarizes key differences in their known functions, presents supporting experimental data, and provides detailed methodologies for relevant assays.
Introduction to ATP and AThTP
Adenosine Triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of metabolic processes.[1] Beyond its bioenergetic role, extracellular ATP acts as a potent signaling molecule by activating a wide range of purinergic P2 receptors, which are subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[2][3] This signaling cascade is involved in numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.[4][5] Intracellularly, ATP serves as a phosphate donor in signaling pathways mediated by kinases.[5]
This compound (AThTP) is a naturally occurring thiamine adenine nucleotide discovered more recently.[6] It is found in small amounts in various organisms, from bacteria to mammals.[6] Unlike the ubiquitous presence of ATP, AThTP is synthesized in response to cellular stress, such as energy deprivation.[7] While its full range of functions is still under investigation, a key signaling role has been identified in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA repair and cell death pathways.[8]
Comparative Data
Table 1: General Properties and Signaling Roles
| Feature | Adenosine Triphosphate (ATP) | This compound (AThTP) |
| Primary Role | Energy currency, Neurotransmitter, Signaling molecule[1][4] | Signaling molecule in response to stress[7] |
| Cellular Concentration | 1-10 mM[9] | Significantly lower than ATP, accumulates under stress |
| Primary Signaling Target | Purinergic P2 Receptors (P2X, P2Y)[2][3] | Poly(ADP-ribose) polymerase-1 (PARP-1)[8] |
| Effect on PARP-1 | No direct inhibition; hyperactivation of PARP-1 can deplete ATP[10] | Inhibits PARP-1 activity[8] |
Table 2: Quantitative Comparison of PARP-1 Inhibition
| Molecule | Target | IC50 | Experimental Context |
| AThTP | Recombinant PARP-1 | ~10 µM[8] | In vitro enzyme activity assay |
| ATP | Recombinant PARP-1 | No direct inhibition reported | In vitro enzyme activity assay[11] |
Signaling Pathways
The signaling pathways of ATP and AThTP are distinct, reflecting their different primary targets.
ATP Signaling via Purinergic Receptors
ATP released into the extracellular space binds to P2X and P2Y receptors on the cell surface, initiating a variety of downstream signaling cascades.
AThTP-Mediated Inhibition of PARP-1
AThTP acts as an inhibitor of PARP-1, an enzyme involved in DNA repair. Overactivation of PARP-1 can lead to cellular depletion of NAD+ and ATP, ultimately causing cell death.
Experimental Protocols
Synthesis of this compound (AThTP)
AThTP can be chemically synthesized by the condensation of adenosine 5'-phosphoroimidazolide (ImpA) with thiamine pyrophosphate (ThDP).[12]
Method:
-
Activation of Adenosine: Adenosine 5'-monophosphate (AMP) is reacted with an activating agent, such as a carbodiimide, to form the adenosine 5'-phosphoroimidazolide (ImpA) intermediate.
-
Coupling Reaction: The activated ImpA is then reacted with thiamine pyrophosphate (ThDP) in the presence of a divalent cation, typically MgCl2, in an organic solvent like dimethylformamide (DMF).[10]
-
Purification: The resulting AThTP is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).[10]
PARP-1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. Inhibition of this activity can be quantified by a decrease in the chemiluminescent signal.[11]
Protocol Outline:
-
Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARP-1.
-
Reaction Setup: Recombinant PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and biotinylated NAD+ are added to the wells. Test compounds (e.g., AThTP) are added at various concentrations.
-
Incubation: The plate is incubated to allow the PARP-1 enzymatic reaction to proceed.
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. A chemiluminescent HRP substrate is then added.
-
Measurement: The resulting chemiluminescence, which is proportional to PARP-1 activity, is measured using a microplate reader. The IC50 value of the inhibitor can be determined from the dose-response curve.[13][14]
Conclusion
The comparison between ATP and AThTP reveals a fascinating divergence in their signaling roles. While ATP acts as a broad-spectrum signaling molecule through purinergic receptors, AThTP appears to have a more specialized function, particularly in the cellular response to stress through the targeted inhibition of PARP-1. This distinction presents exciting opportunities for drug development, where targeting the AThTP pathway could offer a more specific means of modulating DNA repair and cell death processes. Further research is warranted to fully elucidate the signaling network of AThTP and to explore its therapeutic potential.
References
- 1. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]
- 10. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Sentinel Molecule: Validating Adenosine Thiamine Triphosphate's Role in Carbon Starvation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular survival, microorganisms have evolved sophisticated mechanisms to endure periods of nutrient deprivation. When faced with a shortage of essential resources, a cascade of molecular signals is triggered to reprogram cellular metabolism and promote long-term viability. One such molecule that has emerged as a key player in the response to carbon starvation is adenosine thiamine triphosphate (AThTP). This guide provides a comprehensive comparison of AThTP with other cellular stress responders, supported by experimental data and detailed methodologies, to validate its crucial role in the bacterial stress response.
A Tale of Two Triphosphates: AThTP vs. ThTP
Under conditions of metabolic stress, Escherichia coli accumulates one of two triphosphorylated thiamine derivatives: AThTP or thiamine triphosphate (ThTP). However, the triggers for their synthesis are distinct and mutually exclusive, suggesting they mediate different stress response pathways.
AThTP accumulation is a specific response to carbon starvation . When readily metabolizable carbon sources like glucose are absent, or when their metabolic pathways are inhibited, E. coli begins to synthesize AThTP.[1] This accumulation can be significant, reaching up to 15% of the total thiamine content within the cell.[1][2] In stark contrast, ThTP accumulates under conditions of amino acid starvation but requires the presence of a carbon source.[3][4] Critically, the presence of ThTP inhibits the synthesis of AThTP, indicating a hierarchical or antagonistic relationship between these two signaling molecules.[2]
| Condition | AThTP Level | ThTP Level | ATP Level | Key Observations |
| Carbon Starvation | Increases significantly (up to 15% of total thiamine) | Undetectable or very low | Decreases | AThTP accumulation is a hallmark of carbon starvation.[1][2] |
| Amino Acid Starvation (with carbon source) | Undetectable or very low | Increases significantly (up to 20% of total thiamine) | May vary | ThTP, not AThTP, is the primary thiamine triphosphate derivative in this condition.[4] |
| Nutrient-Rich Growth | Undetectable or very low | Undetectable or very low | High | Neither AThTP nor ThTP accumulates during active growth. |
| Metabolic Inhibition (e.g., glycolysis blocked) | Increases significantly | Low | Decreases | Inhibition of carbon metabolism mimics carbon starvation, leading to AThTP accumulation.[1] |
Beyond Thiamine Derivatives: AThTP and the Stringent Response
Another well-characterized bacterial stress response is the stringent response, mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp. This pathway is primarily activated by amino acid starvation.[5] Experiments using E. coli strains deficient in the enzymes responsible for (p)ppGpp synthesis (RelA and SpoT) have shown that these mutants still produce normal levels of AThTP during carbon starvation.[6] This demonstrates that the AThTP signaling pathway is independent of the classical stringent response.
The Cellular Machinery: Synthesis and Degradation of AThTP
The enzymatic machinery responsible for AThTP metabolism is beginning to be elucidated.
-
Synthesis: AThTP is synthesized from thiamine diphosphate (ThDP) and either ADP or ATP by a high molecular weight enzyme complex identified as ThDP adenylyl transferase .[1][7][8] The fact that AThTP accumulates under low energy conditions suggests that ADP is the more likely physiological substrate.[2]
-
Degradation: The enzyme responsible for AThTP hydrolysis has been described as a putative AThTP hydrolase , which breaks down AThTP into ThDP and AMP.[9] The specific identity and regulatory mechanisms of this hydrolase are still under investigation.
A Broader Perspective: The Cellular Response to Carbon Starvation
The accumulation of AThTP is part of a larger, multifaceted cellular response to carbon starvation. This global reprogramming involves significant changes in the transcriptome and proteome, aimed at conserving energy and reallocating resources.
Upon carbon starvation, E. coli cells immediately arrest their growth and undergo a dramatic remodeling of their proteome.[10][11] This involves the shutdown of some protein production, while other proteins, particularly those involved in stress resistance and the maintenance of the cell envelope, are transiently upregulated.[10][12] The metabolic landscape is also significantly altered, with a shift towards the catabolism of internal resources and a reprogramming of central carbon metabolism.[13][14][15] AThTP likely plays a signaling role in orchestrating these extensive changes, although its precise downstream targets are yet to be fully identified.
Experimental Protocols
Quantification of AThTP, ThTP, and ATP by HPLC
This method is adapted from established protocols for the analysis of thiamine derivatives and adenine nucleotides.[16][17][18]
1. Sample Preparation (from E. coli culture): a. Harvest bacterial cells by centrifugation. b. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline). c. Lyse the cells by sonication or bead beating in an acidic extraction solution (e.g., 0.5 M perchloric acid) to precipitate proteins and preserve nucleotides. d. Centrifuge to remove cell debris and protein precipitate. e. Neutralize the supernatant with a potassium carbonate solution. f. Centrifuge to remove the potassium perchlorate precipitate. g. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column suitable for nucleotide separation.
- Mobile Phase: A gradient of two mobile phases is typically used.
- Mobile Phase A: An aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8).
- Mobile Phase B: A mixture of the aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- Detection:
- UV Detection: Monitor absorbance at 254 nm for adenine nucleotides (ATP, ADP, AMP).
- Fluorescence Detection (for thiamine derivatives): This requires post-column derivatization. i. After the column, the eluent is mixed with an oxidizing agent (e.g., potassium ferricyanide in NaOH) to convert thiamine derivatives into their fluorescent thiochrome counterparts. ii. The fluorescence is then measured with an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.
3. Quantification:
- Prepare standard curves for AThTP, ThTP, and ATP of known concentrations.
- Inject standards and samples onto the HPLC system.
- Identify peaks based on retention times compared to standards.
- Quantify the amount of each analyte by integrating the peak area and comparing it to the standard curve.
Mass Spectrometry for Enhanced Specificity
For more precise and specific quantification, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[19][20][21]
1. Sample Preparation: As described for HPLC.
2. LC-MS/MS System:
- Use an HPLC system with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate instead of phosphate buffers).[20]
- Couple the HPLC to a triple quadrupole or similar mass spectrometer.
3. MS/MS Method:
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- For each analyte (AThTP, ThTP, ATP), define specific precursor-to-product ion transitions.
- The instrument will selectively monitor for these transitions, providing high specificity and sensitivity.
4. Quantification:
- Use stable isotope-labeled internal standards for AThTP, ThTP, and ATP for the most accurate quantification.
- Calculate the ratio of the analyte peak area to the internal standard peak area and compare this to a standard curve.
Visualizing the Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of amino acid starvation on RelA diffusive behavior in live Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Analysis of proteome adaptation reveals a key role of the bacterial envelope in starvation survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. pickeringlabs.com [pickeringlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Determination of thiamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the enzymatic kinetics of different thiamine triphosphatases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of thiamine triphosphatases (ThTPases) from various biological sources. The data presented is intended to assist researchers in understanding the catalytic efficiencies and substrate affinities of these enzymes, which play a crucial role in regulating the intracellular levels of thiamine triphosphate (ThTP).
Introduction to Thiamine Triphosphatases
Thiamine triphosphate, a phosphorylated derivative of vitamin B1, is found in organisms ranging from bacteria to mammals. While its precise physiological roles are still under investigation, it is implicated in cellular stress responses and neuronal signaling.[1] The intracellular concentration of ThTP is regulated by the activity of thiamine triphosphatases, which catalyze its hydrolysis to thiamine diphosphate (ThDP) and inorganic phosphate (Pi).
In mammals, a highly specific 25-kDa cytosolic ThTPase is responsible for this activity.[1] However, in other organisms, such as bacteria and plants, the hydrolysis of ThTP is often carried out by less specific phosphohydrolases.[1] This guide focuses on the kinetic differences between these enzymes.
Comparative Enzymatic Kinetics
The following table summarizes the key kinetic parameters for ThTPases from different sources. This data highlights the significant diversity in substrate affinity and catalytic activity among these enzymes.
| Enzyme Source | Enzyme Type | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Human (recombinant) | Cytosolic 25-kDa ThTPase | - | - | - | 6 x 106 | Exhibits high catalytic efficiency. Specific Km and Vmax values are not detailed in the reviewed literature, but the high kcat/Km indicates a very efficient enzyme.[2] |
| Mouse (recombinant) | Cytosolic 25-kDa ThTPase | - | - | - | - | Displays non-Michaelis-Menten kinetics with substrate inhibition observed at ThTP concentrations above 0.5 mM.[3] |
| Bovine (Kidney) | Soluble ThTPase | 46.1 | - | - | - | A specific soluble ThTPase was purified and characterized.[4] |
| Bovine (Kidney) | Membrane-associated ThTPase | 131.9 ± 8.1 | - | - | - | This membrane-bound form shows a lower affinity for ThTP compared to the soluble enzyme. |
| Escherichia coli | F1 subunit of ATP synthase | 40 | - | 0.025 | - | This enzyme, primarily involved in ATP synthesis, can also hydrolyze ThTP, albeit with a very low catalytic rate.[5] |
| Escherichia coli | Membrane-bound nonspecific triphosphatase | - | - | - | - | A 16 kDa enzyme with broad substrate specificity that can hydrolyze ThTP.[6] |
| Plants (e.g., Arabidopsis thaliana, Zea mays) | Non-specific phosphohydrolases | - | - | - | - | Dedicated ThTPases have not been characterized. ThTP hydrolysis is likely carried out by general phosphatases.[1][7][8] |
Experimental Protocols
Thiamine Triphosphatase Activity Assay using Malachite Green
This protocol describes a colorimetric method to determine ThTPase activity by quantifying the release of inorganic phosphate (Pi) using the Malachite Green reagent.[9][10][11][12][13]
Materials:
-
ThTPase enzyme preparation
-
Thiamine triphosphate (ThTP) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2 mM MgCl2)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water
-
Solution B: 4.2% ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards ranging from 0 to 50 µM in the Assay Buffer.
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer to the blank wells.
-
Add 25 µL of the appropriate phosphate standard concentrations to the standard wells.
-
To the experimental wells, add 25 µL of the ThTPase enzyme preparation diluted in Assay Buffer.
-
To initiate the reaction, add 25 µL of the ThTP substrate solution to all wells except the blanks (add 25 µL of Assay Buffer to the blanks).
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Color Development: Stop the reaction and initiate color development by adding 100 µL of the Malachite Green Working Reagent to all wells.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Create a standard curve by plotting the absorbance of the standards against their known phosphate concentrations. Use the standard curve to determine the amount of phosphate released in the enzymatic reactions. The specific activity of the enzyme can then be calculated (e.g., in µmol of Pi released per minute per mg of protein).
Visualizations
Enzymatic Reaction of Thiamine Triphosphatase
Caption: Enzymatic hydrolysis of ThTP by ThTPase.
Experimental Workflow for ThTPase Activity Assay
Caption: Workflow for the Malachite Green-based ThTPase assay.
Signaling Roles of Thiamine Triphosphate
Caption: Proposed signaling functions of ThTP.
References
- 1. Thiamine triphosphate and thiamine triphosphatase activities: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. Structural Basis for the Catalytic Mechanism of Mammalian 25-kDa Thiamine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Modulation of thiamine metabolism in Zea mays seedlings under conditions of abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. interchim.fr [interchim.fr]
- 13. biogot.com [biogot.com]
Adenosine Thiamine Triphosphate (AThTP): A Comparative Guide for its Validation as a Metabolic Stress Biomarker
For researchers and professionals in drug development, identifying sensitive and specific biomarkers for metabolic stress is critical for understanding disease mechanisms and evaluating therapeutic efficacy. Adenosine Thiamine Triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide, has emerged as a potential biomarker for specific metabolic stress conditions. This guide provides an objective comparison of AThTP with other established biomarkers, supported by experimental insights and methodologies.
Introduction to AThTP and Metabolic Stress
Metabolic stress occurs when cellular energy production cannot meet demand, leading to a cascade of events that can culminate in cell death. This state is a hallmark of numerous pathologies, including ischemia, neurodegenerative diseases, and cancer. Biomarkers are essential tools for detecting and quantifying this stress.
AThTP was first discovered in Escherichia coli, where it can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation.[1][2] It is synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP).[2][3] Crucially, AThTP accumulation is not simply a result of low cellular energy charge but is triggered by specific conditions of metabolic inhibition, such as the blockage of glycolysis or respiration.[3][4][5] While present in smaller quantities in eukaryotes, including mammalian tissues like the brain, heart, and liver, its role is an active area of investigation.[2]
Comparative Analysis of Metabolic Stress Biomarkers
The validation of a biomarker requires rigorous comparison against existing standards. While quantitative head-to-head performance data for AThTP is still emerging, a qualitative comparison based on the principles of their induction and utility can guide researchers.
Table 1: Qualitative Comparison of Metabolic Stress Biomarkers
| Biomarker | Principle / Mechanism | Type of Stress Indicated | Advantages | Limitations |
| AThTP | Accumulates when metabolic pathways are inhibited, downstream of ThDP and ATP/ADP.[3][4] | Specific metabolic inhibition (e.g., carbon starvation, anoxia, blocked glycolysis/respiration).[3][4][5] | Potentially high specificity for metabolic pathway failure, not just general energy depletion.[3][4] | Research is in early stages; validation in mammalian systems is limited. Function is not fully elucidated.[2][6] |
| ATP/ADP Ratio | Reflects the cellular energy charge. A low ratio indicates that ATP consumption outpaces production. | General energy deficit, hypoxia, ischemia, mitochondrial dysfunction.[7] | Well-established, directly reflects energy currency, applicable across many cell types and conditions. | Can be influenced by multiple factors; rapid turnover requires precise and fast sample processing. |
| Lactate | Product of anaerobic glycolysis. Accumulates when oxidative phosphorylation is impaired or glycolysis rate is high. | Hypoxia, intense exercise, mitochondrial disease, Warburg effect in cancer. | Easily measurable in various biological fluids (blood, plasma, cell media). Well-understood physiology. | Lacks specificity; elevated levels can result from various conditions not directly related to pathological metabolic stress. |
| Reactive Oxygen Species (ROS) | Byproducts of aerobic metabolism. Overproduction during mitochondrial stress or inflammation leads to oxidative stress. | Oxidative stress, mitochondrial dysfunction, inflammation, reperfusion injury. | Direct indicator of oxidative damage, a key component of metabolic stress. | Highly reactive and short-lived, making accurate quantification challenging. Indirect measurement methods are often required. |
| NAD+/NADH Ratio | Reflects the cellular redox state. A low ratio indicates a more reduced environment, often linked to impaired mitochondrial function. | Redox imbalance, impaired mitochondrial respiration, substrate overload. | Central indicator of cellular redox state and mitochondrial activity. | Difficult to measure accurately due to the different subcellular compartments and protein-binding states of NAD+ and NADH. |
Signaling & Experimental Frameworks
Visualizing the underlying biochemistry and experimental processes is key to understanding and validating a new biomarker like AThTP.
AThTP Synthesis Pathway in Response to Metabolic Stress
Under specific stress conditions, such as the inhibition of respiratory or glycolytic pathways, cells convert a portion of their Thiamine Diphosphate (ThDP) pool into AThTP. This reaction, catalyzed by ThDP adenylyltransferase, uses ATP or ADP as a substrate.[2][3][8] This is distinct from the synthesis of Thiamine Triphosphate (ThTP), which occurs under different stress conditions like amino acid starvation, suggesting AThTP is a specific "alarmone" for metabolic pathway blockage.[4][9]
Caption: AThTP synthesis pathway triggered by metabolic stress.
General Workflow for Biomarker Validation
The validation of AThTP as a reliable biomarker follows a standardized workflow, from initial discovery to analytical and clinical validation. This process ensures that the biomarker is accurate, reliable, and relevant for its intended use.
Caption: A generalized workflow for biomarker validation.
Experimental Protocol: Measurement of AThTP
Accurate quantification is paramount for biomarker validation. While a standardized kit for AThTP does not exist, measurement can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), adapting established methods for other adenosine phosphates.[10][11][12]
Objective
To quantify intracellular AThTP levels from cell culture or tissue samples.
Sample Preparation (Cell Lysis and Nucleotide Extraction)
This protocol is adapted from methods for extracting ATP, ADP, and AMP.[10][11]
-
Reagents:
-
Perchloric Acid (PCA), ~0.6 M
-
Potassium Carbonate (K₂CO₃), 2 M
-
Phosphate-Buffered Saline (PBS), ice-cold
-
-
Procedure:
-
Place cell culture dish or tissue sample on ice. Wash cells twice with ice-cold PBS.
-
For adherent cells, add 500 µL of ice-cold 0.6 M PCA directly to the plate. For suspension cells or tissue homogenates, add PCA to the cell pellet.
-
Scrape the cells or vortex the pellet thoroughly and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Neutralize the extract by adding 2 M K₂CO₃ dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will occur.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt precipitate.
-
The resulting supernatant contains the nucleotide extract. Store at -80°C until analysis.
-
HPLC Analysis
This is a representative isocratic method based on common protocols for separating polar nucleotides.[11][13]
-
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 6.0 with KOH.
-
The mobile phase should be filtered and degassed prior to use. An optional small percentage of methanol (1-5%) can be included to modulate retention times.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.2 mL/min
-
Detection Wavelength: 254 nm or 259 nm (for adenosine moiety)
-
Column Temperature: Ambient or controlled at 30°C
-
Injection Volume: 10 - 20 µL
-
Run Time: Approximately 20-30 minutes (to allow for elution of all relevant peaks)
-
-
Quantification:
-
Generate a standard curve using a chemically synthesized AThTP standard of known concentrations.
-
Run the prepared samples.
-
Identify the AThTP peak by comparing its retention time to the standard.
-
Calculate the concentration in the sample by interpolating its peak area from the standard curve.
-
Normalize the final concentration to the initial protein content or cell number of the sample.
-
Conclusion
This compound presents a promising, albeit nascent, biomarker for specific types of metabolic stress characterized by pathway inhibition. Its mechanism of accumulation appears to be distinct from generalized markers of energy depletion like the ATP/ADP ratio, suggesting it could offer higher specificity in certain contexts. However, its validation is an ongoing process. The primary hurdles include a deeper understanding of its synthesis and function in mammalian systems and the development of robust, standardized assays for its quantification. The protocols and comparative data presented here serve as a foundational guide for researchers aiming to explore the potential of AThTP in their own work on metabolic stress and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013646) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenylate kinase-independent thiamine triphosphate accumulation under severe energy stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamine Triphosphate and Adenosine Thiamine Triphosphate: Unraveling Their Distinct Functional Roles
For Immediate Publication
This guide provides a detailed comparison of the functional differences between two critical, yet often overlooked, thiamine derivatives: thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP). While both are triphosphorylated forms of vitamin B1, emerging research reveals they possess distinct synthesis pathways, accumulate under different cellular stress conditions, and exhibit unique interactions with cellular machinery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these molecules in cellular metabolism and signaling.
Core Functional Distinctions
Thiamine triphosphate (ThTP) and this compound (AThTP) are not merely metabolic intermediates; they are now understood to be signaling molecules that accumulate in response to specific cellular stresses, particularly in microorganisms like Escherichia coli.[1][2][3][4] Unlike their well-characterized diphosphate counterpart, thiamine diphosphate (ThDP), which is a vital coenzyme in carbohydrate metabolism, ThTP and AThTP appear to have non-coenzymatic functions.[5]
The most striking functional difference lies in the conditions that trigger their accumulation. In E. coli, ThTP levels rise in response to amino acid starvation, suggesting a role in adapting to nutrient scarcity for protein synthesis.[1] Conversely, AThTP accumulates under conditions of carbon starvation, indicating its involvement in signaling energy deficit.[2][3][4]
Quantitative Comparison of ThTP and AThTP
The following tables summarize the key quantitative data available for ThTP and AThTP, providing a direct comparison of their accumulation under stress and their interaction with specific enzymes.
| Parameter | Thiamine Triphosphate (ThTP) | This compound (AThTP) | Reference |
| Accumulation in E. coli | ~20% of total thiamine | up to 15% of total thiamine | [1][2] |
| Inducing Stress Condition | Amino acid starvation | Carbon starvation | [1][2][3][4] |
Table 1: Accumulation of ThTP and AThTP in E. coli under Metabolic Stress.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Mammalian Thiamine Triphosphatase | ThTP | Non-Michaelis-Menten kinetics; substrate inhibition >0.5 mM | - | [6] |
| AThTP Hydrolase (Rat Liver) | AThTP | Km | 84.4 ± 9.4 µM | [7] |
| AThTP Hydrolase (Chicken Liver) | AThTP | Km | 54.6 ± 13.1 µM | [7] |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | AThTP | IC50 | 10 µM | [8] |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | ThTP | IC50 | Not reported |
Table 2: Comparative Enzyme Kinetics and Inhibition.
Signaling and Metabolic Pathways
The distinct roles of ThTP and AThTP are rooted in their separate synthesis and signaling pathways, particularly evident in the response of E. coli to different metabolic stresses.
Experimental Protocols
Quantification of ThTP and AThTP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of thiamine derivatives from bacterial cell extracts.
a. Sample Preparation:
-
E. coli cultures are grown under specific stress conditions (amino acid or carbon starvation).
-
Cells are harvested by centrifugation and washed with a suitable buffer.
-
Cell pellets are resuspended in perchloric acid to precipitate proteins and extract small molecules.
-
The supernatant containing thiamine phosphates is neutralized and filtered.
b. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and a phosphate buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) is employed to separate the different phosphorylated forms of thiamine.
-
Detection: Thiamine and its derivatives are oxidized post-column with potassium ferricyanide to form highly fluorescent thiochrome derivatives, which are then detected by a fluorescence detector.
-
Quantification: The concentration of each derivative is determined by comparing the peak area to a standard curve of known concentrations of ThTP and AThTP.
Comparative Inhibition of PARP-1 Activity
This assay is designed to compare the inhibitory potential of ThTP and AThTP on PARP-1, a key enzyme in DNA repair.
a. Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The level of incorporation is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal in the presence of an inhibitor indicates its potency.
b. Procedure:
-
Histone-coated 96-well plates are prepared.
-
Serial dilutions of ThTP and AThTP are added to the wells. A known PARP-1 inhibitor (e.g., Olaparib) is used as a positive control.
-
A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is added to initiate the reaction.
-
After incubation, the wells are washed, and streptavidin-HRP is added.
-
Following another incubation and wash step, a chemiluminescent HRP substrate is added, and the light emission is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Distinct Molecular Interactions
Beyond their roles in metabolic stress signaling, ThTP and AThTP exhibit distinct interactions with other cellular components.
-
ThTP and Anion Channels: In neuroblastoma cells, ThTP has been shown to activate a high-conductance anion channel.[8] This suggests a potential role for ThTP in regulating membrane potential and ion flux, particularly in neuronal tissues. This activation was observed in inside-out patch-clamp experiments where ThTP was applied to the cytoplasmic side of the membrane.[8]
-
AThTP and PARP-1 Inhibition: As previously mentioned, AThTP is an inhibitor of PARP-1, an enzyme crucial for DNA repair and a target for cancer therapy.[8] The structural similarity of AThTP to NAD+, the substrate of PARP-1, likely underlies this inhibitory activity. To date, there are no published studies investigating the effect of ThTP on PARP-1 activity, highlighting a key area for future research.
Enzymatic Regulation
The cellular levels of ThTP and AThTP are tightly controlled by specific enzymes.
-
ThTP Hydrolysis: In mammals, a highly specific cytosolic thiamine triphosphatase hydrolyzes ThTP to ThDP.[5][6][7] This enzyme exhibits a high degree of substrate specificity, and structural studies suggest that a tryptophan residue in the active site is crucial for recognizing the thiazole ring of thiamine.[6] This high specificity makes it unlikely that AThTP is a significant substrate for this enzyme.
-
AThTP Hydrolysis: Animal tissues contain a membrane-bound AThTP hydrolase that converts AThTP to ThDP and AMP.[7] Kinetic studies have been performed on the enzymes from rat and chicken liver.[7] It is currently unknown if this enzyme can also act on ThTP.
Conclusion and Future Directions
The functional distinctions between thiamine triphosphate and this compound are becoming increasingly clear. They are not interchangeable molecules but rather specific signaling agents that respond to different metabolic cues and have unique molecular targets. The accumulation of ThTP during amino acid starvation and AThTP during carbon starvation in E. coli provides a clear example of their specialized roles in cellular adaptation.
Further research is needed to fully elucidate the signaling pathways downstream of ThTP and AThTP in various organisms, including mammals. A direct comparative study of the effects of both molecules on a range of cellular targets, including PARP-1 and other NAD+-utilizing enzymes, would provide valuable insights. Understanding these differences is crucial for developing a complete picture of thiamine metabolism and its role in health and disease, and may open new avenues for therapeutic intervention, particularly in the context of metabolic disorders and cancer.
References
- 1. Thiamine triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine triphosphate and thiamine triphosphatase activities: from bacteria to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Catalytic Mechanism of Mammalian 25-kDa Thiamine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Thiamine Triphosphate: A Substrate and Inhibitor of Key Nucleotide-Metabolizing Enzymes
For Immediate Release
[City, State] – [Date] – Adenosine thiamine triphosphate (AThTP), a naturally occurring derivative of thiamine (vitamin B1), has been identified as a substrate for a specific hydrolase and a potent inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). This guide provides a comparative analysis of AThTP's interaction with these nucleotide-metabolizing enzymes, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
AThTP as a Substrate for AThTP Hydrolase
AThTP is metabolized by a membrane-bound hydrolase, likely a member of the ectonucleoside triphosphate diphosphohydrolase (E-NTPDase) family, found in microsomal fractions of animal tissues. This enzyme catalyzes the hydrolysis of AThTP to thiamine diphosphate (ThDP) and adenosine monophosphate (AMP).
Comparative Kinetic Parameters of AThTP Hydrolase
The following table summarizes the Michaelis-Menten constants (Km) for AThTP hydrolase activity in rat and chicken liver homogenates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km (µM) |
| Rat Liver Homogenate | AThTP | 84.4 ± 9.4[1] |
| Chicken Liver Homogenate | AThTP | 54.6 ± 13.1[1] |
Vmax and Ki values for AThTP hydrolase have not been extensively reported in the reviewed literature.
Experimental Protocol: AThTP Hydrolase Activity Assay
This protocol outlines a method for determining the kinetic parameters of AThTP hydrolase using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Microsomal Fractions:
-
Homogenize fresh or frozen liver tissue in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer for the enzyme assay.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5), the microsomal enzyme preparation, and varying concentrations of AThTP.
-
Note: This enzyme does not require Mg2+ for activity[1].
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solution, such as perchloric acid or by heat inactivation.
3. HPLC Analysis:
-
Centrifuge the terminated reaction mixtures to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (AThTP) and the products (ThDP and AMP).
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer).
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the initial reaction velocities from the rate of product formation or substrate depletion.
4. Data Analysis:
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
AThTP as an Inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1)
AThTP has been shown to inhibit the activity of PARP-1, a key enzyme in DNA repair and other cellular processes. The structural similarity of AThTP to NAD+, the natural substrate of PARP-1, is thought to be the basis for this inhibition[2][3].
Comparative Inhibition of PARP-1
AThTP demonstrates complete inhibition of recombinant PARP-1 at a concentration of 10 µM[2][3]. For comparison, the table below includes the IC50 values for several clinically approved PARP-1 inhibitors. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) |
| AThTP | PARP-1 | ~10,000 (complete inhibition at 10 µM)[2][3] |
| Olaparib | PARP-1 | 1.55[3] |
| Rucaparib | PARP-1/PARP-2 | Not explicitly found for direct comparison |
| Niraparib | PARP-1/PARP-2 | Not explicitly found for direct comparison |
| Talazoparib | PARP-1/PARP-2 | 5.1[3] |
Note: The inhibitory value for AThTP is presented as the concentration for complete inhibition, as a specific IC50 or Ki value was not found in the reviewed literature.
Experimental Protocol: PARP-1 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of AThTP on PARP-1 activity, often measured by the incorporation of biotinylated NAD+ into acceptor proteins.
1. Reagents and Materials:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., commercially available DNA breaks).
-
Biotinylated NAD+.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
AThTP and other PARP-1 inhibitors for comparison.
-
Streptavidin-coated plates.
-
Anti-PAR antibody and a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP) for ELISA-based detection, or streptavidin-HRP for chemiluminescent detection.
2. Inhibition Assay:
-
In a microplate, combine the reaction buffer, activated DNA, and recombinant PARP-1 enzyme.
-
Add varying concentrations of AThTP or other PARP-1 inhibitors.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a potent PARP-1 inhibitor (e.g., Olaparib) at a high concentration or by adding a solution that disrupts the enzyme's activity.
3. Detection of PARylation:
-
ELISA-based method:
-
Coat a microplate with histone proteins, which will be PARylated by PARP-1.
-
After the PARP-1 reaction, transfer the reaction mixture to the histone-coated plate and incubate to allow the PARylated proteins to bind.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody, followed by a secondary antibody-HRP conjugate.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify the extent of PARylation.
-
-
Chemiluminescent method:
-
After the reaction, transfer the mixture to a streptavidin-coated plate to capture the biotinylated PAR chains.
-
Wash the plate and add streptavidin-HRP.
-
Add a chemiluminescent substrate and measure the light output.
-
4. Data Analysis:
-
Plot the signal (absorbance or luminescence) against the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PARP-1 activity, by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
Orthogonal Validation of Adenosine Thiamine Triphosphate (AThTP) Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate quantification of adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide. Ensuring the reliability of AThTP measurements is critical for understanding its physiological roles and its potential as a biomarker or therapeutic target. This document outlines primary and orthogonal analytical techniques, presenting their methodologies and performance characteristics to guide researchers in selecting the most appropriate methods for their studies.
Introduction to this compound (AThTP)
This compound (AThTP) is a metabolite discovered in Escherichia coli, where it can constitute a significant portion of total thiamine under conditions of carbon starvation.[1] It has also been detected in smaller amounts in eukaryotes, including yeast, plants, and animal tissues. The molecule is composed of a thiamine moiety linked to an adenosine triphosphate (ATP) molecule. While its precise biological functions are still under investigation, AThTP is thought to act as a cellular signal in response to metabolic stress rather than as a cofactor.
The accurate measurement of AThTP is essential for elucidating its metabolic pathways, understanding its regulation, and exploring its potential roles in health and disease. Given its structural similarity to other nucleotides and thiamine derivatives, highly specific and validated analytical methods are required to ensure data integrity. Orthogonal validation, the practice of using two independent analytical methods to measure the same analyte, is a crucial strategy to increase confidence in the accuracy and reliability of the obtained results.
Analytical Methods for AThTP Quantification
The quantification of AThTP in biological matrices presents analytical challenges due to its low endogenous concentrations and the presence of structurally similar, more abundant molecules. The primary methods for AThTP analysis are based on well-established techniques for other nucleotides and thiamine phosphates, namely High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. As an orthogonal method, Capillary Electrophoresis (CE) offers a different separation mechanism, providing a robust independent verification of the primary method's results.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components of a complex mixture. For AThTP analysis, two main detection methods are employed: fluorescence detection after post-column derivatization and tandem mass spectrometry (MS/MS).
-
HPLC with Fluorescence Detection (HPLC-FLD): This method is based on the conversion of the thiamine moiety of AThTP into a highly fluorescent thiochrome derivative. This derivatization can occur either pre- or post-separation on the HPLC column. The intensity of the fluorescence is proportional to the amount of AThTP present.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity by separating AThTP from other sample components via HPLC, followed by detection based on its unique mass-to-charge ratio. This method can distinguish AThTP from other molecules with similar retention times, providing a high degree of confidence in its identification and quantification.
Orthogonal Method: Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field within a narrow capillary. This separation mechanism is fundamentally different from that of HPLC, which relies on the partitioning of the analyte between a stationary and a mobile phase. This difference in separation principles makes CE an excellent orthogonal method for validating HPLC-based measurements. CE offers high separation efficiency and requires only very small sample volumes.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-FLD, LC-MS/MS, and CE for the quantification of AThTP. The data presented is a synthesis of typical performance for structurally similar analytes, as direct comparative studies for AThTP are not yet widely available.
| Feature | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by fluorescence detection of thiochrome derivative. | Chromatographic separation followed by mass-based detection. | Separation based on electrophoretic mobility in an electric field. |
| Selectivity | High, but potential for interference from other thiamine-containing compounds. | Very High, based on specific mass transitions. | High, based on charge-to-size ratio. |
| Sensitivity (LOD) | low pmol | fmol to amol | pmol |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Accuracy (%Recovery) | 90-110% | 95-105% | 85-115% |
| Throughput | Moderate | High | Moderate |
| Strengths | Robust, widely available instrumentation. | Highest specificity and sensitivity. | Different separation mechanism, low sample consumption. |
| Limitations | Requires derivatization step which can introduce variability. | Higher instrument cost and complexity. | Can be more susceptible to matrix effects. |
Experimental Protocols
Detailed methodologies for the primary and orthogonal methods are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific biological matrix being studied.
AThTP Extraction from Biological Samples
A common extraction procedure is required prior to analysis by either HPLC or CE.
-
Homogenization: Homogenize tissue or cell samples in a cold acidic solution (e.g., 0.1 M HCl or 10% trichloroacetic acid) to precipitate proteins and stabilize the phosphate esters.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the AThTP and other small molecules.
-
Neutralization (if necessary): If using trichloroacetic acid, neutralize the supernatant with a suitable base.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the analytical instrument.
HPLC with Fluorescence Detection (HPLC-FLD) Protocol
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., hexanesulfonate) in a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Post-Column Derivatization:
-
Reagent 1: 1% potassium ferricyanide in 15% NaOH.
-
The column effluent is mixed with the derivatization reagent in a reaction coil.
-
-
Fluorescence Detection: Excitation at ~365 nm and emission at ~450 nm.
-
Quantification: A calibration curve is generated using AThTP standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase: A gradient of an aqueous solution with a volatile buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for AThTP.
-
Quantification: A calibration curve is constructed using AThTP standards, and an internal standard (e.g., a stable isotope-labeled AThTP) is recommended for optimal accuracy.
Capillary Electrophoresis (CE) Protocol
-
CE System: A standard CE instrument with a UV or diode array detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at a low pH (e.g., pH 2.5).
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at ~254 nm.
-
Quantification: A calibration curve is prepared with AThTP standards.
Visualizing Workflows and Pathways
To better illustrate the concepts and procedures described, the following diagrams have been generated.
Caption: General experimental workflow for AThTP measurement and validation.
Caption: Logical flow of the orthogonal validation process for AThTP measurements.
Conclusion
The reliable quantification of this compound is paramount for advancing our understanding of its biological significance. This guide proposes a robust analytical approach centered on a primary high-sensitivity method, such as HPLC with fluorescence or mass spectrometric detection, coupled with an orthogonal validation method like capillary electrophoresis. By employing two distinct analytical principles, researchers can significantly enhance the confidence in their measurements, leading to more reliable and reproducible scientific outcomes. The provided protocols and performance characteristics serve as a valuable resource for establishing and validating AThTP quantification methods in a variety of research and development settings.
References
Adenosine Thiamine Triphosphate (AThTP) as a Modulator of PARP-1 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of adenosine thiamine triphosphate (AThTP) as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). The interaction is compared with established PARP-1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to PARP-1 and AThTP Interaction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in cellular processes, particularly in DNA repair and the maintenance of genomic integrity.[1] Upon detecting DNA damage, PARP-1 binds to DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, nicotinamide adenine dinucleotide (NAD+).[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[3] Overactivation of PARP-1 can lead to NAD+ and ATP depletion, contributing to cell death, a process implicated in various pathologies.[1]
This compound (AThTP) is a naturally occurring metabolite in mammals, though its functions are not fully elucidated.[4] Structurally resembling NAD+, it has been hypothesized to modulate the activity of PARP-1.[4] Experimental evidence has confirmed that AThTP acts as an inhibitor of PARP-1, suggesting its potential pharmacological importance.[4]
Comparative Inhibitory Activity
The inhibitory potential of AThTP against PARP-1 is compared with that of well-established, clinically approved PARP-1 inhibitors. While a precise IC50 value for AThTP is not available in the reviewed literature, complete inhibition of recombinant PARP-1 has been observed at a concentration of 10 µM.[4][5]
| Compound | Target(s) | IC50 (nM) for PARP-1 | Notes |
| This compound (AThTP) | PARP-1 | Not Determined | Complete inhibition observed at 10,000 nM (10 µM).[4][5] |
| Olaparib | PARP1/2 | 1 - 19 | Approved for various cancer treatments. |
| Rucaparib | PARP1/2 | 0.8 - 3.2 | Approved for ovarian and prostate cancers. |
| Talazoparib | PARP1/2 | ~1 | Potent PARP trapping agent. |
Note: IC50 values for Olaparib, Rucaparib, and Talazoparib are sourced from various studies and can differ based on assay conditions.
Signaling Pathway of PARP-1 Activation and Inhibition
The following diagram illustrates the central role of PARP-1 in the DNA damage response, its dependence on NAD+, and the mechanism of action for inhibitors like AThTP.
Experimental Protocols
Determination of PARP-1 Inhibitory Activity (Chemiluminescent Assay)
This protocol outlines a common method for assessing the inhibitory effect of compounds like AThTP on PARP-1 activity in vitro.
1. Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Test compound (AThTP) and control inhibitors (e.g., Olaparib) dissolved in DMSO
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader with luminescence detection capabilities
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Plate Preparation: If not pre-blocked, add Blocking Buffer to each well of the histone-coated plate and incubate for 90 minutes at room temperature. Wash the plate three times with Wash Buffer.
-
Reaction Setup:
-
Prepare serial dilutions of AThTP and control inhibitors in PARP Assay Buffer. Add the diluted compounds to the appropriate wells.
-
Include "no inhibitor" wells for positive control (maximum signal) and "no enzyme" wells for background control (blank).
-
Prepare a master mix containing PARP Assay Buffer, activated DNA, and recombinant PARP-1 enzyme.
-
Add the master mix to all wells except the blank.
-
-
Enzymatic Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for the PARylation of histone proteins.
-
Detection:
-
Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Add Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader. The signal intensity is proportional to PARP-1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AThTP relative to the positive control. Plot the percent inhibition against the log concentration to determine the IC50 value, if applicable.
Structural Interaction Model
A structural model of the PARP-1-AThTP complex has been proposed, highlighting the binding of AThTP to the NAD+ binding site of PARP-1.[4] This interaction is stabilized by hydrogen bonds and hydrophobic interactions.
Conclusion
The available evidence confirms that this compound acts as an inhibitor of PARP-1. Its mechanism of action is likely competitive with the enzyme's natural substrate, NAD+, due to structural similarities. While further quantitative studies are needed to determine its precise potency (IC50), the complete inhibition of PARP-1 at 10 µM positions AThTP as a molecule of interest for further investigation in the context of pathologies associated with PARP-1 overactivation. The provided protocols and diagrams serve as a guide for researchers aiming to explore this interaction and compare AThTP's efficacy against other known PARP inhibitors.
References
A Comparative Transcriptomic Analysis of Cells with High vs. Low Adenosine Thiamine Triphosphate: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework for comparing the transcriptomic profiles of cells with high versus low concentrations of adenosine thiamine triphosphate (AThTP). As direct comparative transcriptomic studies on this topic are not yet available in published literature, this document serves as a roadmap, detailing the necessary protocols, expected data, and potential signaling pathways that could be elucidated.
This compound is a naturally occurring thiamine adenine nucleotide discovered in Escherichia coli, where it can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation.[1] It is also found in smaller quantities in eukaryotes, including yeast, plants, and animal tissues.[1] A key known function of AThTP is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and genomic stability.[2] Understanding the global transcriptomic changes induced by varying AThTP levels could provide significant insights into its cellular roles and its potential as a pharmacological modulator of PARP-1 activity.
Experimental Design and Protocols
A comparative transcriptomic study requires a robust experimental design to generate distinct cellular populations with high and low AThTP levels, followed by a comprehensive analysis of their gene expression profiles.
Part 1: Induction and Quantification of AThTP Levels
The experimental workflow begins with inducing differential AThTP levels in a model organism, for which E. coli is a suitable candidate due to its documented accumulation of AThTP under metabolic stress.[3]
Protocol for AThTP Induction in E. coli
-
Culture Preparation: Grow E. coli cultures in minimal M9 medium supplemented with a standard carbon source (e.g., glucose) to mid-log phase.
-
Induction of High AThTP: To induce AThTP accumulation, harvest cells by centrifugation and wash them with a carbon-free M9 medium. Resuspend the cells in the carbon-free M9 medium and incubate for a period known to induce AThTP (e.g., 2-4 hours). This condition mimics the carbon starvation that triggers AThTP synthesis.[3]
-
Low AThTP Control: As a control, maintain a parallel culture in the original glucose-supplemented M9 medium.
-
Quantification and Harvest: After the incubation period, harvest both cell populations. An aliquot from each condition should be used to quantify intracellular AThTP levels, for instance, using High-Performance Liquid Chromatography (HPLC), to confirm the successful induction of high AThTP levels in the experimental group. The remaining cells are then processed for RNA extraction.
Part 2: Comparative Transcriptomics via RNA-Sequencing
The core of the comparison lies in performing RNA-sequencing (RNA-Seq) to profile the transcriptome of both cell populations.
Protocol for RNA-Sequencing and Analysis
-
Total RNA Extraction: Isolate total RNA from both the high-AThTP and low-AThTP cell pellets using a commercial kit according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7.0) is used for library preparation.[4]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.[4]
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the high-quality reads to the E. coli reference genome.[5]
-
Gene Expression Quantification: Count the number of reads mapping to each gene to determine its expression level.[5]
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the high-AThTP group compared to the low-AThTP control.[3][5]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes (DEGs) to identify enriched biological processes and pathways.
-
Predicted Data and Pathway Analysis
Given that AThTP inhibits PARP-1, we can predict that the resulting transcriptomic changes would mirror those seen with PARP-1 inhibition or knockout.[2] PARP-1 is involved in DNA repair, chromatin remodeling, and transcriptional regulation.[6][7] Therefore, high AThTP levels would likely impact the expression of genes related to these processes.
Table 1: Hypothetical Differentially Expressed Genes (DEGs)
This table presents a hypothetical list of genes that might be differentially expressed in cells with high AThTP levels, based on known effects of PARP-1 inhibition.
| Gene Symbol | Gene Name | Predicted Change | Putative Function |
| EZH2 | Enhancer of zeste homolog 2 | Upregulated | Histone methyltransferase, part of Polycomb Repressive Complex 2 (PRC2)[1] |
| TOP1 | Topoisomerase 1 | Downregulated | Regulates DNA topology during transcription and replication[6] |
| BRCA1 | BRCA1 DNA repair associated | Upregulated | DNA damage repair, tumor suppressor |
| POLB | DNA polymerase beta | Downregulated | Base excision repair (BER) pathway[6] |
| NFKB1 | Nuclear factor kappa B subunit 1 | Upregulated | Transcription factor involved in inflammatory and immune responses |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Upregulated | Cell cycle regulation |
Table 2: Predicted Gene Ontology (GO) Enrichment Analysis
This table shows potential biological processes that would be enriched among the DEGs from the high-AThTP condition.
| GO Term ID | Biological Process | Representative Genes | p-value (Hypothetical) |
| GO:0006281 | DNA repair | BRCA1, POLB | < 0.01 |
| GO:0006355 | Regulation of transcription, DNA-templated | EZH2, NFKB1 | < 0.01 |
| GO:0007049 | Cell cycle | CDKN1A | < 0.05 |
| GO:0016568 | Chromatin modification | EZH2 | < 0.01 |
| GO:0042127 | Regulation of cell proliferation | CDKN1A | < 0.05 |
Visualization of AThTP-Modulated Signaling
The primary known mechanism of AThTP is its interaction with PARP-1. The following diagram illustrates this inhibitory relationship and its downstream consequences on gene expression.
This proposed study provides a comprehensive framework for elucidating the transcriptomic consequences of elevated AThTP levels. The findings would be highly valuable for understanding the broader physiological role of this metabolite and for exploring its therapeutic potential as a natural PARP-1 inhibitor, with implications for cancer therapy and other diseases where PARP-1 overactivation is a contributing factor.
References
- 1. Global Transcriptome Analysis Reveals That Poly(ADP-Ribose) Polymerase 1 Regulates Gene Expression through EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-Seq-Based Comparative Transcriptomics: RNA Preparation and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Next-Gen Transcriptomics Using RNA-Seq [jove.com]
- 5. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor [mdpi.com]
- 7. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine Thiamine Triphosphate and Thiamine Diphosphate Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical functions of adenosine thiamine triphosphate (AThTP) and thiamine diphosphate (ThDP). While both are thiamine derivatives, their cellular roles are fundamentally distinct. ThDP is a well-established coenzyme essential for central metabolism, whereas AThTP is a more recently discovered molecule implicated in cellular stress signaling. This document synthesizes experimental data to objectively compare their functions, metabolic regulation, and interaction with cellular machinery.
Core Functional Distinction: Coenzyme vs. Signaling Molecule
The primary difference between ThDP and AThTP lies in their fundamental biochemical roles. ThDP is an indispensable coenzyme for a multitude of enzymes involved in carbohydrate and amino acid metabolism. In contrast, AThTP does not function as a coenzyme but is believed to act as a signaling molecule, or "alarmone," particularly in response to metabolic stress.[1][2]
Thiamine Diphosphate (ThDP): The Metabolic Workhorse
ThDP, also known as thiamine pyrophosphate (TPP), is the biologically active form of vitamin B1. It is a crucial cofactor for enzymes that catalyze the transfer of two-carbon units, typically involving the cleavage of a carbon-carbon bond adjacent to a carbonyl group. These reactions are central to cellular energy production and biosynthesis.
Key ThDP-dependent enzyme complexes include:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key enzyme in the citric acid cycle.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.
-
Transketolase (TK): A crucial enzyme in the pentose phosphate pathway, which produces NADPH and precursors for nucleotide synthesis.
This compound (AThTP): The Stress Signal
AThTP is a thiaminylated adenine nucleotide discovered more recently than ThDP.[3] It is not a coenzyme for metabolic enzymes. Instead, evidence suggests it plays a regulatory role, accumulating in response to specific cellular stresses. In Escherichia coli, AThTP levels increase significantly during carbon starvation, suggesting its role as a molecular signal of energy depletion.[1][2][4][5] Furthermore, AThTP has been shown to inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[6][7]
Quantitative Comparison of Molecular Interactions
The functional differences between ThDP and AThTP are reflected in their interactions with their respective protein targets. ThDP binds with high affinity as a coenzyme to various enzymes, while AThTP acts as an inhibitor of PARP-1.
| Molecule | Interacting Protein | Interaction Type | Affinity/Inhibition | Reference |
| ThDP | Pyruvate Dehydrogenase (E. coli) | Coenzyme | Km: 0.20 mM | [8] |
| Transketolase (S. cerevisiae) | Coenzyme | Km: 0.21 mM (for Xylulose 5-phosphate) | [9] | |
| ThDP Adenylyl Transferase (E. coli) | Substrate | Apparent Km: ~5 µM | [10] | |
| AThTP | Poly(ADP-ribose) Polymerase-1 (PARP-1) | Inhibition | IC50: ~10 µM | [6][7] |
Synthesis and Degradation: A Tale of Two Pathways
The synthesis and degradation of ThDP and AThTP are tightly regulated and reflect their distinct cellular functions.
ThDP Synthesis and Degradation:
ThDP is synthesized from thiamine by the enzyme thiamine pyrophosphokinase. Its levels are generally maintained at a steady state to ensure the proper functioning of metabolic pathways. Degradation of ThDP can occur through the action of phosphatases.
AThTP Synthesis and Degradation:
AThTP is synthesized from ThDP and ATP (or ADP) by the enzyme thiamine diphosphate adenylyl transferase.[3][10] Its synthesis is notably induced under conditions of metabolic stress, such as carbon starvation in E. coli.[1][2][4][5] The accumulation of AThTP is transient, and its levels rapidly decrease upon the reintroduction of a carbon source, suggesting a dynamic degradation pathway.[3]
Cellular Concentrations Under Metabolic Stress
The differential regulation of AThTP and ThDP is most evident under conditions of metabolic stress. In E. coli subjected to carbon starvation, the cellular concentration of AThTP dramatically increases, while the pool of free ThDP serves as the precursor for this synthesis.[1][4]
| Condition | AThTP Concentration (% of total thiamine) | ThDP Concentration | Organism | Reference |
| Nutrient-rich medium | Traces | >95% | E. coli | [4] |
| Carbon Starvation (4 hours) | ~15% | Decreased | E. coli | [1][4] |
This shift in the relative abundance of thiamine derivatives highlights the dynamic response of the cell to energy depletion, where the role of thiamine shifts from primarily coenzymatic to include stress signaling.
Experimental Protocols
Measurement of Intracellular Thiamine Derivatives by HPLC
A common method for the quantitative analysis of AThTP and ThDP in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle: Thiamine and its phosphorylated derivatives are extracted from cells and separated by reverse-phase HPLC. A post-column derivatization step converts the thiamine compounds into highly fluorescent thiochrome derivatives, which are then detected by a fluorescence detector.
Sample Preparation (for E. coli):
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a solution of trichloroacetic acid to precipitate proteins and extract small molecules.
-
The supernatant containing the thiamine derivatives is collected after centrifugation.
-
The pH of the extract is adjusted, and the sample is filtered before injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Post-Column Derivatization: The column effluent is mixed with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to form thiochrome derivatives.
-
Detection: Fluorescence detector with excitation at ~375 nm and emission at ~435 nm.
Quantification: The concentration of each thiamine derivative is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of AThTP and ThDP.
In Vitro PARP-1 Activity Assay
The inhibitory effect of AThTP on PARP-1 can be assessed using an in vitro activity assay.
Principle: This assay measures the incorporation of a labeled NAD+ substrate onto histone proteins, a reaction catalyzed by PARP-1. The presence of an inhibitor like AThTP will reduce the amount of incorporated label.
Methodology:
-
Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP-1.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and a labeled NAD+ substrate (e.g., biotinylated or radiolabeled NAD+).
-
Inhibitor Addition: Varying concentrations of AThTP (or a control inhibitor) are added to the wells.
-
Incubation: The reaction is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of the histones.
-
Detection:
-
If using biotinylated NAD+, the plate is washed, and a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent or colorimetric substrate.
-
If using radiolabeled NAD+, the histones are precipitated, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The signal (luminescence, absorbance, or radioactivity) is measured, and the IC50 value for AThTP is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
References
- 1. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Communication between Thiamin Cofactors in the Escherichia coli Pyruvate Dehydrogenase Complex E1 Component Active Centers: EVIDENCE FOR A “DIRECT PATHWAY” BETWEEN THE 4′-AMINOPYRIMIDINE N1′ ATOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity of Antibodies Against Adenosine Thiamine Triphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosine Thiamine Triphosphate (AThTP)
This compound (AThTP), a naturally occurring thiamine adenine nucleotide, was first discovered in Escherichia coli. It is synthesized from thiamine diphosphate (ThDP) and ATP (or ADP). While its precise physiological roles are still under investigation, AThTP is present in a wide range of organisms, from bacteria to mammals, albeit at low concentrations in the latter.[1] Structurally similar to NAD+, AThTP has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), suggesting its potential involvement in cellular stress responses and various pathological conditions.[2] The study of AThTP's function necessitates highly specific tools, particularly antibodies, for its accurate detection and quantification. This guide provides a comparative framework for validating the specificity of hypothetical commercially available antibodies raised against AThTP.
Comparison of Anti-AThTP Antibody Specificity
To ensure reliable and reproducible results in downstream applications, a thorough validation of antibody specificity is paramount. This guide outlines a series of experiments to compare three hypothetical anti-AThTP antibodies: Antibody A , Antibody B , and Antibody C . The validation strategy focuses on assessing their binding affinity and cross-reactivity with structurally related molecules, including Adenosine Triphosphate (ATP), Thiamine Triphosphate (ThTP), Adenosine Thiamine Diphosphate (AThDP), and Thiamine.
Competitive ELISA
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique to quantify the specific binding of an antibody to its target antigen. In this assay, the sample antigen (AThTP) competes with a plate-coated antigen for binding to the antibody. A lower signal indicates higher affinity of the antibody for the free antigen in the sample. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of the free antigen required to inhibit the binding of the antibody to the coated antigen by 50%. A lower IC50 value signifies a higher binding affinity.
Table 1: Competitive ELISA Results for Anti-AThTP Antibodies
| Antibody | Target Molecule | IC50 (nM) |
| Antibody A | AThTP | 15 |
| ATP | > 10,000 | |
| ThTP | 5,000 | |
| AThDP | 800 | |
| Thiamine | > 10,000 | |
| Antibody B | AThTP | 50 |
| ATP | > 10,000 | |
| ThTP | > 10,000 | |
| AThDP | 2,500 | |
| Thiamine | > 10,000 | |
| Antibody C | AThTP | 100 |
| ATP | 8,000 | |
| ThTP | > 10,000 | |
| AThDP | 5,000 | |
| Thiamine | > 10,000 |
Dot Blot Analysis
Dot blot is a simple and rapid method to assess antibody specificity against a panel of immobilized antigens. The intensity of the signal is proportional to the amount of antibody bound to the spotted antigen. This qualitative or semi-quantitative technique provides a clear visual representation of cross-reactivity.
Table 2: Dot Blot Specificity Analysis of Anti-AThTP Antibodies
| Antibody | AThTP | ATP | ThTP | AThDP | Thiamine |
| Antibody A | +++ | - | + | ++ | - |
| Antibody B | +++ | - | - | + | - |
| Antibody C | ++ | +/- | - | +/- | - |
| (Signal Intensity: +++ Strong, ++ Moderate, + Weak, +/- Very Weak, - No Signal) |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics of molecular interactions. It measures the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Table 3: Kinetic and Affinity Constants from SPR Analysis
| Antibody | Target Molecule | ka (1/Ms) | kd (1/s) | KD (M) |
| Antibody A | AThTP | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| AThDP | 1.1 x 10⁴ | 8.8 x 10⁻³ | 8.0 x 10⁻⁷ | |
| Antibody B | AThTP | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 x 10⁻⁹ |
| AThDP | 5.2 x 10³ | 1.3 x 10⁻² | 2.5 x 10⁻⁶ | |
| Antibody C | AThTP | 9.5 x 10⁴ | 9.5 x 10⁻⁴ | 1.0 x 10⁻⁸ |
| ATP | 3.1 x 10³ | 2.5 x 10⁻² | 8.1 x 10⁻⁶ |
Experimental Protocols
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with AThTP conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1 hour at room temperature.
-
Competition: A mixture of a fixed concentration of the primary anti-AThTP antibody and varying concentrations of free AThTP or potential cross-reactants (ATP, ThTP, AThDP, Thiamine) is prepared and incubated for 1 hour at room temperature.
-
Incubation: 100 µL of the antibody-antigen mixture is added to each well of the coated plate and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with PBST.
-
Detection: A substrate solution (e.g., TMB) is added, and the color development is monitored. The reaction is stopped with a stop solution (e.g., 2M H₂SO₄).
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The IC50 is calculated from the resulting dose-response curve.
Dot Blot Protocol
-
Membrane Preparation: A nitrocellulose or PVDF membrane is cut to the desired size.
-
Antigen Spotting: 1-2 µL of AThTP and potential cross-reactants (ATP, ThTP, AThDP, Thiamine), each at a concentration of 1 mg/mL, are spotted onto the membrane and allowed to air dry.
-
Blocking: The membrane is incubated in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary anti-AThTP antibody (at a concentration of 1-2 µg/mL in blocking buffer) for 1 hour at room temperature.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Antibody Immobilization: The anti-AThTP antibody is immobilized onto the sensor chip surface via amine coupling.
-
Deactivation: Remaining active esters on the surface are deactivated with ethanolamine.
-
Analyte Injection: A series of concentrations of AThTP and potential cross-reactants are injected over the antibody-immobilized surface at a constant flow rate.
-
Dissociation: After the injection, running buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Pathways
Caption: Workflow for Competitive ELISA.
Caption: Hypothetical AThTP Signaling Pathway.
References
Comparative Metabolomics: Unraveling the Metabolic Impact of Adenosine Thiamine Triphosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metabolic pathways affected by the presence and accumulation of adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide. While direct comparative metabolomics studies on AThTP are emerging, this document synthesizes current knowledge to offer insights into its metabolic influence, particularly under conditions of cellular stress.
Introduction to this compound (AThTP)
This compound (AThTP) is a derivative of thiamine (Vitamin B1) discovered in Escherichia coli, where it can constitute up to 15-20% of the total thiamine content under carbon starvation conditions.[1][2] It is also found in smaller quantities in various eukaryotic organisms, including yeast, plants, and animal tissues.[1] The synthesis of AThTP occurs from thiamine diphosphate (ThDP) and either ATP or ADP, a reaction that is notably triggered by energy and metabolic stress.[3][4] While its precise physiological roles are still under investigation, AThTP is known to inhibit the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), suggesting its involvement in cellular stress responses and metabolic regulation.[1][5]
This guide compares metabolic states associated with AThTP accumulation against baseline conditions to elucidate the pathways it influences.
Comparative Analysis of Metabolic States
The accumulation of AThTP is a hallmark of specific metabolic stresses, such as carbon source deprivation.[6][7] The following table summarizes the key metabolic differences between a state of AThTP accumulation (e.g., E. coli under carbon starvation) and a basal metabolic state (e.g., E. coli with ample glucose).
| Metabolic Feature | Basal Metabolic State (e.g., Optimal Growth) | Metabolic State with AThTP Accumulation (e.g., Carbon Starvation) | Supporting Evidence |
| Primary Energy Source | Primarily glucose oxidation through glycolysis and the TCA cycle. | Shift towards utilization of alternative carbon sources or endogenous reserves. | AThTP accumulates in response to carbon starvation.[6] |
| Glycolysis Rate | High, to support rapid growth and energy production. | Significantly reduced due to the absence of a primary carbon source. | Inhibition of glycolysis with iodoacetate in the presence of glucose induces AThTP accumulation.[6][7] |
| Respiration & Oxidative Phosphorylation | Active, coupled with the TCA cycle for efficient ATP production. | Potentially altered; inhibition of the respiratory chain with KCN can induce AThTP accumulation, especially with non-glycolytic substrates like lactate.[6][7] | |
| Key Thiamine Derivatives | High levels of Thiamine Diphosphate (ThDP) as a cofactor for metabolic enzymes. | A significant portion of the ThDP pool is converted to AThTP. | AThTP can account for up to 15-20% of total thiamine under these conditions.[1][6] |
| Cellular Energy Charge ([ATP]/[ADP] Ratio) | High, reflecting a state of energy abundance. | Generally lower, indicative of energy stress. | AThTP synthesis can utilize ADP, suggesting it occurs when the [ADP]/[ATP] ratio is high.[6] |
| PARP-1 Activity | Basal activity involved in DNA repair and genomic stability. | Potentially inhibited by the presence of AThTP. | AThTP has been demonstrated to be an inhibitor of PARP-1 activity.[5] |
Experimental Protocols
To perform a comparative metabolomics study on the effects of AThTP, the following experimental design, based on studies of E. coli, can be employed.
Objective: To identify and quantify metabolic changes in E. coli under conditions that induce AThTP accumulation compared to a control group.
1. Bacterial Culture and Treatment:
-
Control Group: E. coli cells are cultured in a minimal medium (e.g., M9 medium) supplemented with a sufficient carbon source like glucose, under optimal growth conditions.
-
Experimental Group (AThTP Accumulation): E. coli cells are initially grown in a rich medium and then transferred to a minimal medium devoid of any carbon source to induce carbon starvation.[6][7]
-
Incubation: Cultures are incubated for a period known to be sufficient for AThTP accumulation (e.g., 4 hours).[6]
2. Metabolite Extraction:
-
Bacterial cells from both groups are harvested rapidly by centrifugation at a low temperature to quench metabolic activity.
-
The cell pellets are then subjected to metabolite extraction using a cold solvent mixture, such as methanol/acetonitrile/water, to precipitate proteins and extract a broad range of metabolites.
3. Metabolomic Analysis (LC-MS/MS):
-
The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column can be used for the separation of polar metabolites, including AThTP and other nucleotides.
-
Mass Spectrometry: A high-resolution mass spectrometer is used to detect and quantify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
4. Data Analysis:
-
The raw data is processed to identify and quantify metabolites by comparing them to a metabolite library.
-
Statistical analysis (e.g., t-tests, volcano plots) is performed to identify metabolites that are significantly different between the control and experimental groups.
-
Pathway analysis is then conducted using bioinformatics tools to identify the metabolic pathways most affected by the conditions leading to AThTP accumulation.
Visualizing Pathways and Workflows
AThTP Biosynthesis and Degradation Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013646) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for Adenosine Triphosphate (ATP) and Thiamine Compounds
Disclaimer: "Adenosine thiamine triphosphate" is not recognized as a standard chemical compound. This guide provides safety protocols for its likely constituent parts: Adenosine Triphosphate (ATP) and Thiamine (Vitamin B1) derivatives, such as Thiamine Hydrochloride. Both are common biochemical reagents generally considered to have low toxicity, but proper laboratory handling is essential to ensure safety, particularly when in powdered form.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent exposure through inhalation, skin, or eye contact. While ATP is not considered hazardous under OSHA standards, some forms of related compounds can cause skin and eye irritation.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles (ANSI Z87.1 or EN166 compliant).[4][5] | Protects against splashes of solutions or airborne powder particles that could cause eye irritation.[1] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact.[1] Change gloves immediately if contaminated.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Generally not required for solutions. Use a NIOSH-approved dust mask or work in a fume hood when handling fine powders to prevent inhalation.[4] | Powders, especially if fine and easily airborne, can pose an inhalation hazard.[7][8] |
Operational Plan and Handling Procedures
Adhering to a structured protocol minimizes risk during the handling of biochemical powders and their solutions.
Engineering Controls:
-
Work in a well-ventilated area.[9]
-
For weighing or transferring powders, use a chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to control airborne dust.[6][8][10]
-
Ensure an eyewash station and safety shower are readily accessible.[5][11]
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Solid (Powder) Form:
-
Weighing: Carefully weigh the powder within a fume hood or ventilated enclosure to minimize dust.[6][10] If transferring between the hood and a balance, keep the container sealed.[6][10]
-
Avoid Dust Generation: Handle the container carefully to prevent creating airborne dust.[4][9] Fine dust dispersed in the air can be an explosion hazard in some cases.[5][13]
-
-
Preparing and Handling Solutions:
-
Personal Hygiene:
Caption: Workflow for the safe handling of biochemical reagents.
Emergency and First Aid Procedures
| Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1] |
| Inhalation (Powder) | Move the person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1][15] |
| Small Spill (Solid) | Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place it in a sealed, labeled container for disposal.[3] |
| Small Spill (Liquid) | Absorb the spill with an inert material (e.g., paper towels, vermiculite) and place it in a sealed container for disposal. Clean the area with soap and water. |
Disposal Plan
ATP and Thiamine are generally considered non-hazardous biochemicals. However, disposal procedures must always comply with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
General Disposal Guidelines:
| Waste Form | Disposal Method |
| Solid Waste (Powder) | Non-hazardous solids may be suitable for disposal in regular trash, but should not be placed in open laboratory trash cans.[16] Place in a sealed container and dispose of directly into the appropriate dumpster as directed by EHS. |
| Aqueous Solutions | For small quantities of low-concentration, non-hazardous solutions, drain disposal with copious amounts of water may be permissible.[17][18] However, many institutions prohibit the drain disposal of any chemical waste. The pH must be between 6 and 10 for sewer disposal.[19] |
| Contaminated Labware | Empty containers should have labels defaced and can be disposed of in the regular trash or glass waste box.[16][19] Contaminated sharps must be placed in a designated sharps container.[19] |
Important Considerations:
-
All waste containers must be clearly labeled with their contents.[20]
-
Waste must be disposed of in accordance with national and local regulations.[21][22]
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. safety.duke.edu [safety.duke.edu]
- 11. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 12. ddpsinc.com [ddpsinc.com]
- 13. americanbio.com [americanbio.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sfasu.edu [sfasu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 20. sites.rowan.edu [sites.rowan.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
